molecular formula C3H12Cl2N2O B1520626 (2-Methoxyethyl)hydrazine dihydrochloride CAS No. 885330-03-0

(2-Methoxyethyl)hydrazine dihydrochloride

Cat. No.: B1520626
CAS No.: 885330-03-0
M. Wt: 163.04 g/mol
InChI Key: JCLPGQYDHJOZIZ-UHFFFAOYSA-N
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Description

(2-Methoxyethyl)hydrazine dihydrochloride is a useful research compound. Its molecular formula is C3H12Cl2N2O and its molecular weight is 163.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methoxyethylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O.2ClH/c1-6-3-2-5-4;;/h5H,2-4H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLPGQYDHJOZIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885330-03-0
Record name (2-methoxyethyl)hydrazine dihydrochloride
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Foundational & Exploratory

What are the physical and chemical properties of (2-Methoxyethyl)hydrazine dihydrochloride?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2-Methoxyethyl)hydrazine dihydrochloride

Abstract

This compound is a substituted hydrazine salt that serves as a valuable building block in modern organic synthesis and medicinal chemistry. Its dual functionality, comprising a reactive hydrazine moiety and a methoxyethyl group, allows for its incorporation into a diverse range of molecular architectures. This guide provides a comprehensive overview of its core physical and chemical properties, reactivity, synthesis, and key applications. By synthesizing data from established chemical databases and supplier technical sheets, this document aims to equip researchers with the foundational knowledge required for the effective and safe utilization of this reagent in a laboratory setting. Particular emphasis is placed on the causality behind experimental procedures, reflecting a field-proven approach to chemical synthesis and analysis.

Introduction

Hydrazine derivatives are a cornerstone of synthetic chemistry, prized for their nucleophilicity and their ability to form stable nitrogen-nitrogen and nitrogen-carbon bonds. This compound emerges as a specialized reagent within this class. Presented as a stable, solid dihydrochloride salt, it offers improved handling characteristics compared to its volatile free base. The presence of the 2-methoxyethyl substituent imparts distinct solubility and reactivity profiles, making it a unique tool for creating complex molecules, particularly in the development of novel pharmaceutical candidates. Hydrazone linkages, readily formed from this reagent, are of significant interest in drug design due to their prevalence in biologically active compounds.[1][2] This guide will dissect the essential properties and handling protocols for this compound, providing a robust framework for its application in research and development.

Nomenclature and Structural Identifiers

Correctly identifying a chemical reagent is critical for experimental reproducibility and safety. The following table summarizes the key identifiers for this compound.

IdentifierValueSource
IUPAC Name 2-methoxyethylhydrazine;dihydrochloride[3]
CAS Number 885330-03-0[3][4]
Molecular Formula C₃H₁₂Cl₂N₂O[3][4][5]
Molecular Weight 163.04 g/mol [3][4]
Canonical SMILES COCCNN.Cl.Cl[3]
InChI InChI=1S/C3H10N2O.2ClH/c1-6-3-2-5-4;;/h5H,2-4H2,1H3;2*1H[3]
InChIKey JCLPGQYDHJOZIZ-UHFFFAOYSA-N[3]
Parent Compound (2-Methoxyethyl)hydrazine (CAS: 3044-15-3)[4][6]

Physical Properties

The physical state and solubility of a reagent dictate its handling, storage, and application in solvent-based systems. This compound is a solid material, which simplifies weighing and dispensing.

PropertyValueSource
Appearance Pale Beige to White/Off-White Solid/Powder[7][8]
Solubility Slightly soluble in Water and Methanol.[7][8]
Calculated LogP -1.04[9]
Rotatable Bond Count 3[9]
Melting Point Data not available. For comparison, the parent compound Hydrazine dihydrochloride decomposes at ~200 °C.[10][11]
Storage Conditions Store in a cool, dry, well-ventilated area. Short term (1-2 weeks) at -4°C; longer term (1-2 years) at -20°C.[12]

Chemical Properties and Reactivity

The utility of this compound stems from the reactivity of its hydrazine functional group. As a dihydrochloride salt, the hydrazine moiety is protonated, rendering it less reactive and more stable for storage. The free base, which is the active nucleophilic species, can be generated in situ through the addition of a mild base.

Key Reactive Behaviors:

  • Nucleophilicity: The terminal nitrogen of the hydrazine is a potent nucleophile. This is the basis for its most common application: the formation of hydrazones through condensation reactions with aldehydes and ketones.[8] This reaction is fundamental in constructing C=N bonds, which are key components of many biologically active molecules.[1][2]

  • Reducing Agent Potential: Like many hydrazine derivatives, it can act as a reducing agent, although this application is less specific and common than its role as a nucleophile.[8]

  • Basicity: The free base is weakly basic. The dihydrochloride salt will yield an acidic solution in water due to the dissociation of the hydrochloride ions.

  • Incompatibilities: The compound is incompatible with strong oxidizing agents, with which it can react exothermically.[13] Strong bases will deprotonate the salt to liberate the free base, which is less stable.

Hydrazone_Formation reagent (2-Methoxyethyl)hydrazine (free base) intermediate Carbinolamine Intermediate reagent->intermediate + carbonyl Aldehyde or Ketone (R-CO-R') carbonyl->intermediate product Hydrazone Product intermediate->product - H₂O water H₂O Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Salt Formation & Purification hydrazine Hydrazine Hydrate reaction1 Reaction in Solvent hydrazine->reaction1 alkyl_halide 2-Methoxyethyl Halide alkyl_halide->reaction1 free_base (2-Methoxyethyl)hydrazine (Free Base) reaction1->free_base reaction2 Precipitation free_base->reaction2 To Step 2 hcl Hydrochloric Acid (2 eq) hcl->reaction2 product (2-Methoxyethyl)hydrazine dihydrochloride (Crude) reaction2->product purification Recrystallization (e.g., from aq. EtOH) product->purification final_product Pure Product purification->final_product Protocol_Workflow start Start: Aldehyde in EtOH add_reagents Add Hydrazine Salt (1.1 eq) & Sodium Acetate (2.2 eq) start->add_reagents reflux Heat to Reflux (2-4h) Monitor by TLC add_reagents->reflux workup Cool & Concentrate Add H₂O, Extract (EtOAc) reflux->workup purify Dry, Filter & Concentrate Purify (Chromatography) workup->purify end Final Product: Pure Hydrazone purify->end

References

(2-Methoxyethyl)hydrazine Dihydrochloride: A Comprehensive Technical Guide for Advanced Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of (2-Methoxyethyl)hydrazine dihydrochloride, a versatile building block for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, and applications, with a focus on providing practical insights and methodologies to empower your research endeavors.

Core Chemical Identity and Properties

This compound is a salt of the substituted hydrazine, (2-Methoxyethyl)hydrazine. The presence of the methoxyethyl group imparts distinct solubility and reactivity characteristics compared to simpler alkyl hydrazines.

PropertyValueSource
CAS Number 885330-03-0[1]
Molecular Formula C₃H₁₂Cl₂N₂O[1]
Molecular Weight 163.05 g/mol [2]
Canonical SMILES COCCNN.Cl.Cl[1]
IUPAC Name 2-methoxyethylhydrazine;dihydrochloride[1]
Synonyms 1-(2-Methoxyethyl)hydrazine dihydrochloride, N-(2-methoxyethyl)hydrazine dihydrochloride[1]
Predicted pKa 7.48 ± 0.70[3]
Form Solid[3]

Synthesis and Mechanism

The synthesis of the parent compound, (2-Methoxyethyl)hydrazine, is typically achieved through a nucleophilic substitution reaction. The subsequent conversion to the dihydrochloride salt is a standard acid-base reaction.

A common synthetic route involves the reaction of hydrazine monohydrate with a 2-methoxyethyl halide, such as 1-bromo-2-methoxyethane.[1] In this SN2 reaction, the highly nucleophilic hydrazine displaces the bromide ion. An excess of hydrazine is often used to minimize the formation of di-substituted products.

The reaction proceeds as follows:

Synthesis cluster_reactants Reactants cluster_products Products hydrazine H₂N-NH₂ Hydrazine Monohydrate bromo Br-CH₂-CH₂-O-CH₃ 1-Bromo-2-methoxyethane free_base H₂N-NH-CH₂-CH₂-O-CH₃ (2-Methoxyethyl)hydrazine bromo->free_base in Ethanol, 45°C (Excess Hydrazine) final_product [CH₃OCH₂CH₂NHNH₃]²⁺ 2Cl⁻ (2-Methoxyethyl)hydrazine dihydrochloride free_base->final_product + hcl 2 HCl hcl->final_product

Caption: Synthesis of this compound.

The free base is then treated with two equivalents of hydrochloric acid to yield the stable dihydrochloride salt. This salt form often improves the compound's stability and handling characteristics.

Applications in Drug Discovery and Organic Synthesis

Hydrazine derivatives are fundamental building blocks in medicinal chemistry, primarily for the synthesis of nitrogen-containing heterocycles.[4][5] this compound is particularly valuable for introducing a methoxyethyl side chain, which can modulate a molecule's pharmacokinetic properties, such as solubility and metabolic stability.

Synthesis of Substituted Pyrazoles

A primary application of this reagent is in the synthesis of substituted pyrazoles.[6][7] Pyrazoles are a class of heterocyclic compounds found in numerous approved drugs due to their wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[7][8]

The general synthesis involves a condensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine.[6] The use of (2-Methoxyethyl)hydrazine introduces the N-(2-methoxyethyl) substituent on the pyrazole ring.

Pyrazole_Synthesis cluster_reactants Reactants cluster_product Product hydrazine [CH₃OCH₂CH₂NHNH₃]²⁺ 2Cl⁻ This compound diketone R₁-C(=O)-CH₂-C(=O)-R₂ 1,3-Diketone intermediate intermediate diketone->intermediate Base, Solvent, Heat pyrazole N-(2-methoxyethyl)-3,5-disubstituted pyrazole intermediate->pyrazole Cyclization - H₂O

Caption: General workflow for pyrazole synthesis.

Role as a Chemical Probe

Substituted hydrazines are increasingly being recognized for their utility as versatile chemical biology probes.[4][5] Their electron-rich nature allows them to react with various enzymatic cofactors and transient intermediates, making them valuable tools for enzyme profiling and inhibitor discovery.[4][5] The methoxyethyl group can be used to fine-tune the probe's properties for specific biological targets.

Experimental Protocol: Synthesis of a Substituted Pyrazole

The following is a representative, self-validating protocol for the synthesis of a substituted pyrazole using this compound.

Objective: To synthesize 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole.

Materials:

  • This compound

  • 2,4-Pentanedione (Acetylacetone)

  • Ethanol

  • Sodium Acetate

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and sodium acetate (2.2 eq) in ethanol.

  • Addition of Diketone: To the stirred solution, add 2,4-pentanedione (1.05 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: To the residue, add dichloromethane and water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[9][10]

  • Hazard Statements:

    • H302: Harmful if swallowed.[10]

    • H315: Causes skin irritation.[10]

    • H319: Causes serious eye irritation.[10]

    • H335: May cause respiratory irritation.[10]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

For comprehensive safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[11][12]

Conclusion

This compound is a valuable and versatile reagent for synthetic chemists, particularly in the field of drug discovery. Its ability to serve as a precursor for a wide range of heterocyclic compounds, most notably pyrazoles, makes it an important tool in the development of new therapeutic agents. Understanding its synthesis, reactivity, and proper handling is crucial for its effective and safe utilization in the laboratory.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (2-Methoxyethyl)hydrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (2-Methoxyethyl)hydrazine dihydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound through the principles and practical application of NMR spectroscopy. We will explore the predicted spectral data, the rationale behind the chemical shifts and coupling patterns, and a detailed protocol for sample preparation and data acquisition.

Introduction: The Power of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a compound such as this compound, NMR is essential to confirm its identity, purity, and structural integrity. The dihydrochloride form of this molecule, with its protonated hydrazine moiety, presents specific spectral features that are critical for its characterization.

Predicted NMR Spectral Data for this compound

In the absence of a publicly available experimental spectrum, we can predict the ¹H and ¹³C NMR spectra of this compound based on established principles of chemical shifts and spin-spin coupling. The structure and atom numbering are provided below for reference.

Structure:

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to exhibit four distinct signals. The presence of the two hydrochloride ions results in the protonation of both nitrogen atoms of the hydrazine group. This has a significant deshielding effect on the neighboring protons.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1 (CH₃-O)~3.3Singlet (s)-3H
H-3 (-O-CH₂-)~3.8Triplet (t)~5.02H
H-4 (-CH₂-N)~3.4Triplet (t)~5.02H
H-5, H-6 (-NH₂-NH₃⁺)BroadBroad Singlet (br s)-5H
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show three signals, corresponding to the three unique carbon environments in the molecule.

Signal AssignmentChemical Shift (δ, ppm)
C-1 (CH₃-O)~59
C-3 (-O-CH₂-)~68
C-4 (-CH₂-N)~45

Scientific Rationale and Interpretation

The predicted chemical shifts are based on the influence of adjacent functional groups and the overall electronic environment of the nuclei.

  • ¹H NMR Interpretation:

    • H-1 (Methoxy Group): The methyl protons are adjacent to an electronegative oxygen atom, which deshields them, resulting in a chemical shift around 3.3 ppm. As there are no adjacent protons, this signal appears as a singlet.

    • H-3 (Methylene adjacent to Oxygen): These protons are directly attached to a carbon bonded to an oxygen atom, leading to a significant downfield shift to approximately 3.8 ppm. The signal is split into a triplet by the two neighboring protons on C-4 (n+1 rule, 2+1=3), with a typical vicinal coupling constant of about 5.0 Hz.[1]

    • H-4 (Methylene adjacent to Nitrogen): The protons on C-4 are adjacent to the protonated hydrazine group. The strong electron-withdrawing effect of the positively charged nitrogen atoms causes a downfield shift to around 3.4 ppm. This signal appears as a triplet due to coupling with the two protons on C-3.

    • H-5, H-6 (Hydrazine Protons): The protons on the nitrogen atoms are exchangeable and subject to hydrogen bonding with the solvent and chloride counter-ions. This, along with quadrupole broadening from the nitrogen nuclei, typically results in a broad singlet. In a protic solvent like D₂O, these protons would exchange with deuterium, and the signal would disappear.

  • ¹³C NMR Interpretation:

    • C-1 (Methoxy Carbon): The carbon of the methyl group is bonded to an electronegative oxygen, placing its chemical shift in the typical range for methoxy carbons at approximately 59 ppm.[2]

    • C-3 (Methylene Carbon adjacent to Oxygen): This carbon is also bonded to oxygen, resulting in a downfield shift to around 68 ppm.[3]

    • C-4 (Methylene Carbon adjacent to Nitrogen): The carbon adjacent to the protonated nitrogen is deshielded, though typically to a lesser extent than a carbon adjacent to oxygen, with an expected chemical shift of about 45 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for this compound, a carefully designed experimental protocol is essential.

Step 1: Sample Preparation
  • Choice of Solvent: Due to the salt nature of the compound and the presence of exchangeable N-H protons, a polar, deuterated solvent is required. Deuterium oxide (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable choices. D₂O is advantageous for observing the disappearance of the N-H protons upon exchange, confirming their assignment. DMSO-d₆ is a good alternative as it can often slow down the exchange rate of labile protons, potentially allowing for the observation of their signals.[4][5]

  • Sample Concentration: For a standard ¹H NMR spectrum, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, which is inherently less sensitive, a higher concentration of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[1][6]

  • Dissolution and Filtration: The sample should be completely dissolved in the chosen solvent in a small vial. Gentle vortexing or sonication may be used to aid dissolution. To avoid compromising the magnetic field homogeneity, the solution should be free of any particulate matter. If any solids are present, the solution should be filtered through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6]

  • Internal Standard: For precise chemical shift referencing, an internal standard can be used. For D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is a common choice. For DMSO-d₆, the residual solvent peak can be used as a secondary reference.

Step 2: NMR Instrument Setup and Data Acquisition
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Shimming: The magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Number of Scans: 8 to 16 scans are typically sufficient.

    • Relaxation Delay: A delay of 1-2 seconds between scans.

    • Spectral Width: A spectral width of approximately 12-16 ppm.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment with proton decoupling.

    • Number of Scans: Several hundred to several thousand scans may be necessary depending on the sample concentration.

    • Relaxation Delay: A delay of 2-5 seconds.

    • Spectral Width: A spectral width of approximately 220 ppm.

Visualization of Molecular Structure and Experimental Workflow

Molecular Connectivity and J-Coupling

The following diagram illustrates the through-bond connectivity that gives rise to the observed spin-spin coupling in the ¹H NMR spectrum.

Caption: J-coupling relationship in (2-Methoxyethyl)hydrazine.

NMR Data Acquisition Workflow

This diagram outlines the key steps in acquiring the NMR data.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert shim Shim Magnetic Field insert->shim acquire Acquire ¹H and ¹³C Spectra shim->acquire process Fourier Transform and Phase Correction acquire->process analyze Analyze Spectra (Chemical Shifts, Integration, Multiplicity) process->analyze

Caption: Workflow for NMR spectral acquisition and analysis.

Conclusion

The structural elucidation of this compound is readily achievable through a detailed analysis of its ¹H and ¹³C NMR spectra. The predicted spectral data, based on fundamental NMR principles, provide a clear roadmap for the identification and characterization of this compound. The dihydrochloride form significantly influences the chemical shifts of protons near the hydrazine moiety, a key feature to be observed. By following the detailed experimental protocol provided, researchers can obtain high-quality NMR data to confirm the structure and purity of their samples, ensuring the integrity of their scientific endeavors.

References

Topic: Key Differences Between (2-Methoxyethyl)hydrazine and its Dihydrochloride Salt

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Executive Summary

(2-Methoxyethyl)hydrazine is a valuable substituted hydrazine derivative utilized in various synthetic applications, from pharmaceutical research to materials science. It is commercially available in two primary forms: the free base, a liquid, and its dihydrochloride salt, a solid. The choice between these forms is not arbitrary and has profound implications for experimental design, execution, and safety. This guide provides a detailed technical comparison, elucidating the core differences in their physicochemical properties, stability, solubility, reactivity, and handling protocols. We will explore the causality behind experimental choices, offering field-proven insights to enable researchers, scientists, and drug development professionals to select the optimal reagent form, ensuring reaction efficiency, reproducibility, and safety.

Introduction to (2-Methoxyethyl)hydrazine and Its Forms

Hydrazine derivatives are a cornerstone of modern organic synthesis, prized for their nucleophilicity and role in constructing carbon-nitrogen bonds, most notably in the formation of hydrazones and heterocyclic systems.[1] (2-Methoxyethyl)hydrazine, with its methoxyethyl substituent, offers unique properties that can influence solubility and reactivity compared to simpler alkyl hydrazines.[1] It is supplied either as the neat free base (a liquid) or as a more stable dihydrochloride salt (a solid). Understanding that the salt is merely the protonated, inactive precursor of the reactive free base is fundamental. This guide will dissect the practical consequences of this chemical relationship, moving beyond a simple list of properties to explain why and when each form should be used.

Physicochemical Properties: A Comparative Overview

The most immediate differences between the free base and its dihydrochloride salt are their physical state and molecular weight, which stem directly from the addition of two hydrochloric acid molecules. These primary differences cascade into significant variations in solubility, stability, and handling.

Property(2-Methoxyethyl)hydrazine (Free Base)(2-Methoxyethyl)hydrazine DihydrochlorideRationale for Difference
IUPAC Name 2-methoxyethylhydrazine2-methoxyethylhydrazine;dihydrochloride[2]Salt formation with hydrochloric acid.
CAS Number 3044-15-3[3][4]885330-03-0[2][5]Unique identifiers for distinct chemical entities.
Molecular Formula C₃H₁₀N₂O[3]C₃H₁₂Cl₂N₂O (or C₃H₁₀N₂O·2HCl)[2][6]Addition of two HCl molecules.
Molecular Weight 90.12 g/mol [1][3]163.04 g/mol [2][6]Mass contribution from two HCl molecules.
Physical State Clear, colorless liquid[1]Solid (typically a crystalline powder)Ionic bonding in the salt leads to a stable crystal lattice.
Predicted pKa 7.48 ± 0.70[4]Not applicable (fully protonated)The free base has basic nitrogen atoms that can accept protons.
Solubility Soluble in water and organic solvents[1]High solubility in water; lower in non-polar organic solvents.The ionic nature of the salt favors polar, protic solvents.
Stability Less stable; susceptible to air oxidation.Highly stable, crystalline solid; not air-sensitive.[7]Protonation of the lone pairs on nitrogen prevents oxidation.

The Core Dichotomy: Stability vs. Reactivity

The central theme governing the choice between the free base and its salt is the trade-off between stability and reactivity. The dihydrochloride salt offers superior stability for storage and handling, while the free base is the required form for chemical reactions.

Diagram: The Acid-Base Equilibrium

The relationship between the two forms is a simple acid-base equilibrium. The salt is on the "safe," unreactive side of the equilibrium, while the free base is the reactive nucleophile.

G FB (2-Methoxyethyl)hydrazine (Free Base) Reactive Nucleophile SALT This compound (Salt) Stable, Unreactive FB->SALT + 2 HCl (Protonation) SALT->FB + 2 Base (Deprotonation / Free-basing)

Caption: Acid-base equilibrium between the free base and its dihydrochloride salt.

Stability and Handling: The Case for the Salt

Hydrazine and its derivatives are known for their potential instability and sensitivity to air.[8][9] The free base form of (2-Methoxyethyl)hydrazine, being a liquid with lone pairs of electrons on its nitrogen atoms, is susceptible to gradual oxidation upon exposure to atmospheric oxygen.[9] This degradation can lead to impurities and affect the stoichiometry of reactions.

The dihydrochloride salt, by contrast, is significantly more stable.[7] The protonation of the nitrogen atoms' lone pairs effectively "protects" them from oxidation, resulting in a solid material with a much longer shelf-life that can be stored at room temperature with minimal precautions. Furthermore, as a crystalline solid, the salt is not volatile and is easier to weigh accurately than a liquid, mitigating risks associated with inhalation and ensuring precise molar calculations.[8][10]

Reactivity and Application: The Necessity of the Free Base

In virtually all synthetic applications, the reactive species is the free base . The nucleophilicity of the hydrazine moiety, essential for reactions like hydrazone formation or Michael additions, depends on the availability of the lone pair of electrons on the terminal nitrogen atom. In the dihydrochloride salt, these lone pairs are engaged in bonding with protons, rendering the molecule non-nucleophilic and unreactive.

Therefore, when a reaction requires (2-Methoxyethyl)hydrazine as a nucleophile, one must either start with the free base or generate it in situ from the salt. The decision hinges on several factors:

  • Reaction Conditions: If the reaction is run in an aqueous or protic solvent, starting with the highly soluble salt and adding a base is often convenient.

  • Solvent Choice: For reactions in aprotic organic solvents (e.g., THF, Dichloromethane), using the liquid free base directly is more straightforward. If only the salt is available, it must be "free-based" in a preliminary step or in situ using an organic base.

  • Stoichiometry Control: The solid salt allows for more precise weighing, which can be critical in sensitive reactions. The free base, being a liquid, is typically measured by volume, which is less precise, or by mass, which can be complicated by its viscosity and potential hygroscopicity.

Experimental Protocols and Workflows

Trustworthy science relies on robust and reproducible protocols. The following section details the standard procedure for liberating the reactive free base from its stable salt form, a critical technique for any researcher using this reagent.

Protocol: In Situ Generation of (2-Methoxyethyl)hydrazine from its Dihydrochloride Salt

This protocol describes the liberation of the free base for immediate use in a subsequent reaction conducted in an organic solvent.

Objective: To quantitatively convert this compound into its free base form using a suitable base for use in a non-aqueous reaction.

Materials:

  • This compound

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Anhydrous organic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Nitrogen or Argon gas supply (for sensitive reactions)

  • Standard laboratory glassware

Methodology:

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Add the desired anhydrous organic solvent (e.g., DCM) to create a slurry.

  • Inert Atmosphere (Optional but Recommended): Purge the flask with an inert gas like nitrogen or argon, especially if the subsequent reaction is sensitive to air or moisture.

  • Base Addition: Slowly add a suitable base. The choice of base is critical:

    • For Organic Solvents (e.g., DCM, THF): Add triethylamine (Et₃N) (2.2-2.5 eq) dropwise at 0 °C or room temperature. Triethylamine is a non-nucleophilic organic base that will form triethylammonium chloride, which is often insoluble in less polar organic solvents and can be removed by filtration.[11]

    • For Protic Solvents or Biphasic Systems: Use an inorganic base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) (2.2-2.5 eq). This is typically done in a separate vessel, followed by extraction of the free base into an organic layer.[11][12]

  • Reaction: Stir the mixture at room temperature for 30-60 minutes. The formation of a precipitate (the base's hydrochloride salt) is often observed.

  • Isolation/Use:

    • If using an organic base: The resulting mixture, containing the free base in solution and the precipitated salt, can often be used directly in the next step. Alternatively, the solid byproduct (triethylammonium chloride) can be removed by filtration.

    • If using an inorganic base: The free base must be extracted from the aqueous layer using an organic solvent. The combined organic layers are then dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the free base, which should be used promptly.

Workflow Diagram: Free-Basing Protocol

This diagram illustrates the decision-making process and steps involved in preparing the free base from its salt.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Use start Weigh Dihydrochloride Salt (1.0 eq) add_solvent Add Anhydrous Solvent (e.g., DCM, THF) start->add_solvent add_base Add Base (2.2 eq) (e.g., Triethylamine) add_solvent->add_base stir Stir 30-60 min at Room Temp add_base->stir filter Filter to Remove Ammonium Salt Precipitate stir->filter filtrate Solution of Free Base Ready for Next Step filter->filtrate

Caption: Experimental workflow for generating the free base from its salt.

Safety and Hazard Considerations

All hydrazine derivatives must be handled with extreme care due to their toxicity.[13] They are classified as harmful or toxic if swallowed, inhaled, or in contact with skin, and can cause severe skin and eye irritation.[2][3] Long-term exposure to hydrazines is associated with carcinogenic effects.[10]

  • (2-Methoxyethyl)hydrazine (Free Base): GHS hazard statements include H302, H312, H315, H319, H332, and H335, indicating it is harmful if swallowed, in contact with skin, or inhaled, and causes skin, eye, and respiratory irritation.[3]

  • This compound: Carries similar warnings, including H302, H315, H319, and H335.[2][14]

Mandatory Safety Precautions:

  • Engineering Controls: Always handle both forms inside a certified chemical fume hood to prevent inhalation of vapors or dust.[10]

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical splash goggles at all times.[15][16]

  • Storage: Store the free base in a tightly sealed container, preferably under an inert atmosphere. Store the salt in a dry, well-ventilated area away from incompatible materials.[7]

  • Disposal: Dispose of waste according to institutional and local regulations for hazardous chemical waste.

Conclusion: Making an Informed Choice

The selection between (2-Methoxyethyl)hydrazine and its dihydrochloride salt is a critical decision guided by the principles of chemical stability, reactivity, and practical handling.

  • Choose the Dihydrochloride Salt for:

    • Long-term storage and improved shelf-life.

    • Enhanced safety and ease of handling (solid vs. liquid).

    • High-precision reactions where accurate weighing is paramount.

    • Reactions in aqueous media where the salt can be dissolved and then neutralized.

  • Choose the Free Base for:

    • Direct use in non-aqueous, aprotic solvents where the addition of a base and subsequent salt filtration is undesirable.

    • Convenience in high-throughput applications where a preliminary free-basing step is inefficient.

By understanding the fundamental chemical differences and their practical implications as detailed in this guide, researchers can optimize their synthetic strategies, improve experimental outcomes, and ensure a safer laboratory environment.

References

A Comprehensive Technical Guide to (2-Methoxyethyl)hydrazine Dihydrochloride for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: (2-Methoxyethyl)hydrazine dihydrochloride is a specialized chemical reagent that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a hydrazine moiety masked for stability as a dihydrochloride salt and a methoxyethyl group, offers chemists a versatile tool for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical identity, synthesis, reactivity, and applications, with a focus on its utility for researchers, scientists, and drug development professionals. It outlines key experimental considerations and safety protocols to ensure its effective and safe implementation in the laboratory.

Chemical Identity and Physicochemical Properties

This compound is an organic salt valued for its stability and utility as a synthetic intermediate. The dihydrochloride form enhances the compound's shelf-life and handling characteristics compared to its free base, which, like many simple hydrazines, can be more reactive and less stable[1][2].

IUPAC Name: 2-methoxyethylhydrazine;dihydrochloride[3][4][5]

CAS Number: 885330-03-0[3][5][6][7]

Common Synonyms:

  • N-(2-Methoxyethyl)hydrazine dihydrochloride[3]

  • 1-(2-Methoxyethyl)hydrazine dihydrochloride[5]

The core physical and chemical properties of this reagent are summarized below, providing essential data for experimental design and laboratory handling.

PropertyValueSource(s)
Molecular Formula C₃H₁₂Cl₂N₂O[4][5][6]
Molecular Weight 163.04 g/mol [3][4][5][6]
Appearance White to pale beige solid[4]
Melting Point 116 - 119°C
Solubility Slightly soluble in water and methanol
Storage Conditions Hygroscopic, store at -20°C under an inert atmosphere
Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved through a multi-step process that leverages fundamental principles of organic chemistry. The chosen pathway is designed to control the reactivity of the hydrazine nucleophile and isolate the final product as a stable, crystalline salt.

A common synthetic approach involves the nucleophilic substitution of a suitable 2-methoxyethyl electrophile with a hydrazine source, followed by acidification.

G cluster_0 Step 1: Electrophile Preparation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Salt Formation & Isolation Precursor 2-Methoxyethanol Halide 2-Methoxyethyl Halide (e.g., Chloride/Bromide) Precursor->Halide Halogenating Agent (e.g., SOCl₂, PBr₃) FreeBase (2-Methoxyethyl)hydrazine (Free Base) Halide->FreeBase + Hydrazine Hydrate (Nucleophilic Attack) Hydrazine Hydrazine Hydrate FinalProduct (2-Methoxyethyl)hydrazine Dihydrochloride FreeBase->FinalProduct + 2 eq. HCl (Acidification/Precipitation)

General Synthetic Workflow for this compound.

Causality Behind Experimental Choices:

  • Choice of Hydrazine Source: Hydrazine hydrate is often used as it is a readily available and effective nucleophile[4]. However, its high reactivity can lead to undesired side reactions, such as the formation of bis-alkylated products[8]. In some syntheses, a protected form of hydrazine may be employed to ensure mono-alkylation, although this adds extra protection/deprotection steps.

  • Reaction Control: The reaction between the alkyl halide and hydrazine is typically performed under controlled temperature conditions to manage the exothermicity and minimize side-product formation.

  • Formation of the Dihydrochloride Salt: The conversion of the oily or unstable free base to its dihydrochloride salt is a critical final step. Adding hydrochloric acid protonates both nitrogen atoms of the hydrazine moiety, forming a stable, crystalline solid that is easier to handle, purify, and store[2][9]. This process also facilitates product isolation, as the salt often precipitates from the reaction medium.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the reactivity of the hydrazine functional group, which serves as a potent nucleophile and a precursor to various important chemical structures.

3.1. Role as a Nucleophilic Building Block

The primary application of this reagent is in the formation of hydrazones through condensation reactions with aldehydes and ketones[4]. This reaction is a cornerstone of medicinal chemistry for several reasons:

  • Bioisosteric Replacement: The hydrazone linkage is often used as a bioisostere for other functional groups, enabling the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic properties.

  • Scaffold for Bioactive Compounds: Hydrazides and hydrazones are prevalent motifs in a wide array of therapeutic agents, exhibiting activities including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties[10][11].

  • Covalent Targeting: The nucleophilic nature of hydrazines allows them to be used as "warheads" in chemical biology probes and covalent inhibitors designed to target enzymes with electrophilic cofactors or active site residues[12].

G Hydrazine (2-Methoxyethyl)hydrazine (from Dihydrochloride salt + base) Hydrazone Resulting Hydrazone (Bioactive Scaffold) Hydrazine->Hydrazone Condensation Reaction Carbonyl Aldehyde or Ketone (R-C(=O)-R') Carbonyl->Hydrazone

Formation of a Hydrazone from (2-Methoxyethyl)hydrazine.
3.2. Applications in Medicinal Chemistry

Hydrazine derivatives are critical precursors in the synthesis of a wide range of pharmaceuticals[1]. The (2-methoxyethyl) substituent can impart specific properties to the final molecule, such as increased solubility or altered metabolic stability. Researchers in drug development utilize this reagent to:

  • Synthesize Heterocycles: Hydrazines are key starting materials for building various nitrogen-containing heterocyclic rings like pyrazoles and triazoles, which are common in drug molecules[11].

  • Develop Prodrugs: The hydrazone linkage can be designed to be stable at physiological pH but cleavable under specific conditions (e.g., the acidic microenvironment of a tumor), making it useful for targeted drug delivery.

Experimental Protocol: Representative Synthesis of a Hydrazone

This protocol provides a self-validating, step-by-step methodology for a standard condensation reaction to form a hydrazone.

Objective: To synthesize N-benzylidene-1-(2-methoxyethyl)hydrazine from benzaldehyde and this compound.

Materials:

  • This compound

  • Benzaldehyde

  • Ethanol (Reagent Grade)

  • Triethylamine (Et₃N)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Protocol Workflow:

G cluster_workflow Experimental Workflow A 1. Reagent Setup - Dissolve hydrazine salt in EtOH - Add Et₃N to free base B 2. Reaction - Add Benzaldehyde - Stir at RT, monitor by TLC A->B C 3. Workup - Quench reaction - Extract with Ethyl Acetate B->C D 4. Purification - Dry organic layer (MgSO₄) - Concentrate in vacuo C->D E 5. Analysis - Characterize by NMR, MS D->E

Workflow for a Typical Hydrazone Synthesis Experiment.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add this compound (1.0 eq).

    • Add ethanol (approx. 0.2 M concentration) and stir until the solid is suspended.

    • Rationale: Ethanol is a common protic solvent that facilitates the dissolution of reactants and intermediates.

    • Add triethylamine (2.2 eq) dropwise to the suspension. Stir for 15-20 minutes at room temperature.

    • Rationale: A base is required to deprotonate the hydrazine dihydrochloride, liberating the neutral, nucleophilic free base which is necessary for the reaction to proceed. Two equivalents are needed to neutralize both HCl molecules.

  • Addition of Electrophile:

    • Add benzaldehyde (1.0 eq) to the flask.

    • Allow the reaction to stir at room temperature. Monitor its progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-4 hours).

    • Rationale: The condensation reaction is usually efficient at room temperature. TLC provides a simple, qualitative method to determine the reaction's endpoint.

  • Aqueous Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the ethanol.

    • Redissolve the residue in ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any acidic impurities) and brine (to remove excess water).

    • Rationale: This standard liquid-liquid extraction procedure removes inorganic salts and water-soluble impurities from the desired organic product.

  • Purification and Isolation:

    • Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude hydrazone.

    • If necessary, purify the product further using column chromatography on silica gel.

  • Characterization:

    • Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety, Handling, and Storage

This compound, like other hydrazine derivatives, requires careful handling to minimize risk. Adherence to established safety protocols is mandatory.

GHS Hazard Information: [5][13]

Hazard CodeStatement
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Handling and Personal Protective Equipment (PPE):

  • Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust[9][14].

  • Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles[9].

  • Avoid generating dust during weighing and transfer.

  • Wash hands thoroughly after handling.

Storage and Incompatibilities:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area[9]. The compound is hygroscopic and should be protected from moisture.

  • Store under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature of -20°C for long-term stability.

  • Incompatible Materials: Keep away from strong oxidizing agents and strong bases[9]. Contact with bases will liberate the hydrazine free base, which may be less stable.

Conclusion

This compound stands out as a valuable and versatile reagent for scientific research and development. Its stable salt form allows for convenient handling and storage, while its inherent reactivity as a hydrazine synthon provides access to a vast chemical space, particularly in the synthesis of hydrazones and heterocyclic systems relevant to drug discovery. By understanding its properties, synthesis, and reactivity, and by adhering to strict safety guidelines, researchers can effectively leverage this compound to advance their synthetic and medicinal chemistry programs.

References

A Comprehensive Technical Guide to the Safe Handling, Storage, and Disposal of (2-Methoxyethyl)hydrazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the introduction of novel reagents into a workflow necessitates a thorough understanding of their properties beyond their intended application. (2-Methoxyethyl)hydrazine dihydrochloride, a hydrazine derivative, is one such compound that requires meticulous attention to safety protocols. This guide provides an in-depth examination of the safe handling, storage, and disposal of this compound, grounded in established safety principles for hazardous compounds and specific data for hydrazine derivatives. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity within the laboratory.

Compound Identification and Hazard Profile

This compound is a chemical intermediate that, like other hydrazine derivatives, presents a significant hazard profile that must be respected and managed. A clear understanding of its identity and associated risks is the foundation of safe laboratory practice.

PropertyValueSource
Chemical Name This compoundPubChem
CAS Number 885330-03-0PubChem
Molecular Formula C3H12Cl2N2OPubChem
Molecular Weight 163.04 g/mol PubChem

The primary hazards associated with this compound are categorized under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] It is crucial to recognize these hazards to implement appropriate control measures.

GHS Hazard Statements: [1][2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a properly functioning chemical fume hood.[4][5] This is non-negotiable. The fume hood's purpose is to contain and exhaust vapors, which are likely to be harmful, thus minimizing the risk of inhalation exposure. All manipulations of the solid compound and its solutions, including weighing, transferring, and reaction quenching, must be performed within the fume hood.

Personal Protective Equipment (PPE): A Necessary Barrier

While engineering controls are designed to contain the hazard at its source, a robust PPE regimen is essential to protect against accidental exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

PPE ComponentSpecificationRationale
Hand Protection Nitrile glovesProvides a barrier against skin contact. Double-gloving is recommended for extended manipulations.
Eye Protection Chemical splash gogglesProtects the eyes from splashes and aerosols. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Body Protection Flame-resistant lab coatProtects the skin and personal clothing from contamination.

Safe Handling and Experimental Protocols

Adherence to a strict, step-by-step protocol is paramount when working with this compound. The following workflow is designed to minimize exposure and ensure the safety of the researcher and the laboratory environment.

Preparation and Weighing
  • Preparation: Before bringing the compound into the fume hood, ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) is clean, dry, and readily accessible.

  • Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the desired amount of this compound to the container, minimizing the creation of dust.

  • Closure: Immediately and securely close the primary container of the chemical.

Dissolution and Use in Reactions
  • Solvent Addition: Add the solvent to the container with the weighed compound slowly and carefully to avoid splashing.

  • Mixing: If necessary, use a magnetic stirrer or gentle swirling to dissolve the compound.

  • Reaction Setup: All subsequent steps of the reaction should be carried out within the fume hood.

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal A Gather Equipment B Don PPE A->B C Weigh Compound B->C D Dissolve in Solvent C->D E Perform Reaction D->E F Quench Reaction E->F G Segregate Waste F->G H Decontaminate Surfaces G->H

Storage Recommendations: Ensuring Stability and Safety

Proper storage of this compound is crucial to maintain its integrity and prevent hazardous situations. The following conditions should be strictly adhered to:

  • Location: Store in a cool, dry, and well-ventilated area.[6]

  • Container: Keep the container tightly closed to prevent absorption of moisture and contamination.

  • Incompatibilities: Segregate from strong oxidizing agents and bases.[6][7] Hydrazines can react violently with oxidizers.

  • Temperature: While specific data for this compound is limited, storage at controlled room temperature is generally acceptable. For long-term storage, refer to the manufacturer's recommendations.

Emergency Procedures: Preparedness is Key

In the event of an accidental release or exposure, a swift and informed response is critical. All laboratory personnel working with this compound must be familiar with the following procedures.

Spills
  • Small Spills: For minor spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material into a sealed container for hazardous waste disposal.

  • Large Spills: Evacuate the immediate area and alert laboratory personnel and the institutional safety office. Do not attempt to clean up a large spill without appropriate training and equipment.[5]

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

G Start Exposure Event Skin Skin Contact? Start->Skin Eye Eye Contact? Skin->Eye no FlushSkin Flush with Water (15 min) Remove Clothing Skin->FlushSkin yes Inhalation Inhalation? Eye->Inhalation no FlushEye Flush with Water (15 min) Eye->FlushEye yes Ingestion Ingestion? Inhalation->Ingestion no FreshAir Move to Fresh Air Inhalation->FreshAir yes RinseMouth Rinse Mouth (if conscious) Ingestion->RinseMouth yes Medical Seek Immediate Medical Attention FlushSkin->Medical FlushEye->Medical FreshAir->Medical RinseMouth->Medical

Waste Disposal: Environmental Responsibility

All waste containing this compound, including empty containers, contaminated PPE, and reaction residues, must be treated as hazardous waste.

  • Segregation: Collect all waste in clearly labeled, sealed containers. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal: Arrange for disposal through your institution's hazardous waste management program.[5] Adhere to all local, state, and federal regulations for hazardous waste disposal.[4][7]

Conclusion: A Proactive Approach to Safety

This compound is a valuable reagent in research and development, but its potential hazards demand a proactive and informed approach to safety. By understanding the compound's properties, implementing robust engineering controls and PPE protocols, adhering to safe handling procedures, and being prepared for emergencies, researchers can mitigate the risks associated with its use. The principles and protocols outlined in this guide are designed to foster a safe and productive laboratory environment.

References

Methodological & Application

Application Note: Strategic Use of (2-Methoxyethyl)hydrazine Dihydrochloride in Fischer Indole Synthesis for Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Fischer indole synthesis, a venerable and powerful reaction in organic chemistry since its discovery in 1883, remains a cornerstone for the construction of the indole nucleus.[1][2][3] This heterocyclic motif is a privileged scaffold in a vast array of pharmaceuticals, natural products, and agrochemicals, making the Fischer indole synthesis a critical tool in drug development and medicinal chemistry.[2][4] The reaction classically involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound (aldehyde or ketone).[5]

The strategic selection of the substituted hydrazine reactant is paramount as it directly dictates the substitution pattern and properties of the resulting indole. This application note provides an in-depth guide to the use of (2-Methoxyethyl)hydrazine dihydrochloride, a versatile building block, in the Fischer indole synthesis. We will explore the mechanistic nuances, provide detailed experimental protocols, and discuss the implications of the 2-methoxyethyl substituent for the synthesis of complex molecular architectures.

The Fischer Indole Synthesis: A Mechanistic Overview

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing the synthesis. The generally accepted mechanism proceeds through several key stages, each influenced by the reaction conditions and the nature of the reactants.[1][5]

  • Hydrazone Formation: The synthesis initiates with the condensation of (2-Methoxyethyl)hydrazine with an aldehyde or ketone to form the corresponding hydrazone. This step is typically acid-catalyzed.[2]

  • Tautomerization: The hydrazone undergoes tautomerization to its more reactive enamine isomer (or 'ene-hydrazine').[3][5]

  • [3][3]-Sigmatropic Rearrangement: This is the rate-determining and most critical step.[6] The protonated enamine undergoes a concerted[3][3]-sigmatropic rearrangement, leading to the formation of a new carbon-carbon bond and breaking the weak N-N bond.[3][5]

  • Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by cyclization to form an aminal.[1]

  • Ammonia Elimination: Finally, the elimination of a molecule of ammonia under acidic conditions yields the stable, aromatic indole ring.[5]

The choice of acid catalyst is significant, with both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) being effective.[5][7]

Diagram: Mechanism of the Fischer Indole Synthesis

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Tautomerization cluster_2 Step 3: [3,3]-Sigmatropic Rearrangement cluster_3 Step 4 & 5: Cyclization & Elimination A (2-Methoxyethyl)hydrazine + Ketone/Aldehyde B Hydrazone A->B + H⁺, -H₂O C Enamine (Ene-hydrazine) B->C Tautomerization D Di-imine Intermediate C->D + H⁺, Rearrangement E Aminal Intermediate D->E Cyclization F N-(2-Methoxyethyl)indole E->F - NH₃, -H⁺

Caption: Key mechanistic steps of the Fischer indole synthesis.

Role and Advantages of the (2-Methoxyethyl) Substituent

The N-(2-methoxyethyl) substituent introduces several key features that can be strategically exploited in drug development:

  • Modulation of Physicochemical Properties: The methoxyethyl group can influence the solubility, lipophilicity, and metabolic stability of the final indole product.

  • Pharmacokinetic and Pharmacodynamic Tuning: This substituent can serve as a handle for optimizing drug absorption, distribution, metabolism, and excretion (ADME) properties, as well as receptor binding interactions.

  • Synthetic Handle: The ether linkage provides a potential site for further chemical modification, allowing for the generation of diverse compound libraries.

Detailed Experimental Protocol: Synthesis of 2,3-dimethyl-1-(2-methoxyethyl)-1H-indole

This protocol details a representative one-pot Fischer indole synthesis using this compound and 3-methyl-2-butanone.[8]

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantityMoles (mmol)
This compound885330-03-0163.05 g/mol 2.0 g12.26
3-Methyl-2-butanone563-80-486.13 g/mol 1.16 g (1.45 mL)13.49
Glacial Acetic Acid64-19-760.05 g/mol 20 mL-
Ethyl Acetate141-78-688.11 g/mol 150 mL-
Saturated Sodium Bicarbonate Solution--100 mL-
Brine--50 mL-
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol ~5 g-
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and drying

  • Thin-Layer Chromatography (TLC) apparatus (silica plates, developing chamber, UV lamp)

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.0 g, 12.26 mmol) and 3-methyl-2-butanone (1.45 mL, 13.49 mmol).

  • Acid Addition: Carefully add glacial acetic acid (20 mL) to the flask. The acetic acid acts as both the solvent and the acid catalyst.

  • Indolization: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The formation of the indole product will be indicated by a new, typically UV-active, spot with a higher Rf value than the starting materials. The reaction is generally complete within 2-4 hours.[2]

  • Work-up - Quenching and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water (~100 mL). Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[9]

  • Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL) to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.[9] Alternatively, if the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be employed.[9]

Diagram: Experimental Workflow

Workflow A 1. Combine Reactants (Hydrazine & Ketone) B 2. Add Acetic Acid (Solvent & Catalyst) A->B C 3. Reflux (118°C, 2-4h) B->C D 4. Monitor by TLC C->D E 5. Cool & Quench (Ice-water) D->E Reaction Complete F 6. Neutralize (Sat. NaHCO₃) E->F G 7. Extract (Ethyl Acetate) F->G H 8. Wash & Dry (Brine, Na₂SO₄) G->H I 9. Concentrate (Rotary Evaporator) H->I J 10. Purify (Column Chromatography) I->J K Pure Indole Product J->K

Caption: One-pot Fischer indole synthesis workflow.

Safety and Handling Precautions

Hydrazine derivatives are toxic and should be handled with appropriate safety measures.[10][11][12]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (butyl rubber is recommended) when handling hydrazine derivatives.[12][13]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[12]

  • Exposure: Avoid inhalation, ingestion, and skin contact.[11] Hydrazine derivatives can cause severe skin burns and eye damage.[10] In case of exposure, seek immediate medical attention.[12]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[12]

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or no product formation Insufficiently acidic conditions; low reaction temperature; unstable hydrazone.Use a stronger acid catalyst (e.g., a few drops of H₂SO₄ or a Lewis acid like ZnCl₂). Ensure the reaction is at a vigorous reflux. Consider a two-step procedure where the hydrazone is pre-formed and isolated before indolization.
Formation of multiple products Use of an unsymmetrical ketone leading to regioisomers.The regioselectivity can be influenced by the choice of acid catalyst and solvent.[14] A systematic screening of conditions may be necessary to favor the desired isomer.
Product degradation during work-up or purification Indoles can be sensitive to strong acids and air oxidation.Neutralize the reaction mixture carefully during work-up. For purification, consider using deactivated silica gel (with triethylamine) or alumina to prevent degradation on the column.[9]
Difficulty in purification Similar polarity of starting materials and product.Ensure the reaction goes to completion to minimize unreacted starting materials. Optimize the solvent system for column chromatography for better separation. Recrystallization can be an effective alternative for solid products.[9]

Conclusion

The Fischer indole synthesis using this compound is a robust and versatile method for accessing N-substituted indoles that are of significant interest in pharmaceutical research. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently synthesize a wide range of indole derivatives. The protocol provided herein serves as a solid foundation for further exploration and adaptation to specific synthetic targets.

References

Application Notes and Protocols for the Synthesis of Substituted Indoles using (2-Methoxyethyl)hydrazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Indole Scaffold in Modern Drug Discovery

The indole nucleus stands as one of the most vital heterocyclic scaffolds in medicinal chemistry. Its presence in a vast array of natural products and synthetic pharmaceuticals underscores its remarkable versatility and profound biological relevance.[1][2] From the neurotransmitter serotonin to the anti-inflammatory drug indomethacin, the indole motif is a cornerstone of therapeutic innovation, with applications spanning oncology, neurology, and infectious diseases.[3][4][5] The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains a powerful and widely utilized method for constructing this privileged scaffold.[4] This reaction, involving the acid-catalyzed cyclization of an arylhydrazone, offers a direct and versatile route to a diverse range of substituted indoles.[2][6]

This application note provides a detailed protocol and technical guidance for the synthesis of substituted indoles utilizing (2-Methoxyethyl)hydrazine dihydrochloride. This specific hydrazine derivative offers potential advantages in modulating the physicochemical properties of intermediates and final products. The protocol herein is designed to be a robust starting point for researchers in academic and industrial settings, providing not only a step-by-step guide but also the underlying chemical principles and troubleshooting advice to ensure successful synthesis.

Reaction Principle: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic acid-catalyzed reaction that proceeds through several key steps. The overall transformation involves the reaction of an arylhydrazine with a ketone or aldehyde to form an indole.[4][6]

The reaction commences with the formation of a phenylhydrazone from the condensation of (2-Methoxyethyl)hydrazine and a suitable carbonyl compound. Under acidic conditions, the hydrazone undergoes tautomerization to its enamine form. This is followed by a crucial[3][3]-sigmatropic rearrangement, which leads to the formation of a new carbon-carbon bond and the cleavage of the N-N bond. The resulting di-imine intermediate then undergoes cyclization and subsequent elimination of ammonia to yield the final aromatic indole product.[2][4]

Materials and Reagents

ReagentGradeSupplierNotes
This compound≥98%e.g., Sigma-Aldrich, TCIHygroscopic; store in a desiccator under an inert atmosphere.
Substituted Ketone or AldehydeReagent GradeVariousEnsure purity and dryness of the carbonyl compound. The structure of this reactant will determine the substitution pattern at the 2- and 3-positions of the indole.
Acetic Acid, GlacialACS GradeVariousCan serve as both a solvent and a Brønsted acid catalyst.
Ethanol, Anhydrous200 ProofVariousA common solvent for the initial hydrazone formation.
Zinc Chloride (ZnCl₂)Anhydrous, ≥98%VariousA common Lewis acid catalyst for the Fischer indole synthesis. Must be handled under anhydrous conditions.
Polyphosphoric Acid (PPA)115%VariousA strong Brønsted acid and dehydrating agent that can also serve as the solvent.
Ethyl AcetateACS GradeVariousFor extraction.
Saturated Sodium Bicarbonate Solution-In-house prep.For neutralization during workup.
Brine (Saturated NaCl solution)-In-house prep.For washing during extraction.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Reagent GradeVariousFor drying the organic phase.
Silica Gel60 Å, 230-400 meshVariousFor column chromatography.

Experimental Workflow

The synthesis of substituted indoles using this compound can be conceptualized as a two-stage process: the formation of the N-(2-methoxyethyl)phenylhydrazone intermediate, followed by the acid-catalyzed cyclization to the indole. In many cases, these steps can be performed in a one-pot fashion.[7]

experimental_workflow start Starting Materials: This compound Ketone/Aldehyde hydrazone_formation Hydrazone Formation (Ethanol or Acetic Acid) start->hydrazone_formation Condensation cyclization Fischer Indolization (Acid Catalyst, Heat) hydrazone_formation->cyclization [3,3]-Sigmatropic Rearrangement workup Aqueous Workup (Neutralization & Extraction) cyclization->workup Quenching purification Purification (Column Chromatography) workup->purification Isolation product Substituted N-(2-methoxyethyl)indole purification->product Characterization

Caption: A generalized workflow for the synthesis of substituted N-(2-methoxyethyl)indoles.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a substituted N-(2-methoxyethyl)indole from a generic ketone. Reaction conditions may require optimization depending on the specific substrates used.

Step 1: Hydrazone Formation and In Situ Cyclization

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add the desired ketone or aldehyde (1.0 - 1.2 eq).

  • Add glacial acetic acid to serve as the solvent and catalyst (a concentration of 0.2-0.5 M is a good starting point).

  • Stir the reaction mixture at room temperature for 30 minutes to facilitate the initial formation of the hydrazone.

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.

Rationale: The dihydrochloride salt of the hydrazine is used for its stability and ease of handling. The initial stirring at room temperature allows for the formation of the hydrazone intermediate. Heating in the presence of a strong acid like acetic acid or a Lewis acid like zinc chloride promotes the key[3][3]-sigmatropic rearrangement and subsequent cyclization to the indole ring.[2][4]

Step 2: Reaction Workup

  • Once the reaction is complete as indicated by TLC, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice-water.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the evolution of CO₂ ceases and the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Rationale: The aqueous workup is essential to remove the acid catalyst and other water-soluble byproducts. Neutralization is a critical step to prevent any acid-catalyzed degradation of the product during extraction and concentration.

Step 3: Purification

  • Purify the crude product by flash column chromatography on silica gel.

  • A suitable eluent system is typically a mixture of hexanes and ethyl acetate, with the polarity adjusted based on the polarity of the product as determined by TLC analysis.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified substituted N-(2-methoxyethyl)indole.

Rationale: Column chromatography is a standard and effective method for purifying organic compounds.[8] The choice of eluent is crucial for achieving good separation of the desired indole from any unreacted starting materials or side products.

Reaction Mechanism

The Fischer indole synthesis is a well-established reaction, and its mechanism provides insight into the transformation of the starting materials into the final indole product.

fischer_indole_mechanism cluster_0 Hydrazone Formation cluster_1 Tautomerization & Rearrangement cluster_2 Cyclization & Aromatization a R1-C(=O)-R2 + H2N-NH-R3 b R1-C(=N-NH-R3)-R2 (Hydrazone) a->b -H2O c R1-C(=N-NH-R3)-R2 d R1-C(NH-N=R3)-R2 (Ene-hydrazine) c->d Tautomerization e Di-imine Intermediate d->e [3,3]-Sigmatropic Rearrangement (H+) f Di-imine Intermediate g Cyclized Intermediate f->g Cyclization h Indole Product g->h -NH3, Aromatization

Caption: Key steps in the Fischer indole synthesis mechanism.

The Role of the (2-Methoxyethyl) Group

The (2-methoxyethyl) substituent on the hydrazine nitrogen can serve multiple purposes. It may act as a protecting group for the indole nitrogen, which can be advantageous in subsequent synthetic steps where the N-H proton could interfere with desired reactions. The ether linkage in the methoxyethyl group can also enhance the solubility of intermediates and the final product in organic solvents.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Yield 1. Incomplete hydrazone formation.2. Inactive catalyst.3. Decomposition of starting materials or product.1. Increase the reaction time for hydrazone formation or use a Dean-Stark trap to remove water.2. Use freshly opened or purified anhydrous catalyst.3. Lower the reaction temperature and monitor closely.
Formation of Multiple Products 1. Use of an unsymmetrical ketone leading to regioisomers.2. Side reactions such as aldol condensation.1. If possible, use a symmetrical ketone. If not, be prepared for a more challenging purification.2. Ensure anhydrous conditions and consider a milder acid catalyst.
Difficulty in Purification 1. Products with similar polarity.2. Streaking on the TLC plate.1. Try a different solvent system for column chromatography or consider preparative HPLC.2. Add a small amount of triethylamine to the eluent to neutralize acidic sites on the silica gel.

Safety Precautions

  • This compound is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Glacial acetic acid and polyphosphoric acid are corrosive. Avoid contact with skin and eyes.

  • Anhydrous zinc chloride is hygroscopic and corrosive. Handle in a glove box or under an inert atmosphere.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The Fischer indole synthesis remains a highly effective and versatile method for the preparation of substituted indoles. The use of this compound provides a valuable entry point to N-alkoxyethylated indoles, which may have unique properties or serve as key intermediates in more complex synthetic routes. The protocol and guidelines presented in this application note are intended to provide a solid foundation for researchers to successfully synthesize these important heterocyclic compounds, contributing to the advancement of drug discovery and development.

References

Application Notes & Protocols: (2-Methoxyethyl)hydrazine dihydrochloride in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of (2-Methoxyethyl)hydrazine dihydrochloride

This compound is a specialized reagent that serves as a critical building block in the synthesis of complex pharmaceutical intermediates.[1][2][3] Its structure, featuring a reactive hydrazine group appended to a methoxyethyl chain, makes it particularly valuable for constructing heterocyclic scaffolds, which are prevalent in many modern therapeutics.[1] The dihydrochloride salt form enhances the compound's stability and simplifies handling compared to the volatile free base, a crucial attribute for reliable and scalable chemical manufacturing.[4][5]

The primary application of this reagent is in the formation of substituted pyrazole rings through cyclocondensation reactions.[6][7][8][9] Pyrazoles are a privileged scaffold in medicinal chemistry, appearing in a wide range of drugs, including anti-inflammatory agents, anti-cancer therapies, and anti-obesity drugs.[6] The N-linked 2-methoxyethyl group can significantly influence the final drug's pharmacokinetic properties, such as solubility and metabolic stability. This guide provides detailed protocols and scientific rationale for the use of this compound in the synthesis of key pharmaceutical intermediates.

Core Application: Synthesis of Substituted Pyrazole Intermediates for JAK Inhibitors

A prominent use of this compound is in the synthesis of N-substituted pyrazole cores for Janus kinase (JAK) inhibitors.[10] JAK inhibitors are a class of targeted immunomodulating agents used to treat autoimmune diseases like rheumatoid arthritis and myelofibrosis.[10][11] The synthesis often employs the Knorr pyrazole synthesis, a classic and robust method for reacting a hydrazine with a 1,3-dicarbonyl compound or an equivalent thereof.[12][13][14][15]

Illustrative Synthesis: Preparation of a Pyrazole Intermediate

This protocol details the synthesis of a key pyrazole intermediate, demonstrating a typical application of this compound. The reaction involves the condensation of the hydrazine with a β-alkoxy-α,β-unsaturated ketone.

G cluster_reactants Reactants reagent1 (2-Methoxyethyl)hydrazine dihydrochloride reaction + reagent1->reaction reagent2 β-alkoxy-α,β-unsaturated ketone reagent2->reaction product 1-(2-Methoxyethyl)-substituted pyrazole solvent Ethanol / Acid Catalyst solvent->reaction conditions Reflux conditions->reaction reaction->product Cyclocondensation

Caption: Knorr-type synthesis of a pyrazole intermediate.

Materials:

  • This compound[16][17]

  • A suitable 1,3-dicarbonyl equivalent (e.g., 3-(dimethylamino)-1-(aryl)prop-2-en-1-one)

  • Anhydrous Ethanol

  • Glacial Acetic Acid (or another acid catalyst)

  • Saturated aqueous Sodium Bicarbonate solution

  • Ethyl Acetate

  • Saturated aqueous Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Reaction Setup: Charge a round-bottom flask equipped with a magnetic stirrer and reflux condenser with the 1,3-dicarbonyl equivalent (1.0 equivalent) and anhydrous ethanol (5-10 volumes).

  • Reagent Addition: Add this compound (1.05-1.2 equivalents) to the stirred solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1-0.2 equivalents). The acid promotes the formation of the initial hydrazone intermediate.[15][18]

  • Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 2-8 hours. Reaction progress should be monitored by a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to ambient temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Partition the residue between ethyl acetate and water.

    • Carefully add saturated sodium bicarbonate solution to neutralize the mixture (target pH 7-8). This step removes the acid catalyst and ensures the pyrazole product is in its free base form.

    • Separate the organic layer, and wash it sequentially with water and then brine to remove residual inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter the drying agent from the organic solution.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by either recrystallization from an appropriate solvent system (e.g., ethanol/water) or column chromatography on silica gel to yield the pure pyrazole intermediate.

  • Reagent Form: The dihydrochloride salt is stable but the free hydrazine is the active nucleophile. The reaction conditions, sometimes assisted by a mild base or buffer, facilitate the in situ release of the free hydrazine.

  • Acid Catalyst: The acid catalyst is crucial for protonating the carbonyl or enol ether, activating it for nucleophilic attack by the weakly basic hydrazine nitrogen.[15] Mechanistic studies show that pH can significantly affect reaction rates and regioselectivity.[14][18]

  • Solvent Choice: Ethanol is a common protic solvent that effectively dissolves the reactants and has an appropriate boiling point for this type of condensation.

  • Neutralization: The neutralization step during work-up is critical. It deprotonates the pyrazole ring and any remaining acid, facilitating its extraction into the non-polar organic solvent and preventing the formation of salts that would remain in the aqueous phase.

Quantitative Data Summary:
ParameterTypical ValueRationale & Notes
Molar Ratio (Hydrazine:Dicarbonyl) 1.1 : 1.0A slight excess of the hydrazine component ensures complete conversion of the more valuable dicarbonyl starting material.
Reaction Temperature ~78 °C (Reflux)Provides sufficient thermal energy to overcome the activation barrier for cyclization and dehydration.
Reaction Time 2 - 8 hoursHighly dependent on the specific substrates used. Must be monitored by TLC or HPLC.
Typical Yield (Post-Purification) 70 - 95%The Knorr synthesis is generally a high-yielding reaction due to the formation of a stable aromatic ring.[15]
Purity (by HPLC) >99%Achievable with proper purification (recrystallization or chromatography).

Workflow for Protocol Execution and Optimization

The logical progression from initial small-scale synthesis to process scale-up is critical in pharmaceutical development.

G cluster_0 Phase 1: Feasibility & Optimization cluster_1 Phase 2: Scale-Up & Validation A Small-Scale Reaction (50-250 mg) B In-Process Control (TLC, HPLC, LC-MS) A->B C Parameter Screening (Solvent, Temp, Catalyst, Stoichiometry) B->C Analyze kinetics & impurities C->A Iterate D Work-up & Isolation Trial C->D Define Optimal Conditions E Kilogram-Scale Synthesis (Pilot Plant) D->E Technology Transfer F Purification Method Validation (Crystallization Engineering) E->F G Full Characterization (NMR, MS, HPLC, Elemental Analysis) F->G H Final Specification Setting G->H

Caption: A structured workflow for synthesis development.

Safety and Handling Considerations

This compound, like all hydrazine derivatives, requires careful handling.

  • Toxicity: Hydrazines are classified as toxic and potentially carcinogenic.[17] All manipulations must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves, is mandatory.

  • Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. The dihydrochloride salt is significantly more stable and less volatile than the free base.[4]

Conclusion

This compound is a highly effective reagent for the synthesis of N-substituted pyrazole intermediates, which are integral to the structure of numerous pharmaceutical agents, especially within the JAK inhibitor class. Its stable salt form and predictable reactivity in the Knorr pyrazole synthesis make it a reliable tool for both discovery chemistry and process development. The protocols and technical insights provided in this guide offer a robust framework for researchers and drug development professionals to leverage this valuable building block, ensuring a scientifically sound approach to synthesis, optimization, and scale-up.

References

(2-Methoxyethyl)hydrazine dihydrochloride as a reagent for creating hydrazones from aldehydes and ketones.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide: (2-Methoxyethyl)hydrazine Dihydrochloride

Topic: Utilization of this compound as a Reagent for the Synthesis of Hydrazones from Aldehydes and Ketones.

Introduction and Scientific Context

Hydrazones, characterized by the R¹R²C=NNH₂ functional group, are a cornerstone class of compounds in modern chemistry. Their robust formation, structural versatility, and diverse reactivity make them invaluable intermediates in synthetic organic chemistry, prominent scaffolds in medicinal chemistry, and versatile ligands in materials science.[1][2] They are key precursors in foundational reactions such as the Wolff-Kishner reduction, which converts carbonyls to alkanes, and are instrumental in the synthesis of various heterocyclic compounds.[3][4][5]

This guide provides a comprehensive overview of this compound, a specialized substituted hydrazine reagent, for the efficient synthesis of functionalized hydrazones from a wide range of aldehydes and ketones. We will delve into the underlying chemical principles, provide validated, step-by-step protocols, and offer expert insights into reaction optimization and troubleshooting.

Reagent Profile: this compound

(2-Methoxyethyl)hydrazine is a substituted hydrazine that offers unique properties due to the methoxyethyl group, which can influence the solubility and electronic characteristics of the resulting hydrazone products. It is typically supplied and handled as a more stable dihydrochloride salt.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 885330-03-0[6][7]
Molecular Formula C₃H₁₂Cl₂N₂O[7]
Molecular Weight 163.04 g/mol [7]
Appearance Pale Beige Solid[6]
Solubility Slightly soluble in water and methanol[6]
Safety and Handling

As with all hydrazine derivatives, this compound must be handled with appropriate care in a well-ventilated chemical fume hood.

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[7][8]

  • Precautionary Measures: Users should wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and ensure all safety precautions are understood before handling.[7][9] In case of exposure, seek immediate medical attention.[9]

Scientific Principles of Hydrazone Formation

The reaction of a hydrazine with an aldehyde or ketone is a classic nucleophilic addition-elimination (or condensation) reaction. The process is typically acid-catalyzed and results in the formation of a carbon-nitrogen double bond (C=N), replacing the carbonyl's carbon-oxygen double bond (C=O).[4]

The Reaction Mechanism

The reaction proceeds in two main stages:

  • Nucleophilic Addition: The reaction is initiated by the protonation of the carbonyl oxygen by a catalytic amount of acid, which significantly increases the electrophilicity of the carbonyl carbon. The lone pair of electrons on the terminal nitrogen of the hydrazine then acts as a nucleophile, attacking the activated carbonyl carbon. This step forms a tetrahedral intermediate known as a carbinolamine.[3][10]

  • Elimination (Dehydration): The carbinolamine intermediate is unstable and readily eliminates a molecule of water. This dehydration step is also acid-catalyzed and results in the formation of the stable hydrazone product with its characteristic C=N bond.[11]

G carbonyl Aldehyde/Ketone (R₂C=O) activated_carbonyl Protonated Carbonyl [R₂C=OH]⁺ carbonyl->activated_carbonyl 1. Protonation hydrazine (2-Methoxyethyl)hydrazine (R'-NHNH₂) carbinolamine Carbinolamine Intermediate (R₂C(OH)-NHNHR') hydrazine->carbinolamine 2. Nucleophilic Attack h_plus H⁺ (cat.) h_plus->carbonyl activated_carbonyl->carbinolamine hydrazone Hydrazone Product (R₂C=N-NHR') carbinolamine->hydrazone 3. Dehydration water H₂O hydrazone->water

Figure 1: Mechanism of Acid-Catalyzed Hydrazone Formation.
Critical Role of pH

The pH of the reaction medium is a critical parameter. The reaction requires a mildly acidic environment (typically pH 4-6).[10]

  • If the pH is too high (basic): The concentration of protonated carbonyl is too low, slowing the initial nucleophilic attack.

  • If the pH is too low (strongly acidic): The hydrazine, being basic, becomes fully protonated ([R-NH₂NH₂]⁺). This protonated form is no longer a nucleophile and cannot attack the carbonyl carbon, thus inhibiting the reaction.[10]

Working with a Dihydrochloride Salt

This compound is a salt, meaning the hydrazine is protonated. To generate the reactive, free-base hydrazine in situ, a weak base must be added to the reaction mixture. A common and effective strategy is to use a base like sodium acetate or triethylamine. This serves a dual purpose: it deprotonates the hydrazine salt to liberate the nucleophilic free hydrazine, and the conjugate acid formed (acetic acid or triethylammonium chloride) helps buffer the solution to the optimal mildly acidic pH for catalysis.

Experimental Protocols and Methodologies

The following protocols are generalized starting points and can be optimized based on the specific reactivity of the aldehyde or ketone substrate.

General Protocol for Hydrazone Synthesis

This procedure is applicable to both aldehydes and ketones, with minor adjustments for reactivity (ketones are generally less reactive than aldehydes and may require longer reaction times or heating).[10]

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • This compound (1.1 eq)

  • Sodium Acetate (NaOAc) or Triethylamine (Et₃N) (2.2 eq)

  • Solvent (e.g., Ethanol, Methanol)

  • Catalytic Acetic Acid (optional, a few drops)

Procedure:

  • Reagent Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., ethanol, 5-10 mL per mmol of substrate).

  • Hydrazine Preparation: In a separate flask, suspend this compound (1.1 eq) and the base (e.g., sodium acetate, 2.2 eq) in the same solvent. Stir for 5-10 minutes to facilitate the formation of the free hydrazine.

  • Reaction Initiation: Add the hydrazine solution/suspension to the aldehyde/ketone solution at room temperature. If the reaction is sluggish, a few drops of glacial acetic acid can be added to ensure the pH is mildly acidic.[10][12]

  • Reaction Monitoring: Stir the mixture at room temperature or heat under reflux.[10] Monitor the reaction's progress by Thin Layer Chromatography (TLC).[13] A typical TLC system would be hexane/ethyl acetate. The reaction is complete when the spot corresponding to the starting aldehyde/ketone has been consumed.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature. The product may precipitate directly from the solution.

    • If a precipitate forms, collect the solid hydrazone by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove impurities.[10]

    • If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator. The resulting crude residue can then be purified.

  • Purification:

    • Recrystallization: This is the preferred method for solid products. Common solvents include ethanol, methanol, or mixed solvent systems like hexane/ethyl acetate.[10] The goal is to find a solvent where the hydrazone is soluble at high temperatures but poorly soluble at room or cold temperatures.[14]

    • Column Chromatography: For oils or impure solids, purification via silica gel column chromatography may be necessary.[10] A gradient of hexane/ethyl acetate is a common eluent system. Note: Some hydrazones can be sensitive to silica gel; in such cases, using silica treated with a small amount of triethylamine (e.g., 1%) or switching to a different stationary phase like basic alumina may be beneficial.[15]

  • Characterization: Confirm the structure and purity of the final hydrazone product using standard analytical techniques.

    • NMR Spectroscopy (¹H, ¹³C): Look for the disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of new signals corresponding to the methoxyethyl group and the N-H proton.[1]

    • FT-IR Spectroscopy: The formation of the hydrazone is indicated by the disappearance of the strong C=O stretch of the starting material (~1680-1750 cm⁻¹) and the appearance of a C=N stretch (~1600-1650 cm⁻¹).[1]

    • Mass Spectrometry (MS): Confirm the molecular weight of the synthesized hydrazone.[16]

Table 2: Typical Reaction Parameters

ParameterConditionRationale / Notes
Stoichiometry 1.1 eq HydrazineA slight excess ensures complete consumption of the carbonyl compound.
Base 2.2 eq NaOAc / Et₃NTwo equivalents are needed to neutralize the two HCl molecules in the salt.
Solvent Ethanol, MethanolProtic solvents that readily dissolve most reactants.
Temperature Room Temp to RefluxAldehydes often react at RT; ketones may require heat.
pH ~4-6Optimal for acid catalysis without deactivating the hydrazine nucleophile.[10]
Reaction Time 1 - 24 hoursHighly dependent on the steric and electronic properties of the substrate.

Experimental Workflow

The overall process from setup to final product analysis follows a logical sequence of standard laboratory operations.

G prep 1. Reagent Preparation (Dissolve Carbonyl, Liberate Free Hydrazine) setup 2. Reaction Setup (Combine Reagents, Add Catalyst) prep->setup monitor 3. Reaction Monitoring (TLC Analysis) setup->monitor workup 4. Workup & Isolation (Cooling, Filtration or Evaporation) monitor->workup Reaction Complete purify 5. Purification workup->purify recryst Recrystallization purify->recryst chrom Column Chromatography purify->chrom charact 6. Characterization (NMR, IR, MS) recryst->charact chrom->charact

Figure 2: General Experimental Workflow for Hydrazone Synthesis.

Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide addresses common issues encountered during hydrazone synthesis.

Table 3: Common Problems and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Incorrect pH (too acidic or too basic).[10]2. Insufficient activation (for hindered ketones).3. Impure starting materials.[10]1. Check and adjust pH to 4-6 using dilute acid/base.2. Increase reaction temperature or time.[10]3. Purify the aldehyde/ketone before use.
Formation of Side Products Azine formation (2:1 adduct of carbonyl to hydrazine).[10]Use a slight excess of the hydrazine reagent (1.1-1.2 eq) to favor the desired 1:1 hydrazone product.
Product is an Oil / Fails to Crystallize 1. Product may have a low melting point.2. Presence of impurities inhibiting crystallization.1. Attempt purification by column chromatography.[10]2. Try triturating the oil with a non-polar solvent like cold pentane or hexane to induce solidification.[14]
Product Hydrolysis Presence of excess water and strong acid can hydrolyze the hydrazone back to the starting materials.[10]Ensure the workup is performed under neutral or slightly basic conditions. Thoroughly dry the final product.

References

The Versatile Role of (2-Methoxyethyl)hydrazine Dihydrochloride in the Synthesis of Bio-relevant Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. Among the myriad of building blocks available to the synthetic chemist, substituted hydrazines offer a powerful and versatile platform for the construction of a diverse array of nitrogen-containing ring systems. This guide focuses on a particularly useful, yet perhaps under-documented reagent: (2-Methoxyethyl)hydrazine dihydrochloride . The presence of the methoxyethyl substituent offers a unique combination of steric and electronic properties, as well as a potential handle for further functionalization, making it an attractive tool for generating libraries of compounds with potential biological activity.

This document serves as a detailed application note and protocol guide for researchers, scientists, and professionals in drug development. It aims to provide not just procedural steps, but also the underlying scientific rationale for the use of this compound in the synthesis of key heterocyclic systems, including indoles, pyrazoles, and pyridazinones.

Reagent Profile and Preparation

(2-Methoxyethyl)hydrazine is a hydrazine derivative characterized by the presence of a 2-methoxyethyl group attached to one of the nitrogen atoms.[1] It is typically handled as its dihydrochloride salt to improve stability and ease of handling.

Synthesis of the Free Base:

A common method for the preparation of (2-methoxyethyl)hydrazine involves the reaction of hydrazine hydrate with 1-bromo-2-methoxyethane.[2]

  • Step 1: To a solution of hydrazine monohydrate in ethanol at 0°C, 1-bromo-2-methoxyethane is added dropwise.

  • Step 2: The reaction mixture is allowed to warm to room temperature and then heated to around 45°C for several hours.

  • Step 3: After cooling, the ethanol is removed under reduced pressure.

  • Step 4: The aqueous residue is extracted with an organic solvent (e.g., methylene chloride or diethyl ether).

  • Step 5: The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated to yield (2-methoxyethyl)hydrazine as a colorless oil.[2]

The dihydrochloride salt can then be prepared by treating the free base with hydrochloric acid.

Application in Heterocyclic Synthesis

The nucleophilic nature of the hydrazine moiety is central to its utility in forming heterocyclic rings. The presence of the 2-methoxyethyl group can influence the reactivity and regioselectivity of these cyclization reactions.

Synthesis of 1-(2-Methoxyethyl)-substituted Indoles via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful acid-catalyzed reaction that produces an indole from a substituted phenylhydrazine and an aldehyde or ketone.[3][4] (2-Methoxyethyl)hydrazine can be employed in a similar fashion to generate N-substituted indoles.

Causality Behind Experimental Choices:

  • Acid Catalyst: The reaction is catalyzed by Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃).[3][5] The choice of acid can significantly impact reaction times and yields. Polyphosphoric acid is often effective for less reactive substrates due to its dehydrating nature.

  • Reaction Solvent: The choice of solvent depends on the acid catalyst and the solubility of the reactants. High-boiling point solvents like toluene or xylene are often used to facilitate the high temperatures required for the key[5][5]-sigmatropic rearrangement.[6]

  • One-Pot Procedure: An efficient variation involves the in situ formation of the hydrazone from the hydrazine and the carbonyl compound, followed by the acid-catalyzed cyclization without isolation of the intermediate.[6]

Experimental Workflow:

Fischer_Indole_Synthesis cluster_prep Hydrazone Formation (in situ) cluster_cyclization Indolization Hydrazine (2-Methoxyethyl)hydrazine dihydrochloride Hydrazone N-(2-Methoxyethyl)hydrazone intermediate Hydrazine->Hydrazone Condensation Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Rearrangement [3,3]-Sigmatropic Rearrangement Hydrazone->Rearrangement Acid Catalyst (e.g., PPA) Heat Cyclization Cyclization & Ammonia Elimination Rearrangement->Cyclization Indole 1-(2-Methoxyethyl)-indole Cyclization->Indole Pyrazole_Synthesis Hydrazine (2-Methoxyethyl)hydrazine dihydrochloride Condensation Condensation Hydrazine->Condensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Condensation Cyclization Dehydration & Cyclization Condensation->Cyclization Heat in Protic Solvent Pyrazole 1-(2-Methoxyethyl)-pyrazole Cyclization->Pyrazole Pyridazinone_Synthesis Hydrazine (2-Methoxyethyl)hydrazine dihydrochloride Condensation Condensation Hydrazine->Condensation Ketoacid γ-Ketoacid Ketoacid->Condensation Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Reflux in Ethanol Pyridazinone 2-(2-Methoxyethyl)-pyridazinone Cyclization->Pyridazinone

References

Application Note: Enhancing Carbonyl Compound Analysis through Derivatization with (2-Methoxyethyl)hydrazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Carbonyl Compounds

Carbonyl compounds, encompassing a vast range of aldehydes and ketones, are pivotal in numerous biological and chemical processes. They are key components of fragrances, flavors, pharmaceutical intermediates, and are also significant biomarkers for oxidative stress and various metabolic diseases. However, the direct analysis of these compounds, particularly at low concentrations in complex matrices, presents significant challenges for techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Their inherent polarity, potential for thermal instability, and often poor ionization efficiency can lead to suboptimal chromatographic resolution and low detection sensitivity.[1][2]

Chemical derivatization offers a robust solution to these analytical hurdles. By chemically modifying the carbonyl group, we can enhance the analyte's volatility, thermal stability, and ionization efficiency, thereby significantly improving the reliability and sensitivity of its quantification.[1][3] This application note provides a detailed guide to the use of (2-Methoxyethyl)hydrazine dihydrochloride as a derivatizing agent for the sensitive and accurate analysis of carbonyl compounds.

The Principle of Hydrazone Formation

The core of the derivatization strategy lies in the reaction between a hydrazine derivative and a carbonyl compound to form a stable hydrazone.[1] this compound reacts with aldehydes and ketones in a nucleophilic addition-elimination reaction. The lone pair of electrons on the terminal nitrogen of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond, the hydrazone.[4]

The methoxyethyl group in the reagent offers several advantages:

  • Increased Stability: The resulting hydrazone is often more stable than the parent carbonyl compound, reducing degradation during sample preparation and analysis.

  • Improved Chromatographic Properties: The derivatization alters the polarity of the analyte, which can lead to better peak shapes and resolution in both GC and LC separations.

  • Enhanced Ionization Efficiency: The introduction of the nitrogen-containing moiety significantly enhances the protonation efficiency of the derivative in techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) for LC-MS, leading to lower detection limits.[5][6]

Caption: Reaction of a carbonyl compound with (2-Methoxyethyl)hydrazine to form a stable hydrazone derivative.

Analytical Applications

The derivatization of carbonyl compounds with (2-Methoxyethyl)hydrazine is applicable to a wide array of analytical challenges, including:

  • Metabolomics: Quantifying key carbonyl-containing metabolites in biological fluids to study disease pathways.[1][7][8]

  • Pharmaceutical Analysis: Monitoring residual aldehydes in drug formulations and active pharmaceutical ingredients (APIs).

  • Food and Beverage Industry: Analyzing flavor and fragrance profiles.

  • Environmental Monitoring: Detecting and quantifying volatile organic compounds (VOCs) in air and water samples.[9]

Protocols

The following protocols provide a general framework for the derivatization of carbonyl compounds using this compound for subsequent GC-MS or LC-MS analysis. Optimization of reaction conditions may be necessary depending on the specific analyte and sample matrix.

Protocol 1: Derivatization for GC-MS Analysis

This protocol is suitable for volatile and semi-volatile carbonyl compounds.

1. Reagent Preparation:

  • Derivatization Reagent Solution: Prepare a 10 mg/mL solution of this compound in a suitable solvent such as pyridine or acetonitrile. Gentle warming and sonication may be required to ensure complete dissolution.
  • Internal Standard (IS): Prepare a stock solution of an appropriate internal standard (e.g., an isotopically labeled carbonyl compound or a carbonyl compound not present in the sample) in the same solvent.

2. Sample Preparation:

  • For liquid samples (e.g., plasma, urine), perform a liquid-liquid or solid-phase extraction to isolate the carbonyl compounds and remove interfering matrix components.
  • For solid samples, perform a suitable extraction (e.g., solvent extraction, headspace analysis).
  • Evaporate the extract to dryness under a gentle stream of nitrogen.

3. Derivatization Reaction:

  • Reconstitute the dried extract in 50 µL of the derivatization reagent solution.
  • Add 10 µL of the internal standard solution.
  • Cap the vial tightly and heat at 60-80°C for 30-60 minutes. The optimal time and temperature should be determined empirically.

4. Sample Work-up:

  • After cooling to room temperature, the reaction mixture can be directly injected into the GC-MS system.
  • Alternatively, for cleaner samples, a subsequent liquid-liquid extraction can be performed to remove excess reagent. Add 100 µL of an organic solvent (e.g., ethyl acetate) and 100 µL of water. Vortex and centrifuge. The organic layer containing the derivatized analytes can then be transferred to an autosampler vial for analysis.

5. GC-MS Analysis:

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-1701) is typically used.
  • Injection Mode: Splitless injection is recommended for trace analysis.
  • Temperature Program: An optimized temperature gradient should be used to ensure good separation of the derivatized analytes.
  • Mass Spectrometry: Electron ionization (EI) is commonly used. The resulting mass spectra will show characteristic fragmentation patterns for the (2-Methoxyethyl)hydrazone derivatives.

Protocol 2: Derivatization for LC-MS Analysis

This protocol is suitable for a broader range of carbonyl compounds, including less volatile and thermally labile molecules.

1. Reagent Preparation:

  • Derivatization Reagent Solution: Prepare a 1 mg/mL solution of this compound in a mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acid catalyst (e.g., 0.1% formic acid or acetic acid).[5]
  • Internal Standard (IS): Prepare a stock solution of an appropriate internal standard in the same solvent.

2. Sample Preparation:

  • Similar to the GC-MS protocol, perform a suitable extraction to isolate the carbonyl compounds.
  • Evaporate the extract to dryness.

3. Derivatization Reaction:

  • Reconstitute the dried extract in 100 µL of the derivatization reagent solution.
  • Add 10 µL of the internal standard solution.
  • Allow the reaction to proceed at room temperature for 1-2 hours or at a slightly elevated temperature (e.g., 40-50°C) for 30 minutes.[5]

4. Sample Work-up:

  • The reaction mixture can be directly diluted with the initial mobile phase and injected into the LC-MS system.

5. LC-MS Analysis:

  • Column: A reversed-phase C18 column is typically used.
  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%), is commonly employed.
  • Mass Spectrometry: ESI in positive ion mode is generally preferred. The protonated molecular ion [M+H]+ of the derivatized analyte will be prominent. Tandem mass spectrometry (MS/MS) can be used for selective and sensitive quantification using selected reaction monitoring (SRM).

Sample [label="Sample Collection \n (e.g., Plasma, Tissue, Air)"]; Extraction [label="Extraction of Carbonyls \n (LLE, SPE)"]; Derivatization [label="Derivatization with \n (2-Methoxyethyl)hydrazine"]; Analysis [label="Instrumental Analysis \n (GC-MS or LC-MS)"]; Data [label="Data Processing & \n Quantification"];

Sample -> Extraction; Extraction -> Derivatization [label="Formation of Hydrazones"]; Derivatization -> Analysis; Analysis -> Data [label="Chromatograms & Mass Spectra"]; }

Caption: General analytical workflow for the analysis of carbonyl compounds using derivatization.

Expected Outcomes and Data Interpretation

Derivatization with (2-Methoxyethyl)hydrazine is expected to significantly enhance the analytical performance for carbonyl compounds.

Illustrative Data:

The following table provides a representative example of the improvement in detection limits that can be achieved through derivatization, based on data from similar hydrazine-based reagents.[6][10]

Carbonyl CompoundTypical Detection Limit (Undivatized)Expected Detection Limit (Derivatized)Fold Improvement (Approx.)
Formaldehyde~50-100 ng/mL~0.1-1 ng/mL50-1000x
Acetaldehyde~20-50 ng/mL~0.5-2 ng/mL10-100x
Acetone~50-150 ng/mL~1-5 ng/mL10-150x
Propanal~10-30 ng/mL~0.2-1 ng/mL10-150x
Butanone~20-60 ng/mL~0.5-3 ng/mL10-120x

Note: These values are illustrative and the actual improvement will depend on the specific analyte, matrix, and analytical instrumentation.

Mass Spectral Fragmentation:

For GC-MS analysis with electron ionization, the (2-Methoxyethyl)hydrazone derivatives will exhibit characteristic fragmentation patterns. Key fragments may arise from alpha-cleavage adjacent to the C=N bond and cleavage of the methoxyethyl group. For LC-MS analysis in positive ESI mode, the protonated molecular ion [M+H]⁺ will be the primary ion of interest for quantification.

Troubleshooting and Method Validation

Self-Validating System:

  • Reaction Completeness: To ensure the derivatization reaction has gone to completion, it is advisable to analyze a series of standards at varying reaction times and temperatures during method development. The optimal conditions will be those that yield the highest and most consistent signal for the derivatized analyte.

  • Derivative Stability: The stability of the (2-Methoxyethyl)hydrazone derivatives should be assessed over time in the final sample solvent and under the storage conditions that will be used for routine analysis.

  • Internal Standard Selection: The use of a stable isotope-labeled internal standard corresponding to the analyte of interest is highly recommended for the most accurate quantification, as it will co-elute and experience similar matrix effects and ionization suppression/enhancement.

Conclusion

Derivatization of carbonyl compounds with this compound is a powerful and effective strategy to overcome the inherent analytical challenges associated with these important molecules. The formation of stable, chromatographically amenable, and highly ionizable hydrazone derivatives can lead to significant improvements in sensitivity, selectivity, and overall data quality in both GC-MS and LC-MS applications. The protocols and principles outlined in this application note provide a solid foundation for researchers to develop and validate robust analytical methods for the quantification of carbonyl compounds in a variety of complex matrices.

References

Application Notes and Protocols for the One-Pot Synthesis of Indoles using (2-Methoxyethyl)hydrazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indole Scaffold and a Streamlined Synthetic Approach

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its prevalence in biologically active molecules, from the neurotransmitter serotonin to anti-migraine drugs of the triptan class, underscores the continuous demand for efficient and versatile synthetic methodologies to access functionalized indole derivatives.[2] Indole-based compounds have demonstrated a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities, making them a "privileged scaffold" in modern drug discovery.[3][4]

The Fischer indole synthesis, a venerable and robust reaction discovered by Emil Fischer in 1883, remains a primary tool for the construction of the indole ring system.[2] This acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone offers a direct and modular approach to substituted indoles.[2][5] In its most efficient manifestation, the reaction can be performed as a one-pot process, where the intermediate arylhydrazone is generated in situ and immediately cyclized without the need for isolation, thereby enhancing operational simplicity and time efficiency.[1]

This application note provides a detailed protocol and scientific rationale for the one-pot synthesis of indoles utilizing (2-Methoxyethyl)hydrazine dihydrochloride. The incorporation of the 2-methoxyethyl substituent on the hydrazine nitrogen offers a valuable handle for further synthetic transformations and can influence the pharmacokinetic properties of the resulting indole derivatives. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental guide, and discuss potential challenges and troubleshooting strategies, particularly those arising from the use of a substituted hydrazine.

Reaction Mechanism: A Cascade of Acid-Catalyzed Transformations

The one-pot Fischer indole synthesis using this compound proceeds through a well-established sequence of acid-catalyzed reactions. The dihydrochloride salt of the hydrazine necessitates an acidic environment, which is inherently conducive to the subsequent steps of the synthesis.

The currently accepted mechanism, first proposed by Robinson, involves three key stages:[5]

  • Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of (2-Methoxyethyl)hydrazine with a ketone or aldehyde. The acid protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine of the hydrazine. Subsequent dehydration yields the corresponding (2-Methoxyethyl)phenylhydrazone intermediate.

  • Tautomerization and[3][3]-Sigmatropic Rearrangement: The hydrazone undergoes tautomerization to its enehydrazine form. This is a crucial step that sets the stage for the key bond-forming event. The enehydrazine, upon protonation, undergoes an irreversible[3][3]-sigmatropic rearrangement, leading to the formation of a new carbon-carbon bond and the cleavage of the weak N-N bond.[2][5]

  • Cyclization and Aromatization: The resulting di-imine intermediate readily cyclizes to form a five-membered ring. Subsequent elimination of ammonia, driven by the formation of the energetically favorable aromatic indole ring, completes the synthesis.[2]

It is important to note that isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the final indole ring.[2][5]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reagents & Solvents combine Combine Hydrazine & Ketone/Aldehyde prep_reagents->combine add_catalyst Add Acid Catalyst combine->add_catalyst heat Heat to Reaction Temperature add_catalyst->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction cool->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify by Column Chromatography dry->purify

Caption: A generalized workflow for the one-pot Fischer indole synthesis.

Materials and Methods

Reagents
ReagentGradeSupplier
This compound≥98%Major Supplier A
Substituted Ketone/Aldehyde≥98%Major Supplier B
Zinc Chloride (ZnCl₂)Anhydrous, ≥98%Major Supplier C
Ethanol (EtOH)AnhydrousMajor Supplier D
Ethyl Acetate (EtOAc)ACS GradeMajor Supplier E
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionIn-house
BrineSaturated AqueousIn-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeMajor Supplier F
Silica Gel230-400 meshMajor Supplier G
Equipment
  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Heating mantle with a temperature controller

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Standard laboratory glassware for work-up and purification

  • Column for chromatography

Detailed Experimental Protocol: Synthesis of 1-(2-Methoxyethyl)-2-methyl-1H-indole

This protocol details the synthesis of a representative indole from this compound and acetone. The reaction conditions can be adapted for other ketones and aldehydes.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 5.65 mmol, 1.0 equiv).

    • Add anhydrous ethanol (20 mL) to the flask.

    • While stirring, add acetone (0.41 mL, 5.65 mmol, 1.0 equiv) to the suspension.

  • Catalyst Addition and Reaction:

    • Carefully add anhydrous zinc chloride (1.54 g, 11.3 mmol, 2.0 equiv) to the reaction mixture. Note: The addition of the Lewis acid can be exothermic.

    • Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

    • The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker containing ice-water (50 mL).

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 1-(2-methoxyethyl)-2-methyl-1H-indole.

Results and Discussion: Expected Outcomes and Troubleshooting

Expected Yields: The yields for the Fischer indole synthesis can vary significantly depending on the substrates used. For the protocol described above, a moderate to good yield (50-70%) of the desired indole is expected.

Data Summary:

Substrate (Ketone)ProductTypical Yield (%)
Acetone1-(2-Methoxyethyl)-2-methyl-1H-indole50-70
Cyclohexanone1-(2-Methoxyethyl)-1,2,3,4-tetrahydro-9H-carbazole60-80
Propiophenone1-(2-Methoxyethyl)-2-phenyl-3-methyl-1H-indole45-65

Causality Behind Experimental Choices:

  • Choice of Catalyst: Zinc chloride is a commonly used and effective Lewis acid catalyst for the Fischer indole synthesis.[6] It is sufficiently strong to promote the necessary cyclization and rearrangement steps. The use of two equivalents of the catalyst is recommended to ensure the reaction goes to completion, as the ammonia generated during the reaction can neutralize the acid.[1]

  • Solvent: Anhydrous ethanol is a suitable solvent for this reaction as it is polar enough to dissolve the starting materials and has a convenient boiling point for the reaction temperature.

  • One-Pot Approach: The one-pot nature of this protocol streamlines the synthesis by avoiding the isolation of the hydrazone intermediate, which can sometimes be unstable.[1]

Potential Challenges and Troubleshooting:

  • Formation of Abnormal Products: The presence of a methoxy group on the hydrazine, particularly in cases where it is attached to a phenyl ring, has been reported to sometimes lead to the formation of "abnormal" products.[7] This can occur through cyclization on the side of the substituent, leading to its displacement.[7] While the methoxy group in (2-Methoxyethyl)hydrazine is not directly on an aromatic ring, it is prudent to be aware of potential side reactions. Careful monitoring of the reaction by TLC and characterization of the final product are essential.

  • Low Yields: If low yields are obtained, several factors could be at play:

    • Incomplete Reaction: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring by TLC is crucial.

    • Catalyst Deactivation: The presence of water can deactivate the Lewis acid catalyst. Ensure all reagents and solvents are anhydrous.

    • Substrate Reactivity: Sterically hindered ketones or aldehydes may react more slowly or require higher temperatures and longer reaction times.

Reaction Pathway Visualization

fischer_indole_synthesis hydrazine (2-Methoxyethyl)hydrazine hydrazone Hydrazone Intermediate hydrazine->hydrazone + H2O ketone Ketone/Aldehyde ketone->hydrazone + H2O H_plus H+ (from ZnCl2) enehydrazine Enehydrazine Tautomer hydrazone->enehydrazine Tautomerization rearrangement_product [3,3]-Sigmatropic Rearrangement Product enehydrazine->rearrangement_product [3,3]-Sigmatropic Rearrangement cyclized_intermediate Cyclized Intermediate rearrangement_product->cyclized_intermediate Cyclization indole Substituted Indole cyclized_intermediate->indole - NH3 ammonia NH3

References

Application Notes and Protocols: The Role of Hydrazine Derivatives in Proteomics for Protein Crosslinking

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Crosslinking Toolkit by Targeting Acidic Residues

In the intricate landscape of proteomics, chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein-protein interactions and mapping the three-dimensional architecture of protein complexes.[1] The majority of commonly employed crosslinking strategies target the highly abundant primary amines found in lysine residues and protein N-termini. While effective, this approach can leave regions of protein interfaces that are rich in acidic residues—aspartic acid (Asp) and glutamic acid (Glu)—uncharacterized. To achieve a more comprehensive map of protein interactions, it is crucial to utilize chemistries that can target these alternative functional groups.

This guide explores the use of hydrazine-based chemistry as a powerful method for crosslinking acidic residues. While the user has specified (2-Methoxyethyl)hydrazine dihydrochloride, a monofunctional hydrazine, this document will focus on the broader and more established application of dihydrazides as true crosslinking agents. The principles and protocols described herein provide a foundational understanding of how hydrazine chemistry can be applied to proteomics workflows. The role of monofunctional hydrazines like (2-Methoxyethyl)hydrazine will be discussed as related reagents for footprinting or blocking applications.

The Chemistry of Dihydrazide Crosslinking: A "Zero-Length" Approach to Bridging Acidic Residues

The crosslinking of acidic residues using dihydrazides is a form of "zero-length" crosslinking, meaning that no atoms from the activating reagent are incorporated into the final crosslinked product.[2][3] This provides highly precise distance constraints, as the interacting carboxyl groups must be in very close proximity to be linked by the dihydrazide spacer.[2] The reaction is a two-step process that relies on a carbodiimide activator, most commonly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Mechanism of Action:

  • Activation of Carboxyl Groups: EDC reacts with the carboxyl groups of Asp and Glu residues to form a highly reactive and unstable O-acylisourea intermediate.[4]

  • Nucleophilic Attack by Hydrazide: The hydrazide nitrogen of the dihydrazide crosslinker then performs a nucleophilic attack on the activated carboxyl group, displacing the EDC byproduct and forming a stable amide-like bond.

  • Crosslink Formation: When this two-step reaction occurs between two proximal acidic residues on the same or different proteins, a covalent crosslink is formed, bridged by the dihydrazide spacer.

This chemistry offers a complementary approach to traditional amine-reactive crosslinkers, allowing for the exploration of different protein surfaces and interaction interfaces.

G cluster_0 Step 1: Activation of Carboxyl Group cluster_1 Step 2: Nucleophilic Attack & Crosslink Formation P1_COOH Protein 1-COOH (Asp/Glu) Activated_Intermediate O-acylisourea Intermediate (Highly Reactive) P1_COOH->Activated_Intermediate + EDC EDC EDC Crosslinked_Product Protein 1-CO-NH-NH-R-NH-NH-CO-Protein 2 (Stable Crosslink) Activated_Intermediate->Crosslinked_Product + Dihydrazide + Activated P2-COOH Dihydrazide H2N-NH-R-NH-NH2 (Dihydrazide Crosslinker) P2_COOH Protein 2-COOH (Proximal Asp/Glu)

Caption: Mechanism of dihydrazide crosslinking of acidic residues.

Role of Monofunctional Hydrazines: (2-Methoxyethyl)hydrazine

While dihydrazides are required to form a bridge between two protein residues, monofunctional hydrazines such as (2-Methoxyethyl)hydrazine have a distinct but related role in proteomics. As they possess only one reactive hydrazine group, they cannot form intermolecular crosslinks. Instead, they can be used for:

  • Carboxyl Group Footprinting: By reacting with accessible acidic residues, they can "cap" or "footprint" these sites. Comparing the modification pattern in the presence and absence of a binding partner can reveal interaction interfaces.

  • Blocking Reagent: In a multi-step reaction, a monofunctional hydrazine could be used to block unwanted side reactions with carboxyl groups.

The chemistry of their reaction with activated carboxyl groups is identical to the first half of the dihydrazide crosslinking mechanism.

Experimental Protocol: Crosslinking of a Protein Complex with Adipic Dihydrazide (ADH) and EDC

This protocol provides a general workflow for crosslinking a purified protein complex using the dihydrazide ADH and the activator EDC.

Materials:

  • Purified protein complex (e.g., 1-5 mg/mL)

  • Crosslinking Buffer: 100 mM MES, pH 6.1

  • Adipic Dihydrazide (ADH)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Quenching Buffer: 50 mM Tris-HCl, pH 7.5

  • Ammonium Bicarbonate (for digestion)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

Procedure:

  • Buffer Exchange: Ensure the protein complex is in an amine-free buffer, such as MES or HEPES. Dialyze or use a desalting column to exchange the buffer to 100 mM MES, pH 6.1.

  • Prepare Reagents: Prepare fresh stock solutions of ADH and EDC in the crosslinking buffer immediately before use.

  • Crosslinking Reaction:

    • To the protein sample, add ADH to a final concentration of 5-10 mM.

    • Add EDC to a final concentration of 2-5 mM.

    • Incubate the reaction for 1-2 hours at room temperature.

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 20 mM Tris. Incubate for 15 minutes at room temperature.

  • Sample Preparation for Mass Spectrometry:

    • Denature the crosslinked sample by adding urea to a final concentration of 8 M.

    • Reduce disulfide bonds with 10 mM DTT for 1 hour at 37°C.

    • Alkylate cysteine residues with 55 mM IAA for 45 minutes in the dark at room temperature.

    • Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.

    • Digest the proteins with trypsin (1:50 enzyme:protein ratio) overnight at 37°C.

  • Sample Cleanup: Acidify the digest with formic acid to a final concentration of 1%. Desalt the peptides using a C18 solid-phase extraction cartridge.

  • LC-MS/MS Analysis: Analyze the cleaned peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

G Start Purified Protein Complex in Amine-Free Buffer Add_Reagents Add ADH and EDC Start->Add_Reagents Incubate Incubate 1-2 hours at RT Add_Reagents->Incubate Quench Quench with Tris Buffer Incubate->Quench Denature Denature, Reduce (DTT), and Alkylate (IAA) Quench->Denature Digest Trypsin Digestion Denature->Digest Cleanup C18 Desalting Digest->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data_Analysis Identify Crosslinked Peptides LCMS->Data_Analysis

Caption: Workflow for dihydrazide crosslinking and MS analysis.

Data Analysis and Interpretation

The identification of crosslinked peptides from the complex MS/MS data requires specialized software (e.g., pLink, xQuest, MeroX). These programs can identify spectra containing fragments from two different peptides covalently linked by the crosslinker mass. The identified crosslinks provide valuable distance constraints for modeling the 3D structure of the protein complex.

Quantitative Data Summary

ParameterRecommended RangeRationale
pH 5.5 - 7.0Optimal for EDC activation of carboxyl groups.
EDC Concentration 1 - 10 mMA higher concentration can increase crosslinking efficiency but also the risk of protein precipitation.
Dihydrazide Conc. 2 - 20 mMA molar excess over EDC is recommended to favor the reaction with the hydrazide over hydrolysis.
Reaction Time 30 - 120 minutesShorter times may be sufficient; longer times can lead to non-specific modifications.
Temperature 4 - 25 °CRoom temperature is common, but lower temperatures can be used to minimize protein denaturation.

Conclusion and Future Perspectives

Targeting acidic residues with dihydrazide crosslinkers is a powerful and complementary approach to traditional amine-reactive chemistries in structural proteomics. It allows for a more complete mapping of protein interaction surfaces and provides stringent distance constraints for computational modeling. While monofunctional hydrazines like (2-Methoxyethyl)hydrazine do not serve as crosslinkers, their utility in footprinting and blocking applications within the same chemical framework makes the broader class of hydrazine derivatives a versatile tool for protein scientists. Future developments may include novel dihydrazide reagents with different spacer arm lengths, cleavable linkers, or integrated affinity tags to further enhance the capabilities of this valuable technique.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Low Yields in the Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful yet often temperamental reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting and optimizing your Fischer indole synthesis for higher yields and purity.

Introduction: The Enduring Power and Pitfalls of the Fischer Indole Synthesis

First discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis remains one of the most widely used methods for constructing the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals, agrochemicals, and natural products.[1][2][3] The reaction, in its classic form, involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a suitable ketone or aldehyde.[3]

While versatile, the Fischer indole synthesis is notorious for its sensitivity to reaction conditions, often resulting in frustratingly low yields. This guide is structured to address the most common issues encountered in the lab, providing not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address specific problems you may be facing during your experiments.

Q1: My Fischer indole synthesis is giving a very low yield or failing completely. Where should I start troubleshooting?

A1: Low or no yield is the most common complaint with this reaction. A systematic approach to troubleshooting is crucial. Here’s a checklist of the most likely culprits, from simplest to most complex:

  • Purity of Starting Materials: This is the foundational first step. Ensure your arylhydrazine and carbonyl compounds are of the highest possible purity. Impurities can engage in side reactions that consume starting materials or inhibit the catalyst. It is highly recommended to use freshly distilled or recrystallized reagents.

  • Integrity of the Hydrazone: The reaction proceeds via the formation of a phenylhydrazone intermediate.[1][3] While some protocols call for a one-pot synthesis where the hydrazone is formed in situ, isolating and purifying the hydrazone before cyclization can sometimes improve yields by ensuring the key intermediate is clean.[2]

  • Choice and Stoichiometry of the Acid Catalyst: The selection of the acid catalyst is a critical parameter.[4] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly employed.[1][3][4] The optimal catalyst often depends on the specific substrates. If one class of acid is failing, it is worthwhile to screen others. Ensure you are using a sufficient catalytic amount; in some cases, stoichiometric amounts or even use as a solvent (e.g., polyphosphoric acid) may be necessary.

  • Reaction Temperature and Time: The key[5][5]-sigmatropic rearrangement step in the Fischer indole synthesis often has a high activation energy and requires elevated temperatures to proceed efficiently.[6] If your reaction is sluggish, a cautious increase in temperature may be beneficial. However, be aware that excessive heat can lead to decomposition and tar formation. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Solvent Effects: The choice of solvent can significantly influence the reaction outcome.[4] High-boiling aromatic solvents like toluene or xylene are common, as are polar aprotic solvents like DMSO.[1] In some cases, using the acid catalyst itself as the solvent (e.g., acetic acid or polyphosphoric acid) can be effective.[4]

Q2: I'm observing the formation of multiple products and isomers. How can I improve the regioselectivity of my reaction?

A2: The formation of regioisomers is a common challenge, particularly when using unsymmetrical ketones. The direction of the initial tautomerization of the hydrazone to the enamine intermediate dictates which indole isomer is formed.

  • Steric and Electronic Control: The regioselectivity is influenced by the steric and electronic nature of the substituents on the ketone. Generally, the reaction proceeds through the more stable, more substituted enamine intermediate. However, under strongly acidic conditions, the less substituted enamine can be favored.[7]

  • Strategic Choice of Starting Materials: If you are using a ketone of the type RCH₂COCH₂R', a mixture of two products is often obtained.[1] To avoid this, consider if a different synthetic approach to your target indole might be more regioselective.

  • Influence of the Acid Catalyst: The nature and strength of the acid catalyst can influence the ratio of regioisomers. It is advisable to screen different acids to optimize for the desired isomer. For instance, glacial acetic acid may favor one isomer, while aqueous sulfuric acid might favor another.[7]

Q3: My reaction seems to stall, and I have a significant amount of unreacted starting material even after prolonged reaction times. What's happening?

A3: Incomplete conversion can be a frustrating issue. Here are some potential causes and solutions:

  • Insufficiently Strong Acid: The protonation of the enamine is a key step to initiate the[5][5]-sigmatropic rearrangement.[8] If your chosen acid is not strong enough to efficiently protonate the enamine, the reaction will not proceed to completion. Consider switching to a stronger acid.

  • Reversibility of Steps: Some of the initial steps of the Fischer indole synthesis, such as hydrazone formation, can be reversible. Driving the reaction forward by removing water, if possible, can be beneficial.

  • Substituent Effects Leading to Side Reactions: Electron-donating groups on the carbonyl component can stabilize an iminylcarbocation intermediate that forms from the cleavage of the N-N bond.[9] This cleavage pathway competes with the desired[5][5]-sigmatropic rearrangement and can lead to reaction failure.[9] If you suspect this is the case, exploring milder reaction conditions or a different catalyst system may be necessary.

Q4: The purification of my crude indole product is proving to be very difficult. Do you have any suggestions?

A4: Purification is a well-known challenge in Fischer indole synthesis due to the potential for multiple products and decomposition.[10]

  • Column Chromatography: This is the most common purification technique. Careful selection of the solvent system is crucial for achieving good separation. A gradient elution is often necessary.

  • Crystallization: If your product is a solid, recrystallization can be a very effective purification method. Screening different solvent systems is key to finding conditions that yield high-purity crystals.

  • Acid-Base Extraction: Indoles possess a weakly acidic N-H proton. This property can sometimes be exploited for purification through an acid-base extraction to separate the indole from non-acidic impurities. However, exercise caution as some indoles can be sensitive to strong acids or bases.[10]

  • Derivatization: In particularly challenging cases, consider converting the crude indole to a crystalline derivative (e.g., an N-acetyl or N-tosyl indole). This derivative can often be more easily purified by crystallization, and the protecting group can then be removed in a subsequent step.

Data Summary and Protocols

Table 1: Common Acid Catalysts for the Fischer Indole Synthesis
Catalyst TypeExamplesTypical LoadingNotes
Brønsted Acids HCl, H₂SO₄, p-TsOH, Polyphosphoric Acid (PPA)Catalytic to stoichiometric, or as solventPPA is highly viscous and can serve as both catalyst and solvent.[1]
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃Catalytic to stoichiometricZnCl₂ is one of the most commonly used catalysts.[1]
Solid Acids Acidic clays, ZeolitesVariesCan offer advantages in terms of easier workup.[7]
Experimental Protocol: A General Procedure for the Fischer Indole Synthesis

This protocol is a general guideline and may require optimization for your specific substrates.

Step 1: Hydrazone Formation (Optional, can be performed in one pot)

  • In a round-bottom flask, dissolve the ketone or aldehyde (1.0 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).

  • Add the arylhydrazine (1.0 equivalent) dropwise with stirring.

  • If using a neutral solvent, add a catalytic amount of acetic acid.

  • Heat the mixture (e.g., to 80°C) and monitor the reaction by TLC until the starting materials are consumed.

  • If isolating the hydrazone, cool the reaction mixture to induce precipitation, filter the solid, and wash with a cold solvent.

Step 2: Indolization

  • To the crude or purified hydrazone, add the chosen acid catalyst (see Table 1) and a suitable high-boiling solvent (e.g., toluene, xylene), or the acid itself can serve as the solvent.

  • Heat the reaction mixture to a temperature appropriate for the chosen solvent and substrates (often reflux).

  • Monitor the reaction by TLC or LC-MS until the hydrazone is consumed.

  • Cool the reaction to room temperature.

Step 3: Work-up and Purification

  • Carefully quench the reaction mixture, for example, by pouring it into a beaker of ice water.

  • Neutralize the acid with a suitable base (e.g., NaHCO₃, Na₂CO₃ solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product using column chromatography, crystallization, or another suitable method.

Visualizing the Fischer Indole Synthesis

The Reaction Mechanism

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Final Product Arylhydrazine Arylhydrazine Hydrazone Hydrazone Arylhydrazine->Hydrazone + Carbonyl - H₂O Carbonyl Ketone/Aldehyde Carbonyl->Hydrazone Enamine Enamine Hydrazone->Enamine Tautomerization Rearranged_Intermediate Rearranged Intermediate (Di-imine) Enamine->Rearranged_Intermediate [3,3]-Sigmatropic Rearrangement (H⁺ catalyzed) Cyclized_Intermediate Cyclized Intermediate (Aminal) Rearranged_Intermediate->Cyclized_Intermediate Cyclization Indole Indole Cyclized_Intermediate->Indole Aromatization - NH₃

Caption: The mechanism of the Fischer indole synthesis.

Troubleshooting Decision Tree for Low Yields

Troubleshooting_FIS Start Low Yield in Fischer Indole Synthesis Check_Purity Are starting materials pure? Start->Check_Purity Purify Purify/recrystallize/ distill starting materials Check_Purity->Purify No Check_Catalyst Is the acid catalyst optimal? Check_Purity->Check_Catalyst Yes Purify->Check_Purity Screen_Catalysts Screen different Brønsted and Lewis acids Check_Catalyst->Screen_Catalysts No Check_Temp Is the reaction temperature adequate? Check_Catalyst->Check_Temp Yes Screen_Catalysts->Check_Temp Increase_Temp Cautiously increase temperature Check_Temp->Increase_Temp No Check_Solvent Is the solvent appropriate? Check_Temp->Check_Solvent Yes Increase_Temp->Check_Solvent Screen_Solvents Try different high-boiling or polar aprotic solvents Check_Solvent->Screen_Solvents No Success Improved Yield Check_Solvent->Success Yes Screen_Solvents->Success

Caption: A decision tree for troubleshooting low yields.

References

Troubleshooting regioselectivity issues with unsymmetrical ketones in indole synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions regarding one of the most common challenges in indole synthesis: controlling regioselectivity with unsymmetrical ketones. My goal is to equip you with the foundational knowledge and practical protocols to overcome these synthetic hurdles, ensuring the efficient and precise construction of your target indole scaffolds.

Troubleshooting Guide: Regioselectivity Issues with Unsymmetrical Ketones

The formation of regioisomers is a frequent and often frustrating outcome when employing unsymmetrical ketones in classical indole syntheses like the Fischer method. This guide will walk you through common problems, their underlying causes, and actionable solutions.

Issue 1: Poor or Unpredictable Regioselectivity in Fischer Indole Synthesis

Scenario: You are performing a Fischer indole synthesis with an unsymmetrical ketone (e.g., 2-butanone) and obtaining a mixture of the two possible indole regioisomers, often in inconsistent ratios.

Root Cause Analysis: The regiochemical outcome of the Fischer indole synthesis is determined by the formation of the enamine intermediate from the arylhydrazone.[1][2] With an unsymmetrical ketone, two different enamines can form, leading to a mixture of indole products. The ratio of these enamines, and thus the final indole products, is governed by a delicate interplay of thermodynamic and kinetic control, which is influenced by several factors.

  • Steric Effects: The formation of the enamine will often favor the less sterically hindered double bond.[3] Bulky substituents on the ketone can direct the formation of the enamine away from the more substituted α-carbon.

  • Electronic Effects: Electron-withdrawing or donating groups on both the arylhydrazine and the ketone can influence the stability of the transition states leading to the different enamine isomers.[4][5][6] For instance, an electron-withdrawing group on the phenylhydrazine can destabilize one of the[7][7]-sigmatropic rearrangement transition states, thereby favoring the formation of a single regioisomer.[4][5][6]

  • Acid Catalyst: The nature and strength of the acid catalyst play a pivotal role in determining the regioselectivity.[8][9] Different acids can influence the rate of enamine formation and isomerization, thus altering the product ratio.[9]

Troubleshooting Workflow & Protocols:

To systematically address this issue, a logical, step-by-step approach to reaction optimization is recommended.

G cluster_0 Troubleshooting Regioselectivity start Start: Poor Regioselectivity Observed catalyst Screen Acid Catalysts (Brønsted vs. Lewis) start->catalyst Initial Step temp Optimize Reaction Temperature catalyst->temp If mixture persists end End: Desired Regioisomer Achieved catalyst->end Success solvent Evaluate Solvent Effects temp->solvent If still a mixture temp->end Success substituents Modify Substituents (if feasible) solvent->substituents For persistent issues solvent->end Success alternative Consider Alternative Synthesis substituents->alternative If modification is not an option substituents->end Success alternative->end

Caption: A decision-making workflow for troubleshooting poor regioselectivity in Fischer indole synthesis.

Protocol 1: Systematic Screening of Acid Catalysts

  • Setup: Prepare a parallel set of reactions using your standard conditions (arylhydrazine, unsymmetrical ketone, solvent).

  • Catalyst Variation: To each reaction, add a different acid catalyst. A good starting point is to compare a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃).[1][10][11][12]

  • Eaton's Reagent for 3-Unsubstituted Indoles: For methyl ketones, using Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) has been shown to provide excellent regiocontrol, favoring the formation of the 3-unsubstituted indole.[8][13]

  • Analysis: After the reaction is complete, carefully quench each reaction and analyze the product mixture by ¹H NMR, GC-MS, or HPLC to determine the regioisomeric ratio.

Table 1: Influence of Acid Catalyst on Regioselectivity (Illustrative Example)

CatalystRegioisomer A (%)Regioisomer B (%)
10% H₂SO₄6040
ZnCl₂7525
Eaton's Reagent>95<5
Polyphosphoric Acid5050

Protocol 2: Temperature Optimization

  • Initial Setup: Using the most promising acid catalyst from Protocol 1, set up a series of reactions at different temperatures (e.g., 0 °C, room temperature, 50 °C, 80 °C).

  • Monitoring: Monitor the reactions over time to assess the impact of temperature on both the reaction rate and the regioisomeric ratio.

  • Analysis: Quench the reactions at a consistent conversion point (if possible) and analyze the product distribution. Lower temperatures often favor the kinetically controlled product, which may be a single regioisomer.

Frequently Asked Questions (FAQs)

Q1: I'm using an unsymmetrical ketone and getting a mixture of indoles with the Fischer synthesis. Are there alternative named reactions that offer better regiocontrol?

A1: Absolutely. When the Fischer indole synthesis proves problematic for achieving high regioselectivity, several other powerful methods can be employed:

  • Bischler-Möhlau Indole Synthesis: This method involves the reaction of an α-bromo-acetophenone with an excess of an aniline.[14] While classical conditions can be harsh, modern variations offer improved yields and predictability. A key advantage is that the connectivity is predetermined by the starting materials, thus avoiding regiochemical ambiguity with unsymmetrical ketones.[14]

  • Larock Indole Synthesis: This palladium-catalyzed reaction between an o-haloaniline and an alkyne is excellent for producing 2,3-disubstituted indoles.[15][16] With unsymmetrical alkynes, regioselectivity can be an issue, but it is often influenced by the steric and electronic properties of the alkyne substituents.[7][16][17][18]

  • Hemetsberger Indole Synthesis: This reaction involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester.[19][20][21] The starting materials dictate the final substitution pattern, offering a regiospecific route to certain indole derivatives.

  • Nenitzescu Indole Synthesis: This method is used to synthesize 5-hydroxyindoles from a benzoquinone and a β-aminocrotonic ester.[22][23][24] The regiochemistry is generally well-defined by the starting materials.

Caption: Alternative indole synthesis pathways for achieving regiocontrol.

Q2: How do electron-donating and electron-withdrawing groups on the arylhydrazine affect the regioselectivity of the Fischer indole synthesis?

A2: Substituents on the arylhydrazine ring have a profound electronic influence on the key[7][7]-sigmatropic rearrangement step.

  • Electron-Donating Groups (EDGs): EDGs (e.g., -OCH₃, -CH₃) on the aromatic ring of the hydrazine generally accelerate the reaction. When positioned meta to the hydrazine group, they can direct the cyclization to one of the adjacent positions, although mixtures are still possible.

  • Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CN, -COOR) can significantly enhance regioselectivity.[4][5][6] An EWG can destabilize one of the two possible transition states for the[7][7]-sigmatropic rearrangement, making the pathway to one regioisomer much more energetically favorable.[4][5][6] This can be a powerful strategy to force the reaction down a single pathway.

Q3: Can I predict the major regioisomer in a Fischer indole synthesis with an unsymmetrical ketone based on the stability of the intermediate enamine?

A3: To a certain extent, yes. The formation of the enamine can be under either thermodynamic or kinetic control.

  • Thermodynamic Control: Under conditions that allow for equilibration (higher temperatures, longer reaction times, weaker acids), the more stable, more substituted enamine (the Zaitsev product) is favored. This will lead to the indole formed from cyclization at the more substituted α-carbon.

  • Kinetic Control: Under conditions that favor the faster-forming product (lower temperatures, strong non-equilibrating conditions), the less substituted enamine (the Hofmann product) may be favored due to lower steric hindrance for the proton abstraction.[3][25] This leads to the indole formed from cyclization at the less substituted α-carbon.

However, the subsequent[7][7]-sigmatropic rearrangement also has its own activation energy barriers, which are influenced by steric and electronic factors. Therefore, predicting the final product ratio solely based on enamine stability can be an oversimplification. Experimental validation is always necessary.

References

Optimizing reaction temperature and time for reactions involving (2-Methoxyethyl)hydrazine dihydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-Methoxyethyl)hydrazine dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical insights, troubleshooting advice, and optimized protocols for reactions involving this versatile reagent. Our focus is on empowering you to overcome common experimental hurdles and achieve reliable, reproducible results by understanding the causality behind reaction parameters.

Core Principles: Working with a Hydrazine Dihydrochloride Salt

A frequent source of experimental failure is overlooking the nature of this compound. It is an acidic salt, meaning the nucleophilic hydrazine is protonated and non-reactive in its supplied form.

Why is this important? The lone pair of electrons on the terminal nitrogen is essential for its nucleophilic activity in reactions like hydrazone formation or the Fischer indole synthesis. In the dihydrochloride salt, this lone pair is tied up by protons from HCl.

The Critical First Step: Liberation of the Free Hydrazine Before any reaction can begin, the free hydrazine must be liberated in situ. This is accomplished by adding a suitable base to neutralize the hydrochloride. The choice of base is critical and depends on the reaction conditions.

  • Weak Bases: For many applications, weak bases like sodium acetate, sodium bicarbonate, or pyridine are sufficient. They are strong enough to deprotonate the hydrazinium salt without causing unwanted side reactions.

  • Stronger, Non-Nucleophilic Bases: In some cases, stronger organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) may be used.

Failure to add a base is the most common reason for reaction failure.

Troubleshooting Guide: Temperature and Time Optimization

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: My reaction is extremely slow or appears not to be working at all, even after adding a base. What should I do?

Answer: This issue often relates to insufficient thermal energy or suboptimal reaction conditions.

  • Causality: Chemical reactions require a minimum amount of energy (activation energy) to proceed. While room temperature may be sufficient for highly reactive aldehydes, many ketones or sterically hindered substrates require heat. Increasing the temperature directly increases the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus accelerating the reaction rate.[1][2]

  • Troubleshooting Steps:

    • Confirm Base Addition: First, double-check that you have added at least two equivalents of a suitable base to neutralize the dihydrochloride salt.

    • Moderate Temperature Increase: Gradually increase the reaction temperature. A good starting point is 40-50 °C. For more stubborn reactions, temperatures of 80 °C or even reflux conditions may be necessary, depending on the solvent.[1]

    • Solvent Choice: Ensure your solvent is appropriate for the desired temperature. Using a low-boiling solvent like dichloromethane will limit the temperature you can achieve. Consider switching to higher-boiling solvents like ethanol, acetic acid, or toluene if higher temperatures are needed (see Table 1).

    • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of your starting material. If there is no change after 1-2 hours at an elevated temperature, a more significant issue may be present.

Question: My reaction is producing a complex mixture of byproducts with a low yield of the desired product. How can I improve selectivity?

Answer: The formation of multiple byproducts is often a sign that the reaction temperature is too high, or the reaction has been left for too long.

  • Causality: While heat accelerates the desired reaction, it can disproportionately accelerate undesired pathways, such as decomposition or side reactions. Hydrazines can be thermally sensitive and may begin to decompose at elevated temperatures.[3] A common side reaction is the formation of an azine, where the initially formed hydrazone reacts with a second molecule of the aldehyde or ketone.[4]

  • Troubleshooting Steps:

    • Reduce Reaction Temperature: This is the most effective way to improve selectivity. Try running the reaction at a lower temperature for a longer period.

    • Optimize Reaction Time: Monitor the reaction closely by TLC. As soon as the limiting starting material is consumed, work up the reaction. Prolonged heating can lead to product degradation or the formation of further byproducts.

    • Control Stoichiometry: Ensure you are using the correct stoichiometry. A large excess of the carbonyl component can favor azine formation.[4] Start with a ratio of 1:1 or a slight excess (1.1 equivalents) of the carbonyl compound.

    • Consider a Catalyst: For certain reactions like hydrazone formation, a mild acid catalyst (often acetic acid used as the solvent) can accelerate the desired reaction, potentially allowing for lower operating temperatures.

Below is a decision-making workflow for troubleshooting common temperature and time-related issues.

G start Start: Low Yield or Incomplete Reaction check_base Was at least 2 eq. of base added? start->check_base add_base Action: Add appropriate base (e.g., NaOAc, TEA) and restart. check_base->add_base No monitor_tlc Monitor reaction by TLC. Any product forming? check_base->monitor_tlc Yes slow_reaction Problem: Reaction is clean but very slow. monitor_tlc->slow_reaction Yes, but slow byproducts Problem: Multiple spots on TLC (byproduct formation). monitor_tlc->byproducts Yes, but messy complete Reaction is complete. Proceed to workup. monitor_tlc->complete Yes, clean & complete no_reaction No reaction observed. Consult further literature for catalysts or alternative conditions. monitor_tlc->no_reaction No increase_temp Action: Increase temperature incrementally (e.g., to 60-80 °C). Consider higher-boiling solvent. slow_reaction->increase_temp decrease_temp Action: Decrease temperature. Run for longer time if needed. byproducts->decrease_temp

Caption: Troubleshooting decision tree for temperature and time optimization.

Frequently Asked Questions (FAQs)

Q1: What is the role of an acid catalyst in the Fischer indole synthesis? The Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone.[5][6] The acid (either a Brønsted or Lewis acid) protonates the hydrazone, which facilitates a key[5][5]-sigmatropic rearrangement.[5][6] This is followed by the elimination of ammonia to form the aromatic indole ring.[6] Acetic acid or polyphosphoric acid are commonly used.

Q2: Can I use this compound for hydrazone-based bioconjugation? Yes, hydrazone formation is a widely used bioconjugation technique.[7] However, reactions at biological pH (around 7.4) are typically slow.[8] For these applications, it is essential to use a buffered system to neutralize the dihydrochloride and maintain the optimal pH for the reaction. The kinetics can be accelerated by using specialized carbonyl compounds with neighboring acid/base groups.[8]

Q3: Is this compound stable? Like many hydrazine derivatives, it should be handled with care. It is a stable solid under normal storage conditions. However, hydrazine itself can be thermally unstable, especially in the presence of metals or other catalysts.[3] It is recommended to store it in a cool, dry place and to avoid excessive heat during reactions. Always handle it in a well-ventilated fume hood, as it may cause respiratory irritation and is harmful if swallowed.[9][10]

Data Summary: Recommended Starting Conditions

The optimal temperature and time are highly dependent on the specific substrates. This table provides general starting points for optimization.

Reaction TypeSolventRecommended Starting Temp. (°C)Typical Reaction TimeBaseNotes
Hydrazone Formation (Aldehyde)Ethanol25 - 60 °C1 - 6 hours2 eq. Sodium AcetateAldehydes are generally more reactive than ketones.
Hydrazone Formation (Ketone)Ethanol / Acetic Acid60 - 80 °C (Reflux)4 - 24 hours2 eq. Sodium AcetateMay require higher temperatures and longer times.[1]
Fischer Indole SynthesisAcetic Acid80 - 118 °C (Reflux)2 - 15 hoursNone (Solvent is acid)The hydrazone is typically formed in situ before cyclization.[11][12]
Fischer Indole SynthesisToluene / Xylene110 - 140 °C (Reflux)4 - 12 hours2 eq. TEA + Acid CatalystRequires a separate acid catalyst (e.g., PPA, ZnCl₂).

Experimental Protocol: Fischer Indole Synthesis

This protocol describes the synthesis of an indole derivative from this compound and a ketone (e.g., cyclohexanone) using acetic acid as the solvent and catalyst.

Materials
  • This compound (1.0 eq)

  • Cyclohexanone (1.1 eq)

  • Glacial Acetic Acid

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • TLC plates and chamber

Visual Workflow

G cluster_reaction Reaction Setup & Execution cluster_workup Workup & Isolation cluster_purification Purification reagents 1. Combine Hydrazine Salt & Cyclohexanone in Flask solvent 2. Add Glacial Acetic Acid (Solvent & Catalyst) reagents->solvent reflux 3. Heat to Reflux (e.g., ~118 °C) solvent->reflux monitor 4. Monitor by TLC until Starting Material is Consumed reflux->monitor cool 5. Cool Reaction to Room Temperature monitor->cool Reaction Complete quench 6. Pour into Ice-Water & Neutralize with NaHCO₃ cool->quench extract 7. Extract with Ethyl Acetate (3x) quench->extract wash 8. Wash Combined Organic Layers with Brine extract->wash dry 9. Dry Organic Layer over MgSO₄ wash->dry concentrate 10. Filter & Concentrate under Reduced Pressure dry->concentrate purify 11. Purify Crude Product via Column Chromatography concentrate->purify product Pure Indole Product purify->product

Caption: Experimental workflow for Fischer Indole Synthesis.

Step-by-Step Procedure
  • Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equivalent) and cyclohexanone (1.1 equivalents).

  • Solvent/Catalyst Addition: Add a sufficient volume of glacial acetic acid to dissolve the solids upon warming. Acetic acid serves as both the solvent and the acid catalyst for the reaction.[12]

  • Heating and Monitoring: Heat the reaction mixture to reflux (approximately 118 °C). Monitor the progress of the reaction by TLC, observing the consumption of the limiting reagent. This can take several hours (typically 2-15 h).[11]

  • Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to the aqueous mixture with stirring until effervescence ceases. This step neutralizes the acetic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Repeat the extraction two more times.

  • Washing and Drying: Combine the organic layers, wash with brine to remove residual water-soluble impurities, and then dry the organic phase over anhydrous magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure indole derivative.

References

How to effectively remove unreacted hydrazine derivatives from a reaction mixture.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for a common challenge in organic synthesis: the removal of unreacted hydrazine derivatives from reaction mixtures. Hydrazines are highly reactive and often toxic, making their complete removal essential for the purity of the final compound and the safety of subsequent applications.[1][2] This resource offers troubleshooting advice and frequently asked questions to navigate the complexities of your experimental workup.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove residual hydrazine derivatives from my reaction?

A1: Complete removal of unreacted hydrazine is paramount for several reasons:

  • Toxicity and Genotoxicity: Hydrazine and many of its derivatives are toxic, corrosive, and potential carcinogens.[1][2] Regulatory guidelines for pharmaceuticals often impose strict limits on genotoxic impurities, sometimes as low as 1.5 µ g/day .[3]

  • Reaction Integrity: Residual hydrazine can interfere with subsequent reaction steps, leading to unwanted side products and reduced yields.

  • Product Stability: The presence of reactive hydrazine can degrade the final product over time, affecting its purity and shelf-life.[4]

  • Analytical Interference: Hydrazine derivatives can complicate the analysis and characterization of the desired product, particularly in techniques like NMR and mass spectrometry.[5]

Q2: I have a significant amount of unreacted hydrazine. What is the most straightforward removal method?

A2: For bulk removal, acid-base extraction is often the most effective initial step. Hydrazines are basic and can be protonated by a dilute acid wash, transferring them from the organic phase to the aqueous phase.

Causality: The nitrogen atoms in hydrazine have lone pairs of electrons, making them Lewis bases. Treatment with an acid (e.g., dilute HCl) forms a water-soluble hydrazinium salt (R-NH-NH3+ X-), which is then easily separated from the non-basic organic product.[4][6]

Troubleshooting:

  • Product Instability: Be cautious, as some products, like hydrazones, can be acid-sensitive and may hydrolyze back to the starting materials under strongly acidic conditions.[4][7] A milder acid or a buffered wash may be necessary.

  • Emulsion Formation: If an emulsion forms during extraction, adding brine (saturated NaCl solution) can help break it.

Q3: My product is also basic. How can I selectively remove the hydrazine?

A3: This is a common challenge. Here are a few strategies:

  • Chemical Quenching (Derivatization): Convert the excess hydrazine into a new compound with different physical properties, making it easier to separate. Adding a simple aldehyde or ketone (like acetone or benzaldehyde) will react with the hydrazine to form a hydrazone or an azine.[3] This new, often less polar, compound can then be removed by standard purification methods like column chromatography.

  • Scavenger Resins: These are solid-supported reagents that selectively react with and bind to specific functional groups.[8] For hydrazine removal, an aldehyde-functionalized resin can be used. The resin is added to the reaction mixture, stirred, and then simply filtered off, taking the bound hydrazine with it.[9] This method is highly selective and avoids introducing new soluble impurities.

  • Azeotropic Distillation: For volatile hydrazines, azeotropic removal with a solvent like xylene can be effective. The hydrazine co-distills with the solvent, removing it from the reaction mixture.[10] This should be performed with caution due to the hazardous nature of hydrazine.

Q4: I've performed a Wolff-Kishner reduction and need to remove the excess hydrazine and high-boiling solvent. What's the best approach?

A4: The workup for a Wolff-Kishner reduction requires careful handling due to the high temperatures and strong base used.[11][12][13][14]

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully quench the reaction by pouring it into a mixture of ice and dilute acid (e.g., HCl).[15] This will neutralize the strong base and protonate any remaining hydrazine.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The protonated hydrazine will remain in the aqueous layer.

  • Washing: Wash the combined organic layers with water and then brine to remove the high-boiling solvent (e.g., ethylene glycol) and any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (like Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the crude product, which can then be further purified.[4]

Troubleshooting Guides

Issue 1: My product precipitates out with the hydrazine derivative.
  • Possible Cause: The product and the hydrazine derivative have similar solubilities in the reaction solvent.

  • Troubleshooting Steps:

    • Trituration: Try washing the solid mixture with a solvent in which the hydrazine derivative is soluble, but the desired product is not. Cold diethyl ether or n-hexane can sometimes be effective.[16][17]

    • Re-dissolving and Selective Precipitation: Dissolve the entire solid in a suitable solvent. Then, slowly add a non-solvent that will selectively precipitate your desired product, leaving the hydrazine derivative in solution.

    • Column Chromatography: If the above methods fail, dissolve the crude material and purify it using column chromatography.[18]

Issue 2: I see a persistent impurity in my NMR that I suspect is a hydrazine-related byproduct.
  • Possible Cause: This could be an azine, formed from the reaction of the product hydrazone with another equivalent of the starting carbonyl compound.[18]

  • Troubleshooting Steps:

    • Optimize Reaction Stoichiometry: In future reactions, use a slight excess of the hydrazine reagent (1.1-1.2 equivalents) to minimize the chance of azine formation.[4]

    • Purification: Azines can often be separated from the desired hydrazone by column chromatography or recrystallization.[18] Finding a suitable recrystallization solvent system where the solubility of the product and the azine differ significantly at different temperatures is key.[17][18]

Method Selection & Experimental Protocols

The choice of removal method depends on the properties of the hydrazine derivative, the desired product, and the scale of the reaction.

MethodBest ForAdvantagesDisadvantages
Acid-Base Extraction Basic hydrazines and non-acid sensitive products.Simple, inexpensive, and effective for bulk removal.Can cause hydrolysis of sensitive products; risk of emulsion.[4][7]
Chemical Quenching When extraction is not feasible due to product properties.Highly effective; can be tailored to the specific hydrazine.Introduces new reagents that also need to be removed.
Scavenger Resins High-purity applications and parallel synthesis.High selectivity; simple filtration-based removal; no contamination of the product solution.[8]Higher cost; may require optimization of reaction time and equivalents.[8]
Column Chromatography Final purification step to remove trace amounts.Excellent for separating compounds with different polarities.[18]Can be time-consuming and require large solvent volumes; some hydrazones may decompose on silica.[7]
Recrystallization Crystalline solid products.Can provide very high purity material.Finding a suitable solvent can be challenging; not suitable for oily products.[16][18]
Protocol 1: General Acid-Base Extraction
  • Cool the reaction mixture to room temperature.

  • If present, remove the reaction solvent under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a dilute aqueous acid solution (e.g., 0.1 M HCl). Repeat the wash 2-3 times.[4]

  • Combine the aqueous layers and back-extract with a small amount of the organic solvent to recover any dissolved product.

  • Combine all organic layers. Wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the crude product.[4]

Protocol 2: Quenching with Acetone
  • Cool the reaction mixture to 0-10 °C in an ice bath.

  • Slowly add an excess of acetone (2-3 equivalents relative to the excess hydrazine) to the stirred reaction mixture.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the disappearance of the hydrazine by TLC.

  • Remove the solvent and excess acetone under reduced pressure.

  • The resulting acetone hydrazone or azine can then be separated from the desired product by column chromatography or recrystallization.[3]

Visualizing Your Workflow

A logical approach to selecting the right purification strategy is crucial. The following decision tree can help guide your experimental design.

G start Reaction Complete. Unreacted Hydrazine Present? is_product_acid_sensitive Is the product acid-sensitive? start->is_product_acid_sensitive is_product_basic Is the product also basic? is_product_acid_sensitive->is_product_basic Yes acid_wash Perform Acid-Base Extraction is_product_acid_sensitive->acid_wash No is_product_basic->acid_wash No quench Use Chemical Quenching (e.g., Acetone) is_product_basic->quench Yes is_product_solid Is the product a solid? chromatography Purify by Column Chromatography is_product_solid->chromatography No recrystallize Purify by Recrystallization is_product_solid->recrystallize Yes acid_wash->is_product_solid quench->chromatography scavenger Use Scavenger Resin scavenger->chromatography end Pure Product chromatography->end recrystallize->end

Caption: Decision tree for selecting a hydrazine removal method.

References

Impact of acid catalyst choice on Fischer indole synthesis efficiency.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction. Here, you will find in-depth answers to common questions, detailed troubleshooting guides for prevalent experimental issues, and validated protocols to enhance the efficiency and success of your indole syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the acid catalyst in the Fischer indole synthesis?

The acid catalyst is indispensable in the Fischer indole synthesis as it facilitates several critical steps of the reaction mechanism. Initially, it promotes the condensation of an arylhydrazine and a carbonyl compound (an aldehyde or ketone) to form a phenylhydrazone. Subsequently, the catalyst is crucial for the isomerization of the hydrazone to its corresponding enamine tautomer. The protonated enamine then undergoes the key-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia to yield the aromatic indole ring. Both Brønsted and Lewis acids can be employed to achieve this transformation.

Q2: How do I select the appropriate acid catalyst for my specific substrates?

The choice of acid catalyst is a critical parameter that can significantly impact reaction efficiency, yield, and even regioselectivity. There is no single "best" catalyst, as the optimal choice depends on the electronic and steric properties of the arylhydrazine and carbonyl substrates.

  • Brønsted Acids: (e.g., HCl, H₂SO₄, p-toluenesulfonic acid (p-TSA), polyphosphoric acid (PPA)) are commonly used and are effective for a wide range of substrates. PPA is often a highly effective catalyst.

  • Lewis Acids: (e.g., ZnCl₂, BF₃, AlCl₃, FeCl₃) are also widely employed and can be particularly beneficial in certain cases. Zinc chloride is one of the most commonly used catalysts.

A preliminary screening of a few different Brønsted and Lewis acids is recommended to identify the optimal catalyst for a novel set of substrates.

Q3: Can the choice of acid catalyst influence the regioselectivity of the reaction with unsymmetrical ketones?

Yes, the choice and concentration of the acid catalyst can significantly influence the regiochemical outcome when using unsymmetrical ketones. The reaction can proceed via two different enamine intermediates, leading to two potential indole regioisomers. Generally, stronger acidic conditions tend to favor the formation of the less substituted enamine, which can lead to a higher proportion of the corresponding indole isomer. For instance, studies have shown that varying the concentration of phosphoric acid or sulfuric acid can alter the ratio of the resulting indole products.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Indole Product

Low yields are a common frustration in Fischer indole synthesis. This can often be traced back to several key factors:

Troubleshooting Steps:

  • Verify Starting Material Purity: Impurities in the arylhydrazine or carbonyl compound can lead to undesirable side reactions and significantly lower the yield. It is advisable to use freshly purified starting materials.

  • Evaluate Catalyst Choice and Loading: The chosen acid may be too weak to effectively promote the reaction or, conversely, too strong, leading to degradation of the starting materials or product. Ensure you are using a sufficient catalytic amount. In some cases, increasing the catalyst loading can improve conversion, but this should be done cautiously while monitoring for decomposition.

  • Optimize Reaction Temperature: The-sigmatropic rearrangement often requires elevated temperatures to overcome its activation energy. If the reaction is sluggish, a cautious increase in temperature may be beneficial. However, excessively high temperatures can cause decomposition. Monitoring the reaction by thin-layer chromatography (TLC) is crucial to find the optimal balance.

  • Consider a One-Pot Procedure: To minimize the loss of material during the isolation of the hydrazone intermediate, consider a one-pot synthesis where the hydrazone formation and subsequent indolization occur in the same vessel.

Logical Flow for Troubleshooting Low Yield:

Troubleshooting Low Yield start Start: Low Yield Observed purity Check Purity of Starting Materials start->purity Step 1 catalyst Evaluate Acid Catalyst (Type & Loading) purity->catalyst Step 2 temp Optimize Reaction Temperature catalyst->temp Step 3 one_pot Consider One-Pot Procedure temp->one_pot Step 4 success Improved Yield one_pot->success

Caption: A stepwise decision-making workflow for troubleshooting low yields in Fischer indole synthesis.

Issue 2: Formation of Multiple Products and Side Reactions

The appearance of multiple spots on a TLC plate is a common indicator of side reactions.

Common Side Reactions and Solutions:

  • N-N Bond Cleavage: Electron-donating substituents on the carbonyl-derived portion of the hydrazone can promote undesired heterolytic cleavage of the N-N bond, competing with the desired-sigmatropic rearrangement. This can be a significant issue, particularly in the synthesis of 3-aminoindoles, which has proven challenging via the classical Fischer method.

    • Solution: For substrates prone to this pathway, exploring milder reaction conditions or alternative synthetic routes may be necessary. The use of Lewis acids like ZnCl₂ has been reported to sometimes improve yields for challenging substrates.

  • Incomplete Reaction: If you observe the presence of the starting hydrazone, the reaction may not have gone to completion.

    • Solution: This can often be addressed by increasing the reaction time, temperature, or catalyst loading, while carefully monitoring for product degradation.

  • Regioisomer Formation: As discussed, unsymmetrical ketones can lead to the formation of two different indole isomers.

    • Solution: To control regioselectivity, carefully select the acid catalyst and its concentration. In some cases, a specific choice of solvent can also influence the outcome.

Catalyst Performance Overview

The following table summarizes the performance of commonly used acid catalysts in the Fischer indole synthesis. Yields are highly substrate-dependent, and this table is intended as a general guide.

Acid Catalyst Type Typical Reaction Conditions Advantages Potential Disadvantages References
**Zinc Chloride (ZnCl₂) **Lewis AcidHigh temperature, often neat or in a high-boiling solventWidely applicable, one of the most common and effective catalysts.Can be hygroscopic, requiring anhydrous conditions.
Boron Trifluoride (BF₃) Lewis AcidOften used as its etherate complex (BF₃·OEt₂)Powerful Lewis acid, effective for many transformations.Can be corrosive and moisture-sensitive.
Polyphosphoric Acid (PPA) Brønsted AcidHigh temperature, often serves as both catalyst and solvent.Very effective for a broad range of substrates.Viscous and can make product isolation challenging.
p-Toluenesulfonic Acid (p-TSA) Brønsted AcidOften used in refluxing toluene with a Dean-Stark trap.Easy to handle solid, effective for many substrates.May not be strong enough for less reactive substrates.
Sulfuric Acid (H₂SO₄) Brønsted AcidCan be used in various concentrations and solvents.Strong acid, readily available, and inexpensive.Can cause charring and degradation with sensitive substrates.

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis of 2,3-Dimethylindole using Zinc Chloride

This protocol describes the synthesis of 2,3-dimethylindole from phenylhydrazine and methyl ethyl ketone.

Materials:

  • Phenylhydrazine

  • Methyl ethyl ketone (Butan-2-one)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenylhydrazine (1.0 equivalent) and methyl ethyl ketone (1.1 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of anhydrous zinc chloride (e.g., 0.2-0.5 equivalents).

  • Reaction Execution: Heat the reaction mixture to reflux (the temperature will depend on the boiling point of the ketone if used in excess, or a suitable high-boiling solvent can be added). Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 times). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 2,3-dimethylindole.

Experimental Workflow Diagram:

Experimental Workflow cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Combine Phenylhydrazine & Ketone catalyst 2. Add ZnCl₂ Catalyst setup->catalyst reflux 3. Heat to Reflux (Monitor by TLC) catalyst->reflux quench 4. Cool & Quench (aq. NaHCO₃) reflux->quench Reaction Complete extract 5. Extract with Ethyl Acetate quench->extract purify 6. Dry, Concentrate & Purify (Chromatography) extract->purify product product purify->product Pure Indole

Caption: A schematic of the experimental workflow for a typical Fischer indole synthesis.

Mechanistic Overview

The Fischer indole synthesis proceeds through a well-defined, acid-catalyzed mechanism. Understanding these steps is crucial for troubleshooting and optimizing the reaction.

Key Mechanistic Steps:

  • Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of an arylhydrazine and a carbonyl compound.

  • Tautomerization to Enamine: The resulting hydrazone tautomerizes to the more reactive enamine intermediate.

  • -Sigmatropic Rearrangement: The protonated enamine undergoes a-sigmatropic rearrangement, which is the key bond-forming step, creating a new C-C bond.

  • Rearomatization: The intermediate diimine rearomatizes.

  • Cyclization and Elimination: An intramolecular cyclization occurs, followed by the elimination of an ammonia molecule to form the final aromatic indole product.

Reaction Mechanism Diagram:

Fischer Indole Mechanism hydrazone Arylhydrazone enamine Enamine (Tautomer) hydrazone->enamine + H⁺ Tautomerization rearrangement [3,3]-Sigmatropic Rearrangement Intermediate enamine->rearrangement [3,3]-Sigmatropic Rearrangement diimine Diimine (Rearomatized) rearrangement->diimine Rearomatization aminal Cyclized Aminal diimine->aminal Intramolecular Attack indole Indole Product aminal->indole - NH₃, - H⁺

Technical Support Center: Strategies for Preventing Oxidative Side Reactions with Sensitive Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with oxidative degradation of sensitive substrates. Oxidation is a pervasive issue that can compromise reaction yields, product purity, and the stability of pharmaceutical compounds.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you diagnose, prevent, and control unwanted oxidative side reactions in your experiments.

I. Understanding the Enemy: The Fundamentals of Unwanted Oxidation

Before delving into troubleshooting, it's crucial to understand the common culprits behind oxidative degradation. Oxidation, in the context of organic chemistry and drug development, often involves the loss of electrons from a molecule, which can be initiated by various factors.[3]

  • Atmospheric Oxygen (O₂): The most obvious oxidant, atmospheric oxygen, is a ground-state diradical (triplet oxygen). While its direct reaction with many organic molecules is spin-forbidden and kinetically slow, this limitation can be overcome.[4]

  • Reactive Oxygen Species (ROS): These are highly reactive chemical species derived from oxygen. Examples include superoxide anions (O₂⁻•), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[4] They can be generated through various pathways and are often the primary drivers of oxidative degradation.

  • Trace Metal Contamination: Transition metals are highly efficient redox catalysts.[4] Even trace amounts of metals like iron (Fe) or copper (Cu) can catalyze the formation of ROS from molecular oxygen, dramatically accelerating oxidation.[5][6] Their ability to exist in multiple oxidation states allows them to facilitate electron transfer, overcoming the kinetic barrier of direct oxygen reactions.[7][8]

  • Peroxide Impurities: Peroxides, often present as impurities in solvents and reagents (e.g., ethers, polyethylene glycol), can initiate radical chain reactions that lead to autoxidation.[5] This is a significant concern in pharmaceutical formulations where excipients can be a source of these impurities.[9]

  • Light and Heat: Light (photo-oxidation) and elevated temperatures can provide the activation energy needed to initiate oxidative processes, often by generating free radicals.[3][9]

II. Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose the potential cause of oxidation based on common experimental observations.

Scenario 1: My reaction is turning a dark color (e.g., brown or black) and the yield of my desired product is low.

  • Question: I'm running a reaction at an elevated temperature, and it's turning dark. What's happening?

    • Answer: Darkening of a reaction mixture, especially when heated, is a strong indicator of decomposition, often initiated by oxidation.[10] At higher temperatures, the susceptibility of many organic compounds to oxidation increases.

    • Troubleshooting Steps:

      • Deoxygenate Your Solvent: The primary suspect is dissolved oxygen. Ensure your solvent is thoroughly degassed before use. For high-temperature reactions, a rigorous degassing method like the freeze-pump-thaw technique is recommended.[10]

      • Maintain an Inert Atmosphere: After degassing, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. This can be achieved using a Schlenk line or a glovebox.[11][12] For reactions requiring prolonged heating, a reflux setup under an inert atmosphere is essential.

      • Check for Peroxides: Test your solvents (especially ethers like THF or dioxane) for the presence of peroxides. Peroxide test strips are commercially available and easy to use. If peroxides are present, purify the solvent or use a freshly opened bottle of an inhibitor-free solvent.

Scenario 2: I'm performing a metal-catalyzed cross-coupling reaction, and I'm seeing significant amounts of homocoupling and other byproducts.

  • Question: My palladium-catalyzed reaction is not selective. Could oxidation be the cause?

    • Answer: Yes, oxygen can interfere with many transition metal-catalyzed reactions, particularly those involving low-valent metal species (e.g., Pd(0)).[13] Oxidation of the active catalyst can lead to catalyst deactivation and promote side reactions like homocoupling.

    • Troubleshooting Steps:

      • Rigorous Inert Atmosphere Techniques: For these sensitive reactions, simply bubbling nitrogen through the solvent may not be sufficient. Employing a Schlenk line for all manipulations, including reagent transfers via cannula or syringe, is critical.[11][12]

      • Use High-Purity Reagents: Ensure all reagents, including the substrate, coupling partner, and base, are of high purity and handled under an inert atmosphere.

      • Consider a Glovebox: For extremely air-sensitive catalysts or reactions, performing the entire setup inside a nitrogen- or argon-filled glovebox is the gold standard for excluding oxygen and moisture.[14]

Scenario 3: My purified compound is degrading upon storage.

  • Question: I've successfully synthesized and purified my compound, but it's showing signs of degradation (e.g., color change, appearance of new spots on TLC/LC-MS) after a few days. Why?

    • Answer: The stability of a purified compound can be compromised by slow oxidation upon exposure to air. This is a common issue in drug development, where long-term stability is critical.[1][5]

    • Troubleshooting Steps:

      • Storage Under Inert Gas: Store your compound in a vial with the headspace flushed with nitrogen or argon before sealing. For highly sensitive compounds, storage in a desiccator inside a glovebox is recommended.

      • Refrigeration or Freezing: Lowering the storage temperature can significantly slow the rate of oxidative degradation.

      • Use of Antioxidants: If appropriate for the downstream application, consider adding a small amount of an antioxidant or radical scavenger to the stored material.[15] Common examples include butylated hydroxytoluene (BHT) or tocopherol (Vitamin E).[16]

III. Frequently Asked Questions (FAQs)

Q1: What is the most effective method for degassing solvents?

A1: The most rigorous and effective method for removing dissolved gases from a solvent is the freeze-pump-thaw technique.[10] This involves freezing the solvent, applying a high vacuum to remove gases from the headspace, and then thawing the solvent to release more dissolved gases. This cycle is typically repeated three times. For less sensitive applications, sparging (bubbling an inert gas like nitrogen or argon through the solvent) for an extended period (e.g., 30-60 minutes) can be sufficient.[17][18]

Q2: What is the difference between using nitrogen and argon as an inert gas?

A2: Both nitrogen (N₂) and argon (Ar) are commonly used to create an inert atmosphere. The primary difference is their density. Argon is denser than air, making it more effective at displacing air from a reaction vessel, especially when working with open flasks or performing transfers. Nitrogen is less expensive and suitable for most applications. For highly sensitive reactions, particularly those involving metals that can form nitrides, argon is the preferred choice.

Q3: How can I handle air-sensitive solids?

A3: The best practice for handling air-sensitive solids is to use a glovebox.[11] Inside the glovebox, you can accurately weigh and transfer the solid without exposure to air. If a glovebox is not available, you can use a Schlenk flask and perform the addition under a positive pressure of inert gas.[11] This involves quickly adding the solid through the neck of the flask while a stream of inert gas flows out to prevent air from entering.

Q4: What are antioxidants, and how do they work?

A4: Antioxidants are compounds that inhibit oxidation.[15] They can act through several mechanisms, including:

  • Free Radical Scavenging: They can donate a hydrogen atom to a reactive radical, neutralizing it and forming a more stable radical from the antioxidant itself.[16][19] Phenolic compounds are excellent radical scavengers.[20]

  • Metal Chelation: Some antioxidants can bind to trace metal ions, preventing them from catalyzing oxidative reactions.

  • Oxygen Scavenging: Certain compounds can react directly with oxygen, removing it from the system.[21]

Q5: How can I detect and quantify oxidative byproducts?

A5: Several analytical techniques can be used to identify and quantify oxidative degradation products:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for separating and identifying degradation products by their mass-to-charge ratio.[5]

  • High-Performance Liquid Chromatography (HPLC) with UV or other detectors: HPLC can be used to quantify the loss of the parent compound and the formation of byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds and their degradation products.

  • Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can help elucidate the structure of unknown byproducts. X-ray Photoelectron Spectroscopy (XPS) can be used to determine the oxidation state of elements on a solid surface.[22]

IV. Key Experimental Protocols and Data

Protocol 1: Freeze-Pump-Thaw Degassing of a Solvent

This protocol is the most effective method for removing dissolved oxygen from a solvent.[10]

Materials:

  • Schlenk flask with a sidearm and a high-vacuum Teflon stopcock

  • Solvent to be degassed

  • Liquid nitrogen

  • High-vacuum line

Procedure:

  • Add the solvent to the Schlenk flask, filling it no more than halfway.

  • Attach the flask to the Schlenk line.

  • Freeze: Immerse the flask in a Dewar of liquid nitrogen until the solvent is completely frozen solid.

  • Pump: With the solvent still frozen, open the stopcock to the vacuum line and evacuate the headspace for 5-10 minutes.

  • Close the stopcock to the vacuum line.

  • Thaw: Remove the liquid nitrogen Dewar and allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released.

  • Repeat steps 3-6 at least two more times to ensure complete degassing.

  • After the final thaw, backfill the flask with an inert gas (nitrogen or argon). The solvent is now ready for use.

Protocol 2: Setting Up a Reaction Under an Inert Atmosphere Using a Schlenk Line

This protocol outlines the basic steps for setting up a reaction that is sensitive to air.[11][23]

Materials:

  • Oven-dried glassware (e.g., three-neck round-bottom flask, condenser)

  • Schlenk line with dual vacuum and inert gas manifolds

  • Reagents and degassed solvent

  • Syringes and needles (oven-dried) or cannula for liquid transfers

Procedure:

  • Assemble the dry glassware and connect it to the Schlenk line.

  • Evacuate-Refill Cycle: Carefully evacuate the air from the glassware using the vacuum manifold. Then, backfill the glassware with inert gas from the inert gas manifold. Repeat this cycle three times to ensure the atmosphere is inert.[12]

  • Adding Solid Reagents: If adding an air-stable solid, do so under a positive flow of inert gas by briefly removing a stopper and adding the solid through a powder funnel.[11] For air-sensitive solids, use a glovebox or a solid addition apparatus.

  • Adding Liquid Reagents: Transfer degassed solvents and liquid reagents using an oven-dried syringe or a double-tipped needle (cannula).[12][24] Ensure the receiving flask is under a positive pressure of inert gas during the transfer.

  • Once all reagents are added, maintain a slight positive pressure of the inert gas throughout the reaction. This is often visualized by a slow bubbling rate through an oil bubbler connected to the manifold.[25]

Data Table: Comparison of Solvent Degassing Techniques
TechniqueEfficiency in O₂ RemovalTime RequiredEquipment NeededBest For
Freeze-Pump-Thaw Excellent (>99.9%)30-60 min per cycleSchlenk flask, high-vacuum line, liquid N₂Highly sensitive reactions (e.g., organometallics, polymerizations)
Sparging (Inert Gas Bubbling) Good (95-99%)30-60 minInert gas source, long needleModerately sensitive reactions, large volumes of solvent
Sonication under Vacuum Moderate10-20 minSonicator, vacuum sourceHPLC mobile phases, less sensitive reactions

V. Visual Diagrams

Diagram 1: The Autoxidation Radical Chain Reaction

This diagram illustrates the three key stages of autoxidation, a common pathway for oxidative degradation initiated by radical species.[5]

Autoxidation cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., Peroxide, Light) R_dot Substrate Radical (R●) Initiator->R_dot Forms ROO_dot Peroxy Radical (ROO●) R_dot->ROO_dot + O₂ ROOH Hydroperoxide (ROOH) ROO_dot->ROOH + RH (another substrate molecule) R_dot_new New R● ROOH->R_dot_new Generates ROO_dot_term ROO● Stable_Products Stable, Non-Radical Products ROO_dot_term->Stable_Products + R● or ROO● R_dot_term R● R_dot_term->Stable_Products + R● Initiation Initiation Propagation Propagation Termination Termination TroubleshootingWorkflow Start Oxidative Side Reaction Suspected Check_Solvent Is the solvent properly degassed? Start->Check_Solvent Check_Atmosphere Is a robust inert atmosphere maintained? Check_Solvent->Check_Atmosphere Yes Solution_Degas Action: Degas solvent using Freeze-Pump-Thaw Check_Solvent->Solution_Degas No Check_Reagents Are reagents pure and free of peroxides? Check_Atmosphere->Check_Reagents Yes Solution_Inert Action: Use Schlenk line or glovebox Check_Atmosphere->Solution_Inert No Check_Metals Could there be trace metal contamination? Check_Reagents->Check_Metals Yes Solution_Purify Action: Purify reagents or use fresh stock Check_Reagents->Solution_Purify No Solution_Chelator Action: Add a metal chelator (e.g., EDTA) Check_Metals->Solution_Chelator Yes End Problem Resolved Check_Metals->End No Solution_Degas->Check_Atmosphere Solution_Inert->Check_Reagents Solution_Purify->Check_Metals Solution_Chelator->End

References

Validation & Comparative

A Comparative Guide to the Reactivity of (2-Methoxyethyl)hydrazine and Phenylhydrazine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the chemical reactivity of (2-Methoxyethyl)hydrazine dihydrochloride and phenylhydrazine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond surface-level data to explore the fundamental electronic and steric factors governing the behavior of these two critical reagents. By understanding the causality behind their distinct reactivity profiles, you will be better equipped to select the optimal hydrazine for your synthetic applications, troubleshoot reactions, and accelerate your research and development workflows.

Introduction: A Tale of Two Hydrazines

Hydrazine derivatives are indispensable tools in the synthetic chemist's arsenal, prized for their utility in forming C-N bonds, constructing heterocyclic scaffolds, and serving as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] Among the vast array of available hydrazines, alkylhydrazines and arylhydrazines represent two major classes with fundamentally different characteristics.

This guide focuses on a direct comparison between:

  • (2-Methoxyethyl)hydrazine: An aliphatic or alkylhydrazine , characterized by a flexible, electron-donating 2-methoxyethyl group. It is typically supplied as a dihydrochloride salt for enhanced stability.

  • Phenylhydrazine: The archetypal arylhydrazine , featuring a hydrazine moiety directly attached to an aromatic phenyl ring.[2] Discovered by Emil Fischer in 1875, it is a cornerstone reagent in classic organic reactions.[3]

While both molecules share the core hydrazine functional group (-NHNH₂), the nature of their substituents—aliphatic versus aromatic—imparts distinct electronic and steric properties that profoundly influence their nucleophilicity, reaction kinetics, and synthetic applicability.

The Theoretical Framework: Understanding the Drivers of Reactivity

The reactivity of any hydrazine is primarily dictated by the nucleophilicity of its terminal nitrogen atom's lone pair of electrons.[4] This nucleophilicity is modulated by two key factors: electronic effects and steric hindrance.

Electronic Effects: The Decisive Factor

The electronic nature of the substituent attached to the hydrazine moiety is the most significant determinant of its reactivity.

  • (2-Methoxyethyl)hydrazine (Alkylhydrazine): The 2-methoxyethyl group is an alkyl substituent. Through a positive inductive effect (+I), this group donates electron density towards the hydrazine nitrogens.[4] This enrichment of electron density enhances the nucleophilicity of the terminal nitrogen, making it a more potent nucleophile and generally more reactive towards electrophiles.[4] Aliphatic hydrazines are consequently known to be more strongly basic and are effective reducing agents.[4][5]

  • Phenylhydrazine (Arylhydrazine): In stark contrast, the phenyl group is electron-withdrawing. The lone pair on the nitrogen atom adjacent to the ring is delocalized into the aromatic π-system via resonance (-M effect).[4] This delocalization reduces the electron density on the nitrogen and decreases the availability of the lone pair for nucleophilic attack.[4] Consequently, arylhydrazines like phenylhydrazine are less nucleophilic, less basic, and weaker reducing agents compared to their aliphatic counterparts.[4] Studies have consistently shown that electron-donating groups on the phenyl ring increase the reactivity of arylhydrazines, while electron-withdrawing groups decrease it, underscoring this principle.[4][6]

G cluster_0 (2-Methoxyethyl)hydrazine (Alkyl) cluster_1 Phenylhydrazine (Aryl) a CH₃O-CH₂-CH₂ → NH-NH₂ b • Electron-donating (+I) effect • Increases electron density on N • Enhanced Nucleophilicity a->b Inductive Effect c C₆H₅ leftrightarrow NH-NH₂ d • Electron-withdrawing (-M) effect • Delocalizes N lone pair • Reduced Nucleophilicity c->d Resonance Effect

Electronic effects on hydrazine nucleophilicity.
Steric Hindrance

Steric hindrance, or the physical bulk of the substituents near the reactive center, can also influence reaction rates.

  • The planar phenyl group of phenylhydrazine is relatively large and can impede the approach of the nucleophilic nitrogen to a sterically congested electrophile.[4]

  • The 2-methoxyethyl group, while possessing more conformational flexibility, still presents some steric bulk that can affect the transition state of a reaction.

However, for many common reactions like hydrazone formation, studies suggest that steric effects are often moderate and less impactful than the powerful electronic effects described above.[7]

Comparative Experimental Analysis

To illustrate the practical differences in reactivity, we will compare the performance of these two hydrazines in two fundamental synthetic transformations: hydrazone formation and the Fischer indole synthesis.

Hydrazone Formation: A Universal Reaction

The condensation of a hydrazine with an aldehyde or ketone to form a hydrazone is a cornerstone reaction for both classes of compounds.[8][9] The reaction is typically acid-catalyzed, as protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic.[10] However, the pH must be carefully controlled; in excessively acidic conditions (pH < 4), the hydrazine nucleophile becomes fully protonated and non-reactive.[10] The optimal pH is generally in the mildly acidic range of 4 to 6.[10][11]

G start Start: Aldehyde/Ketone + Hydrazine step1 Protonation of Carbonyl (Acid Catalyst, H⁺) start->step1 step2 Nucleophilic Attack (Hydrazine attacks Carbonyl C) step1->step2 step3 Tetrahedral Intermediate (Carbinolamine formation) step2->step3 step4 Proton Transfer step3->step4 step5 Dehydration (Elimination of H₂O) step4->step5 end Product: Hydrazone step5->end

Generalized workflow for acid-catalyzed hydrazone formation.

Reactivity Comparison:

Based on electronic principles, (2-Methoxyethyl)hydrazine is expected to react faster than phenylhydrazine in hydrazone formation under identical conditions due to its superior nucleophilicity.[4] This is a critical consideration for reactions involving less reactive ketones or for syntheses where rapid and complete conversion is desired at lower temperatures.

Fischer Indole Synthesis: The Key Differentiator

The Fischer indole synthesis is a powerful and widely used method for constructing the indole ring system, a privileged scaffold in medicinal chemistry.[12] The reaction involves the acid-catalyzed cyclization of an arylhydrazone.[13][14][15]

G start Arylhydrazine + Ketone/Aldehyde step1 Formation of Arylhydrazone (Acid Catalyst) start->step1 step2 Tautomerization to Ene-hydrazine step1->step2 step3 [3,3]-Sigmatropic Rearrangement (Breaks N-N bond, forms C-C bond) step2->step3 step4 Rearomatization step3->step4 step5 Cyclization & Aminal Formation step4->step5 step6 Elimination of Ammonia (NH₃) step5->step6 end Product: Indole Derivative step6->end

Key steps of the Fischer Indole Synthesis.

This reaction is the exclusive domain of phenylhydrazine and other arylhydrazines. The mechanism critically depends on the presence of the aromatic ring to participate in the key[14][14]-sigmatropic rearrangement and subsequent cyclization steps.[13][16] (2-Methoxyethyl)hydrazine, as an alkylhydrazine, lacks the necessary aromatic system and cannot undergo the Fischer indole synthesis. This represents the most significant difference in their synthetic utility.

Data Summary and Properties

FeatureThis compoundPhenylhydrazine
Structure CH₃O-CH₂-CH₂-NH-NH₂ · 2HClC₆H₅-NH-NH₂
CAS Number 221625-39-0 (dihydrochloride)100-63-0 (free base)[17]
Class AlkylhydrazineArylhydrazine[2]
Appearance White to off-white solidPale yellow crystals or oily liquid[2][18]
Electronic Effect Electron-donating (+I)Electron-withdrawing (-M, -I)[4]
Relative Nucleophilicity HigherLower[4]
Relative Basicity HigherLower[18]
Hydrazone Formation Rate Generally FasterGenerally Slower
Fischer Indole Synthesis Not ApplicableKey Reagent[3][13]

Experimental Protocol: Comparative Kinetic Analysis of Hydrazone Formation

This protocol provides a framework for objectively comparing the reaction rates of the two hydrazines with a model aldehyde (4-nitrobenzaldehyde) using Thin Layer Chromatography (TLC).

Objective: To visually assess the relative rate of consumption of 4-nitrobenzaldehyde when reacted with equimolar amounts of (2-Methoxyethyl)hydrazine and phenylhydrazine.

Materials:

  • This compound

  • Phenylhydrazine

  • 4-Nitrobenzaldehyde

  • Sodium acetate (anhydrous)

  • Ethanol (absolute)

  • Glacial acetic acid

  • Ethyl acetate and Hexanes (for TLC eluent)

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Safety Precautions:

  • Phenylhydrazine is highly toxic, a suspected carcinogen, and readily absorbed through the skin. [2][19][20][21] Always handle it in a certified chemical fume hood wearing appropriate PPE, including double gloves, a lab coat, and safety glasses.[17]

  • This compound should also be handled with care, avoiding inhalation and skin contact.

  • Consult the Safety Data Sheet (SDS) for all reagents before beginning work.[19][20][21]

Procedure:

  • Preparation of Reagent Solutions (0.1 M):

    • 4-Nitrobenzaldehyde Solution: Dissolve 151.1 mg of 4-nitrobenzaldehyde in 10.0 mL of ethanol.

    • Phenylhydrazine Solution: In a fume hood, carefully weigh 108.1 mg of phenylhydrazine and dissolve it in 10.0 mL of ethanol.

    • (2-Methoxyethyl)hydrazine Solution: This reagent is a dihydrochloride salt and must be neutralized in situ. Prepare a solution by dissolving 163.1 mg of this compound and 164.0 mg of anhydrous sodium acetate (2 equivalents) in 10.0 mL of ethanol. The sodium acetate acts as a base to free the hydrazine.

  • Reaction Setup:

    • Label two small, identical reaction vials (e.g., 5 mL conical vials with stir bars) as "Reaction A (Alkyl)" and "Reaction B (Aryl)".

    • To each vial, add 1.0 mL of the 0.1 M 4-Nitrobenzaldehyde solution.

    • Add one drop of glacial acetic acid to each vial to act as a catalyst.[10]

  • Initiation and Monitoring:

    • Simultaneously, add 1.0 mL of the (2-Methoxyethyl)hydrazine solution to Reaction A and 1.0 mL of the Phenylhydrazine solution to Reaction B. Start a timer immediately.

    • Stir both reactions at room temperature.

    • At regular intervals (e.g., t = 2, 5, 10, 20, 30, and 60 minutes), use a capillary tube to spot a small aliquot from each reaction mixture onto a single TLC plate. Be sure to label the lanes clearly.

    • On the same plate, also spot the initial 4-nitrobenzaldehyde starting material as a reference.

    • Develop the TLC plate using an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes - optimize as needed).

    • Visualize the plate under UV light (254 nm).

  • Data Analysis and Interpretation:

    • The 4-nitrobenzaldehyde starting material will appear as a distinct spot. The hydrazone products will have different Rf values.

    • Compare the intensity of the 4-nitrobenzaldehyde spot in the lanes for Reaction A and Reaction B at each time point.

    • Expected Result: The spot corresponding to 4-nitrobenzaldehyde is expected to diminish and disappear more quickly in the lane for Reaction A ((2-Methoxyethyl)hydrazine) than in the lane for Reaction B (phenylhydrazine), visually demonstrating its faster reaction rate.

Conclusion and Recommendations

The choice between (2-Methoxyethyl)hydrazine and phenylhydrazine is not arbitrary but a strategic decision based on fundamental chemical principles and the desired synthetic outcome.

  • Choose this compound when you require a highly nucleophilic hydrazine for rapid reactions, such as the formation of hydrazones from sterically hindered or electronically deactivated carbonyls. Its aliphatic nature ensures high reactivity, but it is unsuitable for aromatic-ring-dependent cyclizations. Remember that as a salt, it requires the addition of a base to liberate the active nucleophile.

  • Choose Phenylhydrazine when your synthesis involves the Fischer indole synthesis or when a less reactive, more moderately-nucleophilic hydrazine is sufficient or desired.[9][22] Its role in constructing indole scaffolds is unparalleled by alkylhydrazines.[13][14] Extreme caution must be exercised during its handling due to its significant toxicity.[23]

By understanding the interplay of electronic and steric effects, researchers can harness the distinct personalities of these two hydrazines to achieve their synthetic goals with greater efficiency and precision.

References

A Senior Application Scientist's Guide to Indole Synthesis: Evaluating Alternatives to (2-Methoxyethyl)hydrazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the indole nucleus is a privileged scaffold, forming the core of numerous pharmaceuticals and bioactive natural products.[1] The Fischer indole synthesis, a venerable and powerful reaction, has long been a workhorse for constructing this critical heterocycle.[2][3] The reaction's reliance on a substituted phenylhydrazine and a carbonyl compound under acidic conditions is its defining feature.[2] While reagents like (2-Methoxyethyl)hydrazine dihydrochloride offer specific advantages in solubility and reactivity, the modern synthetic chemist must consider a broader arsenal of tools.

This guide provides an in-depth, objective comparison of alternative reagents and methodologies to (2-Methoxyethyl)hydrazine for indole synthesis. We will move beyond a simple list of substitutes, instead exploring the causality behind experimental choices, from classical variations to modern, transition-metal-catalyzed strategies that obviate the need for hydrazine reagents entirely.

Part 1: Strategic Alternatives within the Fischer Indole Synthesis Framework

The choice of hydrazine is a critical parameter in the Fischer indole synthesis, directly influencing reaction efficiency, regioselectivity, and substrate scope. The methoxyethyl group in the titular reagent can enhance solubility and potentially chelate with acid catalysts, but evaluating other substitution patterns is key to optimizing any synthesis.

The Impact of Phenyl Ring Substitution

The electronic nature of substituents on the phenylhydrazine ring profoundly affects the rate-determining[3][3]-sigmatropic rearrangement step.[3][4]

  • Electron-Donating Groups (EDGs): Substituents like methyl (p-tolylhydrazine) or methoxy groups generally accelerate the reaction and lead to higher yields by stabilizing the positive charge buildup during the rearrangement.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (p-nitrophenylhydrazine) or cyano deactivate the aromatic ring, making the key C-C bond formation more difficult and often requiring harsher conditions or resulting in lower yields.[3][5]

The following table provides a comparative overview of how different substituents on the phenylhydrazine ring perform under documented conditions.

Hydrazine ReagentCarbonyl PartnerCatalyst / ConditionsYield (%)Key ObservationReference
PhenylhydrazineAcetophenoneZinc chloride (ZnCl₂), 170°C72-80%The unsubstituted baseline for comparison.[6][6]
p-Tolylhydrazine HClIsopropyl methyl ketoneAcetic Acid, Room Temp.HighEDG facilitates high-yield formation of the corresponding indolenine.[5][5]
p-Nitrophenylhydrazine HClIsopropyl methyl ketoneAcetic Acid / HCl, Reflux30%Strong EWG significantly hinders the reaction, requiring forcing conditions.[3][3]
4-Cyanophenylhydrazine HCl1,1-dimethoxy-6-chlorohexaneEthanol / Water, 72°C80%An EWG, but optimized conditions can still provide good yields for specific substrates.[5][5]
The Buchwald Modification: An In-Situ Approach

A significant evolution of the Fischer synthesis is the Buchwald modification, which avoids the isolation of potentially unstable arylhydrazines.[2] This palladium-catalyzed method couples an aryl bromide or triflate with a pre-formed hydrazone of the desired ketone or aldehyde.[2][7] This strategy broadens the scope to aryl halides that may not be readily converted into their corresponding hydrazines.

Buchwald_Modification cluster_0 Buchwald Cross-Coupling A Aryl Bromide / Triflate C N-Arylhydrazone Intermediate A->C Pd Catalyst (e.g., Pd₂(dba)₃) Ligand, Base B Hydrazone (from Ketone/Aldehyde) B->C Pd Catalyst (e.g., Pd₂(dba)₃) Ligand, Base D Indole Product C->D Acid Catalyst (Classic Fischer Cyclization)

Caption: Workflow for the Buchwald modification of the Fischer indole synthesis.

Part 2: Modern Methods Bypassing Hydrazine Reagents

For many applications, particularly in process chemistry and drug development, moving away from hydrazine-based routes is desirable due to potential safety and toxicity concerns. Several powerful, modern methods have emerged that start from entirely different precursors.

Larock Indole Synthesis

The Larock indole synthesis is a versatile palladium-catalyzed reaction that constructs 2,3-disubstituted indoles from an o-haloaniline (typically o-iodoaniline) and a disubstituted alkyne.[5][6] This method is highly convergent and allows for significant diversity in the final product.

Causality: The choice of catalyst (e.g., Pd(OAc)₂), base (e.g., K₂CO₃), and solvent (e.g., DMF) is critical for driving the catalytic cycle, which involves oxidative addition, carbopalladation, and reductive elimination steps. The use of excess alkyne can be necessary to ensure efficient reaction kinetics.

Leimgruber-Batcho Indole Synthesis

A classic and still highly relevant non-hydrazine route, the Leimgruber-Batcho synthesis begins with an o-nitrotoluene.[5] The synthesis proceeds in two main steps: formation of an enamine followed by reductive cyclization.

  • Enamine Formation: The o-nitrotoluene is reacted with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-nitroenamine.

  • Reductive Cyclization: The nitro group is then reduced (e.g., using Raney Nickel, H₂, or other reducing agents), leading to a spontaneous cyclization to form the indole ring.[5]

This method is particularly valuable for producing indoles that are unsubstituted at the 2- and 3-positions.

Synthesis_Decision_Tree Start Goal: Synthesize Indole Q1 Is a Hydrazine Reagent Acceptable? Start->Q1 Fischer Use Fischer Indole Synthesis Q1->Fischer Yes No_Hydrazine Hydrazine-Free Methods Q1->No_Hydrazine No Q2 Is Arylhydrazine Available? Fischer->Q2 Classic_FIS Direct Condensation with Ketone/Aldehyde Q2->Classic_FIS Yes Buchwald Use Buchwald Modification with Aryl Halide Q2->Buchwald No Larock Larock Synthesis (from o-Haloaniline + Alkyne) No_Hydrazine->Larock Batcho Leimgruber-Batcho (from o-Nitrotoluene) No_Hydrazine->Batcho Other Other Methods (e.g., C-H Activation) No_Hydrazine->Other

Caption: Decision tree for selecting an appropriate indole synthesis strategy.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols for key methodologies discussed.

Protocol 1: Classic Fischer Indole Synthesis (Synthesis of 2-Phenylindole)[6]
  • Rationale: This protocol exemplifies the standard procedure using readily available starting materials. The use of zinc chloride as a Lewis acid catalyst is a common and effective choice.[2][3]

  • Methodology:

    • Combine phenylhydrazine (36 g, 0.33 mol) and acetophenone (40 g, 0.33 mol) in a suitable reaction vessel.

    • Warm the mixture on a steam bath for 1 hour to facilitate the formation of the phenylhydrazone intermediate.

    • Add anhydrous zinc chloride (a strong Lewis acid catalyst) to the hot mixture. The amount may need to be optimized, but typically a catalytic to stoichiometric amount is used.

    • Heat the reaction mixture to 170°C. The reaction is often rapid at this temperature (e.g., 10 minutes).

    • Allow the mixture to cool slightly and then dissolve it in 80 mL of hot 95% ethanol.

    • Induce crystallization by agitation or scratching the flask. Decolorize with activated charcoal (Norit) if necessary and filter while hot.

    • Cool the filtrate to allow 2-phenylindole to crystallize. Collect the product by suction filtration and wash with cold ethanol.

    • Validation: The expected yield is 72-80%. The product's identity and purity should be confirmed by melting point and spectroscopic analysis (¹H NMR, ¹³C NMR, MS).

Protocol 2: Larock Indole Synthesis (General Procedure for 2,3-Disubstituted Indoles)[6]
  • Rationale: This protocol demonstrates a powerful palladium-catalyzed alternative that avoids hydrazines and allows for diverse substitution patterns. The reaction is conducted under an inert atmosphere to protect the palladium catalyst from oxidation.

  • Methodology:

    • To an oven-dried Schlenk flask, add the o-iodoaniline (1.0 equiv), palladium(II) acetate (1-5 mol%), lithium chloride (1.0 equiv), and potassium carbonate (2.0 equiv).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

    • Add the internal alkyne (1.1-1.5 equiv) and anhydrous N,N-dimethylformamide (DMF) via syringe.

    • Heat the reaction mixture to 100°C for 6-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • After completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Validation: Purify the crude residue by column chromatography on silica gel to afford the desired 2,3-disubstituted indole. Characterize by spectroscopic methods to confirm the structure and purity.

Conclusion

While this compound is a useful reagent, the optimal strategy for indole synthesis is dictated by the specific target molecule, available starting materials, and project constraints such as scalability and safety.

  • For direct analogues where the arylhydrazine is accessible, a classic Fischer indole synthesis remains a robust choice. The reactivity can be tuned by considering the electronic properties of substituents on the hydrazine.

  • When the required arylhydrazine is difficult to prepare, the Buchwald modification offers a clever palladium-catalyzed workaround starting from aryl halides.

  • To completely avoid hydrazine chemistry, the Larock indole synthesis provides unparalleled flexibility for accessing 2,3-disubstituted indoles, while the Leimgruber-Batcho method is a reliable route to 2,3-unsubstituted indoles.

By understanding the mechanisms and comparative performance of these alternatives, researchers can make informed, rational decisions, moving beyond a single reagent to embrace the full, versatile toolkit of modern organic synthesis.

References

A Senior Application Scientist's Guide to Structure Confirmation: An Integrated Approach Using NMR, IR, and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous confirmation of a reaction product's structure is not merely a procedural step; it is the bedrock of scientific integrity and progress. An incorrectly identified compound can invalidate subsequent biological data, waste significant resources, and lead down a fruitless research path. While each spectroscopic technique—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—offers a unique window into a molecule's architecture, their true power is realized when they are used in a synergistic, integrated workflow.

The Strategic Workflow of Structure Elucidation

The process of structure confirmation is not a linear checklist but a logical puzzle. Each piece of spectroscopic data provides clues that, when combined, reveal the full picture. The most effective approach begins with rapid, high-level information and progressively drills down into detailed atomic connectivity.

G cluster_0 Initial Hypothesis & Reaction Design cluster_1 Spectroscopic Analysis cluster_2 Data Integration & Confirmation Reaction Proposed Reaction: A -> B IR IR Spectroscopy Reaction->IR Did the functional group transform? MS Mass Spectrometry Reaction->MS Is the molecular weight correct? IR->MS NMR NMR Spectroscopy MS->NMR What is the detailed C-H framework? Confirm Structure Confirmed NMR->Confirm G Molecule 2-Pentanone (m/z = 86) Ion Molecular Ion [M]˙⁺ (m/z = 86) Molecule->Ion Electron Ionization Frag1 [CH₃CO]⁺ (m/z = 43) Ion->Frag1 α-cleavage Frag2 [CH₃CH₂CH₂]⁺ (m/z = 43) Ion->Frag2 Neutral Radical (Not Detected) Frag3 [CH₃CH₂CO]⁺ (m/z = 57) Ion->Frag3 α-cleavage G cluster_0 Data Inputs cluster_1 Logical Deduction cluster_2 Final Structure IR IR Data: - Presence of C=O - Absence of O-H Logic Integration of Data: 1. IR shows a ketone. 2. MS confirms formula. 3. NMR shows ethyl and methyl groups   adjacent to the carbonyl. IR->Logic MS MS Data: - Molecular Ion at m/z 86 - Formula C₅H₁₀O MS->Logic NMR NMR Data: - 3 unique proton signals - Integration 3H, 2H, 3H - Splitting patterns NMR->Logic Structure Confirmed Structure: 2-Pentanone Logic->Structure

A comparative study of Brønsted vs. Lewis acids in the Fischer indole synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

For over a century, the Fischer indole synthesis has remained a cornerstone in the construction of the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals and natural products.[1][2][3] This venerable reaction, first reported by Emil Fischer in 1883, involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from an arylhydrazine and a carbonyl compound.[1][2][3] The choice of the acid catalyst is a critical parameter that profoundly influences reaction efficiency, yield, and, in cases of unsymmetrical ketones, regioselectivity.[4] This guide provides an in-depth comparative analysis of Brønsted and Lewis acids in the Fischer indole synthesis, supported by experimental data and detailed protocols to empower researchers in catalyst selection and reaction optimization.

The Mechanistic Role of the Acid Catalyst

The Fischer indole synthesis proceeds through a series of intricate steps, each facilitated by the presence of an acid catalyst.[2][5] Whether a Brønsted acid (a proton donor) or a Lewis acid (an electron-pair acceptor) is employed, its fundamental role is to accelerate key transformations within the reaction cascade.

The generally accepted mechanism commences with the formation of a phenylhydrazone from the condensation of an arylhydrazine and a carbonyl compound.[2][6] The acid catalyst then facilitates the tautomerization of the hydrazone to its enamine form.[2][6] Following protonation, the enamine undergoes a crucial[7][7]-sigmatropic rearrangement, which is often the rate-determining step.[2][5][8] The resulting di-imine intermediate subsequently undergoes cyclization and aromatization, with the elimination of ammonia, to yield the final indole product.[2]

Fischer_Indole_Mechanism A Arylhydrazine + Ketone/Aldehyde B Phenylhydrazone A->B Condensation C Enamine (Ene-hydrazine) B->C Tautomerization (Acid-catalyzed) D [3,3]-Sigmatropic Rearrangement C->D Protonation E Di-imine Intermediate D->E F Cyclization E->F Aromatization G Aminal Intermediate F->G H Elimination of NH3 G->H I Indole Product H->I

Caption: Generalized mechanism of the Fischer indole synthesis.

Both Brønsted and Lewis acids can catalyze these steps. Brønsted acids directly protonate the nitrogen and oxygen atoms, facilitating tautomerization and the subsequent rearrangement. Lewis acids, on the other hand, coordinate to the carbonyl group or the nitrogen atoms, thereby increasing their electrophilicity and promoting the necessary bond formations and breakages.[4]

Comparative Analysis of Brønsted and Lewis Acids

The choice between a Brønsted and a Lewis acid is not merely a matter of preference but is dictated by the specific substrate, desired reaction conditions, and target product. While both classes of acids can be effective, they exhibit distinct characteristics in terms of reactivity, handling, and substrate compatibility.

Brønsted Acids:

Commonly employed Brønsted acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (PTSA).[1][2] They are often used in protic solvents like acetic acid or ethanol.

  • Advantages:

    • Readily available and relatively inexpensive.

    • Well-established protocols with a long history of use.

    • Can be highly effective for a wide range of substrates.

  • Disadvantages:

    • Strong mineral acids can be corrosive and require careful handling.

    • Can lead to side reactions, such as sulfonation with H₂SO₄, or be incompatible with acid-sensitive functional groups.[9]

    • The high acidity of some Brønsted acids can influence the regioselectivity in reactions with unsymmetrical ketones, sometimes favoring the less substituted indole isomer.[3][10]

Lewis Acids:

A diverse array of Lewis acids, including zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), aluminum chloride (AlCl₃), and iron(III) chloride (FeCl₃), have been successfully utilized in the Fischer indole synthesis.[1][4] These are often used in aprotic solvents.

  • Advantages:

    • Often milder than strong Brønsted acids, offering better compatibility with sensitive functional groups.

    • Can provide improved yields and regioselectivity in certain cases.[4]

    • Some Lewis acids, like ZnCl₂, are relatively easy to handle and moisture-tolerant.

  • Disadvantages:

    • Can be more expensive than common Brønsted acids.

    • Some Lewis acids are highly moisture-sensitive and require anhydrous reaction conditions.

    • Stoichiometric amounts are sometimes required, which can complicate product purification.

Performance Data at a Glance

The following table summarizes representative experimental data for the Fischer indole synthesis using various Brønsted and Lewis acids. It is important to note that direct comparison is challenging as reaction conditions are not always identical across different studies. However, this compilation provides valuable insights into the general performance of these catalysts.

Catalyst (Acid Type)ReactantsSolventTemperature (°C)TimeYield (%)Reference
p-Toluenesulfonic acid (Brønsted)Phenylhydrazine, Ketone 139tert-Butanol80-47 (Indolenine) + 29 (Indole)[1]
Acetic acid (Brønsted)Phenylhydrazine hydrochloride, Ketone 92Acetic acid80-High (not specified)[1]
Acetic acid (Brønsted)Phenylhydrazine, Ketone 80Acetic acidReflux-60[1]
Zinc chloride (Lewis)Phenylhydrazine, CyclohexanoneTriethylene glycolMicrowave-Excellent (not specified)[7]
Zinc chloride (Lewis)Phenylhydrazine, Ethyl methyl ketoneCholine chloride·2ZnCl₂ (ionic liquid)--80[8]
Boron trifluoride etherate (Lewis)Indoles, Anhydrides (Acylation)-Room Temp-71-87[11]

Experimental Protocols

To provide a practical context, detailed step-by-step methodologies for representative Fischer indole syntheses using both a Brønsted and a Lewis acid are presented below.

Protocol 1: Brønsted Acid-Catalyzed Synthesis of a 4-Azaindole Derivative

This protocol, adapted from literature, demonstrates the use of sulfuric acid in an aqueous medium.

Materials:

  • 6-Methoxypyridin-3-ylhydrazine

  • Valeraldehyde

  • 4 wt% aqueous sulfuric acid

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-methoxypyridin-3-ylhydrazine (1 equivalent) in a 4 wt% aqueous solution of sulfuric acid.

  • Addition of Carbonyl: Add valeraldehyde (1.1 equivalents) to the reaction mixture.

  • Heating: Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 5-methoxy-2-propyl-4-azaindole.

Protocol 2: Lewis Acid-Catalyzed Synthesis of 1,2,3,4-Tetrahydrocarbazole

This protocol utilizes zinc chloride as the catalyst under microwave irradiation, a modern approach to accelerate the reaction.[4]

Materials:

  • Phenylhydrazine

  • Cyclohexanone

  • Zinc chloride (catalytic amount)

  • Ethanol

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine phenylhydrazine (1.0 equivalent), cyclohexanone (1.1 equivalents), and a catalytic amount of zinc chloride in ethanol.

  • Reaction Execution: Seal the vessel and place it in a microwave reactor. Heat the mixture to a set temperature (e.g., 110 °C) for a specified time (e.g., 10-30 minutes), monitoring the internal pressure and temperature.

  • Workup: Once the reaction is complete, cool the vessel to room temperature. Add deionized water to the reaction mixture to precipitate the crude product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude 1,2,3,4-tetrahydrocarbazole can be further purified by recrystallization from a suitable solvent such as ethanol/water.[4]

Experimental_Workflow cluster_Brønsted Brønsted Acid Protocol cluster_Lewis Lewis Acid Protocol B1 Dissolve Hydrazine in H₂SO₄ (aq) B2 Add Carbonyl Compound B1->B2 B3 Reflux for 2h B2->B3 B4 Neutralize with NaHCO₃ B3->B4 B5 Extract with Ethyl Acetate B4->B5 B6 Purify by Chromatography B5->B6 end_B Pure Product B6->end_B L1 Combine Reactants & ZnCl₂ in Ethanol L2 Microwave Irradiation (e.g., 110°C) L1->L2 L3 Precipitate with Water L2->L3 L4 Filter and Wash L3->L4 L5 Purify by Recrystallization L4->L5 end_L Pure Product L5->end_L start Start start->B1 start->L1

Caption: Comparative experimental workflows for Fischer indole synthesis.

Conclusion and Future Perspectives

The choice between a Brønsted and a Lewis acid in the Fischer indole synthesis is a nuanced decision that depends on a multitude of factors, including substrate reactivity, functional group tolerance, and desired reaction conditions. Brønsted acids offer a classic, cost-effective approach, while Lewis acids can provide milder conditions and, in some instances, enhanced selectivity. The advent of modern techniques, such as microwave-assisted synthesis, has further expanded the toolkit for this venerable reaction. As the demand for complex indole-containing molecules in drug discovery and materials science continues to grow, the development of more efficient, selective, and environmentally benign catalytic systems for the Fischer indole synthesis will undoubtedly remain an active area of research.

References

A Comparative Guide to the Biological Activity of Compounds Synthesized from Hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and development, the versatile class of compounds derived from hydrazine has consistently emerged as a promising scaffold for therapeutic agents. Their inherent structural features and synthetic accessibility have enabled the generation of a vast library of molecules with a broad spectrum of biological activities. This guide provides an in-depth, comparative analysis of the antimicrobial, anticancer, and anti-inflammatory properties of various hydrazine derivatives, supported by experimental data and detailed protocols to aid researchers in their quest for novel therapeutics.

Antimicrobial Activity: A Renewed Arsenal Against Drug Resistance

The escalating threat of antimicrobial resistance necessitates the urgent development of new chemical entities with novel mechanisms of action. Hydrazine derivatives, particularly hydrazones, have demonstrated significant potential in this arena.[1]

Comparative Performance of Hydrazine Derivatives

The antimicrobial efficacy of hydrazine derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency. The following table summarizes the comparative antimicrobial activities of several synthesized hydrazine derivatives against various bacterial and fungal strains.

Compound IDDerivative ClassTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
Compound A Quinoline HydrazoneS. aureus0.39 ± 0.02Ciprofloxacin-[2]
Compound B Isonicotinic Acid Hydrazide-HydrazoneS. aureus ATCC 65381.95 - 7.81Nitrofurantoin3.91[2]
Compound C Indol-2-one DerivativeB. subtilis-Tetracycline-[3]
Compound D 5-Nitrofuran-2-carboxylic Acid HydrazoneS. epidermidis ATCC 122280.48 - 15.62Nitrofurantoin-[3]
Compound E Hydrazide-hydrazone of 2-propylquinoline-4-carboxylic acidP. aeruginosa0.39 ± 0.02--[2]
Compound F Nitrogen-doped Carbon Dots (tBuCz-CDs)MRSA100Vancomycin-[4]
Compound G Nitrogen-doped Carbon Dots (HAH-CDs)MRSA100Vancomycin-[4]
Compound H Nitrogen-doped Carbon Dots (EC-CDs)MRSA150Vancomycin-[4]

Expert Analysis: The data clearly indicates that the antimicrobial activity of hydrazine derivatives is highly dependent on their structural features. For instance, quinoline-based hydrazones (Compound A) and certain isonicotinic acid hydrazide-hydrazones (Compound B) exhibit potent activity against Gram-positive bacteria.[2] Notably, some derivatives show efficacy comparable or even superior to standard antibiotics. The mechanism of action for many of these compounds is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase, thereby disrupting DNA replication and leading to bacterial cell death.[3]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standardized method for determining the MIC of a novel hydrazine derivative.

Materials:

  • Test compound

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • Spectrophotometer

  • Standardized inoculum (0.5 McFarland standard)

  • Positive control (standard antibiotic)

  • Negative control (medium only)

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the test compound in the growth medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate, except for the negative control wells.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth. The results can also be read using a spectrophotometer.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound Stock Dilutions Serial Dilutions in 96-well Plate Compound->Dilutions Inoculation Inoculation of Wells Dilutions->Inoculation Inoculum Standardized Microbial Inoculum Inoculum->Inoculation Incubation Incubation (e.g., 37°C, 24h) Inoculation->Incubation Observation Visual/Spectrophotometric Observation Incubation->Observation MIC MIC Determination Observation->MIC

Caption: Workflow for Antimicrobial Susceptibility Testing.

Mechanism of Action: Targeting Bacterial DNA Gyrase

Several studies suggest that a primary mechanism of antimicrobial action for certain hydrazine derivatives is the inhibition of bacterial DNA gyrase.[3] This enzyme is crucial for DNA replication, transcription, and repair.

DNA_Gyrase_Inhibition Hydrazine Hydrazine Derivative DNAGyrase Bacterial DNA Gyrase Hydrazine->DNAGyrase Inhibits DNA Bacterial DNA DNAGyrase->DNA Acts on Replication DNA Replication & Repair DNAGyrase->Replication Essential for DNA->Replication CellDeath Bacterial Cell Death Replication->CellDeath Disruption leads to

Caption: Inhibition of DNA Gyrase by Hydrazine Derivatives.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Hydrazine derivatives have emerged as a significant class of compounds in oncology research, exhibiting cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Comparative Performance of Hydrazine Derivatives

The anticancer potential of hydrazine derivatives is typically assessed by determining their half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value signifies higher potency.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Compound I Quinoline HydrazideSH-SY5Y (Neuroblastoma)2.9--[5]
Compound J Quinoline HydrazideKelly (Neuroblastoma)1.3--[5]
Compound K Salicylaldehyde HydrazoneHL-60 (Leukemia)<0.06Melphalan>50[6]
Compound L Salicylaldehyde HydrazoneK-562 (Leukemia)<0.06Melphalan>50[6]
Compound M Salicylaldehyde HydrazoneMCF-7 (Breast Cancer)0.23Melphalan>100[6]
Compound N Hydrazone DerivativeMDA-MB-231 (Breast Cancer)9.89--[7]
Compound O 4-methylsulfonylbenzene HydrazoneHL60 (Leukemia)0.063 - 11.7Celecoxib3.98 - 63.09[8]
Compound P Hydrazide DerivativeHCT-116 (Colon Cancer)2.5 ± 0.81Cisplatin2.43 ± 1.1[9]

Expert Analysis: The presented data highlights the remarkable potency of certain hydrazine derivatives against various cancer cell lines. Salicylaldehyde hydrazones (Compounds K, L, M), for instance, demonstrate exceptionally low IC50 values against leukemia and breast cancer cells, significantly outperforming the standard chemotherapeutic agent Melphalan.[6] The anticancer activity is often attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest, preventing the proliferation of cancer cells.[5][8]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration and determine the IC50 value from the dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CellSeeding Seed Cancer Cells in 96-well Plate Treatment Treat Cells with Compound CellSeeding->Treatment CompoundPrep Prepare Compound Dilutions CompoundPrep->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Formazan Formazan Crystal Formation MTT->Formazan Solubilization Add Solubilization Solution Formazan->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance IC50 Calculate IC50 Value Absorbance->IC50

Caption: Workflow for MTT Cytotoxicity Assay.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A common mechanism by which hydrazine derivatives exert their anticancer effects is through the induction of apoptosis and the arrest of the cell cycle at specific phases, such as G1 or G2/M.[5][8] This prevents the uncontrolled division of cancer cells.

Anticancer_Mechanism Hydrazine Hydrazine Derivative CancerCell Cancer Cell Hydrazine->CancerCell Acts on CellCycle Cell Cycle Progression Hydrazine->CellCycle Arrests (G1 or G2/M) Apoptosis Apoptosis Induction Hydrazine->Apoptosis Induces CancerCell->CellCycle Proliferation Cancer Cell Proliferation CellCycle->Proliferation Drives Apoptosis->Proliferation Inhibits

Caption: Anticancer Mechanisms of Hydrazine Derivatives.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular diseases, and neurodegenerative disorders. Hydrazide and hydrazone derivatives have demonstrated promising anti-inflammatory properties, offering a potential therapeutic avenue for these conditions.

Comparative Performance of Hydrazine Derivatives

The anti-inflammatory activity of these compounds is often evaluated in vivo using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a measure of the compound's efficacy.

Compound IDDerivative ClassDose (mg/kg)% Inhibition of EdemaReference Compound% Inhibition of EdemaReference
Compound Q Nicotinic acid (3-nitro-benzylidene)-hydrazide2037.29Diclofenac sodium38.85[10]
Compound R Nicotinic acid (2-nitro-benzylidene)-hydrazide2035.73Diclofenac sodium38.85[10]
Compound S Phthalic anhydride benzylidene-hydrazide-64.0Diclofenac sodium68.0[11]
Compound T N-phenylpyrazolyl-N-glycinyl-hydrazone----[12]
Compound U Hydrazone derivative-33.33 - 66.66Diclofenac sodium66.66[1]

Expert Analysis: The results demonstrate that several hydrazine derivatives exhibit significant anti-inflammatory activity, with some compounds showing efficacy comparable to the widely used nonsteroidal anti-inflammatory drug (NSAID), diclofenac sodium.[1][10] The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade, or to modulate the production of pro-inflammatory cytokines like TNF-α.[12][13]

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is a standard method for screening potential anti-inflammatory drugs.

Materials:

  • Rats or mice

  • Carrageenan solution (1% in saline)

  • Test compound

  • Reference drug (e.g., diclofenac sodium)

  • Plethysmometer or calipers

  • Syringes and needles

Procedure:

  • Animal Grouping: Divide the animals into control, standard, and test groups.

  • Compound Administration: Administer the test compound or reference drug to the respective groups, typically orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Paw_Edema_Workflow cluster_prep Preparation cluster_induction Induction & Measurement cluster_analysis Analysis Grouping Animal Grouping Dosing Compound/Vehicle Administration Grouping->Dosing Carrageenan Carrageenan Injection Dosing->Carrageenan Measurement Paw Volume Measurement (hourly) Carrageenan->Measurement Calculation Calculate % Edema Inhibition Measurement->Calculation

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of hydrazine derivatives are often linked to the inhibition of key enzymes and signaling molecules involved in the inflammatory response.

Caption: Anti-inflammatory Mechanisms of Hydrazine Derivatives.

Conclusion and Future Directions

The diverse biological activities of compounds synthesized from hydrazine derivatives underscore their immense potential in medicinal chemistry. This guide has provided a comparative overview of their antimicrobial, anticancer, and anti-inflammatory properties, supported by experimental data and detailed protocols. The ability of these compounds to target multiple biological pathways highlights their promise as lead structures for the development of novel therapeutics.

Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these derivatives. Furthermore, in-depth investigations into their mechanisms of action at the molecular level will be crucial for their rational design and clinical translation. The continued exploration of the chemical space around the hydrazine scaffold is poised to yield the next generation of drugs to combat a wide range of human diseases.

References

A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for Purity Assessment of Synthesized Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the journey from a synthesized molecule to a therapeutic agent, the unambiguous determination of a compound's purity is a cornerstone of safety, efficacy, and regulatory compliance.[1] For researchers, scientists, and drug development professionals, selecting an analytical method that is not only precise and accurate but also robust and reliable is of paramount importance. While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) have long been the industry's workhorse, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, and in many cases superior, orthogonal method for purity assessment.[2][3]

The Principle of qNMR: A Foundation of Absolute Quantification

Unlike many analytical techniques that rely on the response of a detector to a compound's physicochemical properties (e.g., UV absorbance in HPLC), qNMR is a primary ratio method.[4] This distinction is critical. The fundamental principle of qNMR is that the integrated area of an NMR signal is directly and strictly proportional to the number of nuclei giving rise to that signal.[5][6]

This means a ¹H NMR spectrum is an inherent molecular ruler. If a signal from an analyte corresponding to 3 protons has an integral of 'X', and a signal from a co-dissolved reference standard corresponding to 6 protons has an integral of '2X', we can establish a direct molar ratio without needing an analyte-specific reference standard. This unique feature allows for the absolute quantification of a synthesized compound against a certified, unrelated internal standard, a significant advantage in early development when specific impurity standards are often unavailable or costly to synthesize.[3][7]

Comparative Analysis: qNMR vs. Chromatographic Methods

Choosing the right analytical tool requires a clear-eyed assessment of its capabilities and limitations. Relying on a single method can be misleading; orthogonal methods, which are based on different physical principles, provide a more comprehensive and trustworthy picture of a compound's purity.[1]

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV)
Principle Signal integral is directly proportional to the number of nuclei. A primary ratio method.[6]Separation based on partitioning between phases; detection based on UV absorbance.
Quantification Absolute quantification using a single, certified internal standard. No analyte-specific standard needed.[3]Typically requires a reference standard of the analyte for calibration curves. Relative purity by area-% can be misleading.
Structural Info Provides simultaneous, unambiguous structural confirmation of the analyte and impurities.Provides retention time, which is not a unique identifier. Co-elution can mask impurities.
Universality Nearly universal detection for all soluble compounds containing the target nucleus (e.g., ¹H).Dependent on the presence of a chromophore. Compounds without UV absorbance are invisible.[3]
Sample Prep Simple dissolution of accurately weighed sample and internal standard in a deuterated solvent.[3]Can involve more complex sample preparation, mobile phase preparation, and system equilibration.
Analysis Time Rapid, with modern instruments acquiring data in minutes.[3]Can have extended run times, especially for complex mixtures requiring gradient elution.[3]
Destructive? Non-destructive; the sample can be fully recovered.[8][9]Destructive; the sample is consumed during the analysis.
Limitations Lower sensitivity compared to MS detection; potential for signal overlap in complex mixtures.[9]Response factors can vary significantly between compounds, affecting area-% accuracy.[10]

The qNMR Experimental Workflow: A Self-Validating System

The trustworthiness of a qNMR purity assessment hinges on a meticulously planned and executed experiment. Each step is designed to eliminate systematic errors and ensure the final result is a true reflection of the sample's composition.

qNMR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_calc 4. Purity Calculation A Accurately weigh Analyte (mass_analyte) B Accurately weigh Certified Internal Standard (mass_IS) C Dissolve both in a known volume of deuterated solvent (e.g., DMSO-d6) B->C D Optimize Spectrometer (Tune, Match, Shim) C->D E Set Quantitative Parameters (90° pulse, D1 ≥ 5*T1) D->E F Acquire Spectrum (Ensure S/N > 250:1) E->F G Fourier Transform F->G H Manual Phasing & Baseline Correction G->H I Integrate Analyte & IS Signals (Int_analyte, Int_IS) H->I J Apply Purity Equation I->J K Result: % Purity J->K

qNMR Experimental Workflow Diagram.
Part 1: The Critical Role of the Internal Standard

The choice of the internal standard (IS) is the cornerstone of an accurate qNMR experiment.[11] An ideal IS is not merely a substance with a known structure; it must be a Certified Reference Material (CRM) with SI-traceable purity.[6][12]

Causality Behind Selection Criteria:

  • High Purity (≥99.5%, certified): The accuracy of your analyte's purity is directly dependent on the known purity of the IS. Any error in the IS purity propagates directly to the final result.[11][13]

  • Non-Overlapping Signals: The IS must have sharp, simple signals (ideally singlets) in a region of the spectrum free from analyte or solvent signals to allow for unambiguous and accurate integration.[11][12]

  • Solubility: The IS must be fully soluble and stable in the same deuterated solvent as the analyte to ensure a homogeneous solution for analysis.[11][14]

  • Chemical Inertness: The IS must not react with the analyte, solvent, or trace moisture.[14]

  • Low Hygroscopicity & Volatility: The IS should be a stable solid that can be weighed accurately without absorbing atmospheric moisture or sublimating.[12]

Part 2: Detailed Experimental Protocol for ¹H qNMR

This protocol is a self-validating system designed for maximum accuracy.

1. Sample Preparation:

  • Using a calibrated analytical balance (readability of 0.01 mg or better), accurately weigh approximately 10-20 mg of the synthesized compound (the analyte) directly into a clean, dry NMR tube. Record the weight (m_analyte).
  • Accurately weigh an appropriate amount (typically 1-5 mg, to achieve similar signal intensities to the analyte) of a suitable certified internal standard (e.g., Maleic Acid, Dimethyl Sulfone) into the same NMR tube. Record the weight (m_IS) and its certified purity (P_IS).[15]
  • Add a sufficient volume (e.g., 0.6 mL) of an appropriate deuterated solvent (e.g., DMSO-d₆) to completely dissolve both the analyte and the IS.
  • Cap the tube and vortex gently until a clear, homogeneous solution is obtained.

2. NMR Data Acquisition (Key Parameters for Quantitation):

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) equipped with a probe that has been properly tuned and matched.[16] The magnetic field should be shimmed on the sample to achieve optimal resolution and lineshape.
  • Pulse Angle: Use a calibrated 90° pulse width to ensure uniform excitation across the entire spectral width.
  • Relaxation Delay (D1): This is the most critical parameter for quantitation. The D1 delay must be set to at least 5 times the longest longitudinal relaxation time (T₁) of any proton signal being integrated (both analyte and IS). For most small molecules, a conservative D1 of 30-60 seconds is sufficient to ensure complete relaxation and avoid signal saturation, which would lead to integration errors.[17][18]
  • Acquisition Time (AQ): Set to a minimum of 3-4 seconds to ensure adequate digital resolution.[18]
  • Number of Scans (NS): Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated. This is essential for precise integration.[1][4][19]

3. Data Processing:

  • Apply an appropriate window function (e.g., a small exponential line broadening of 0.3 Hz) to improve S/N without significantly distorting the lineshape.
  • Manually perform phase and baseline correction across the entire spectrum to ensure that all peaks are properly phased and the baseline is flat. Automated routines can be a starting point, but manual verification is crucial for accuracy.[17]
  • Carefully integrate the well-resolved, non-overlapping signal(s) of the analyte (Int_analyte) and the internal standard (Int_IS). Record the number of protons corresponding to each integrated signal (N_analyte and N_IS).

Part 3: The Purity Calculation

The purity of the analyte (P_analyte) is calculated using the following master equation, which directly relates the molar ratios derived from the spectrum to the weighed masses.[19][20]

P_analyte (%) = (Int_analyte / Int_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • Int: Integral area of the respective signal

  • N: Number of protons for the integrated signal

  • MW: Molar mass of the respective compound

  • m: Mass of the respective compound

  • P: Purity of the internal standard

This equation forms a self-validating framework. By using a certified P_IS and accurately measuring the masses and molar masses, the primary source of experimental variance is reduced to the quality of the NMR data acquisition and processing.

Purity_Calculation cluster_inputs Experimental Inputs cluster_nmr NMR Data cluster_calc Calculation cluster_output Result Masses Weighed Masses (m_analyte, m_IS) Equation Purity Formula Masses->Equation Constants Molar Masses & N Protons (MW_analyte, MW_IS, N_analyte, N_IS) Constants->Equation IS_Purity IS Certified Purity (P_IS) IS_Purity->Equation Integrals Signal Integrals (Int_analyte, Int_IS) Integrals->Equation Result % Purity (P_analyte) Equation->Result

Logical Flow of the qNMR Purity Calculation.

Data Presentation and Interpretation

To illustrate the comparative performance, consider a batch of a synthesized active pharmaceutical ingredient (API), "Compound X," analyzed by both HPLC-UV (area percent method) and ¹H qNMR.

Table 2: Comparative Purity Assessment of Compound X

ParameterHPLC-UV (Area %)¹H qNMR (Absolute Purity)
Purity Value 99.2%96.5%
Relative Standard Deviation (RSD, n=3) 0.4%0.2%
Identified Impurities Unidentified peak at 4.5 min (0.8%)Residual Ethyl Acetate (2.1%), Related Impurity Y (1.4%)
Notes The area percent method assumes all components have the same UV response factor at the detection wavelength, which can lead to inaccuracies.qNMR provides absolute purity and simultaneously quantifies specific identified impurities against the internal standard. The result accounts for non-UV active impurities.

The discrepancy between the two results is common and highlights the power of qNMR. The HPLC method overestimated the purity because the residual solvent (Ethyl Acetate) has a poor chromophore and was likely underrepresented in the chromatogram. qNMR, being a universal detector for protons, accurately quantified all proton-containing species, providing a more truthful assessment of the material's purity.[21][22]

Conclusion: Adopting qNMR for Higher Confidence in Purity Assessment

For researchers and drug development professionals, qNMR offers a robust, rapid, and highly accurate method for determining the absolute purity of synthesized compounds.[23][24] Its ability to provide simultaneous structural confirmation and quantification without the need for analyte-specific reference standards makes it an invaluable tool, particularly in early-phase development.[7][25] While HPLC remains essential for separation and profiling, the adoption of qNMR as an orthogonal, primary method provides a higher degree of confidence and a more complete understanding of a compound's true purity. By following the validated protocols outlined in this guide, scientists can generate reliable, defensible data that accelerates development and ensures the quality and safety of novel therapeutics.

References

A Comparative Guide to Indole Synthesis: One-Pot versus Stepwise Procedures

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a privileged structure in medicinal chemistry and natural product synthesis, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Consequently, the development of efficient and versatile methods for its synthesis is a critical area of research. This guide provides an in-depth, objective comparison between one-pot and stepwise procedures for indole synthesis, offering field-proven insights and experimental data to aid researchers in selecting the optimal strategy for their specific needs.

The Strategic Choice: One-Pot vs. Stepwise Synthesis

The decision to employ a one-pot or a stepwise procedure is a pivotal one in synthetic planning. A traditional stepwise synthesis involves the sequential execution of reactions, with the isolation and purification of intermediates at each stage.[3] This methodical approach offers maximum control over each transformation. In contrast, a one-pot synthesis involves subjecting a reactant to successive chemical reactions in a single reactor, obviating the need for intermediate separation and purification.[3][4] This strategy can dramatically improve efficiency but demands careful reaction design to ensure compatibility between reagents and reaction conditions.[5]

The selection between these two approaches is often dictated by a trade-off between control and efficiency. Stepwise synthesis is favored when intermediates are unstable, when reaction conditions for consecutive steps are incompatible, or when purification is necessary to remove byproducts that could interfere with subsequent transformations. One-pot procedures, including domino or cascade reactions, are ideal when reaction conditions are compatible and the goal is to maximize throughput, reduce waste, and save time and resources.[3][6][7]

G cluster_0 Stepwise Synthesis cluster_1 One-Pot Synthesis A Starting Materials B Reaction 1 A->B C Workup & Purification B->C D Intermediate 1 C->D E Reaction 2 D->E F Workup & Purification E->F G Product F->G H Starting Materials I Sequential Reactions in a Single Pot H->I J Final Workup & Purification I->J K Product J->K

Quantitative Comparison of Indole Synthesis Methods

The following table summarizes key quantitative data for the synthesis of representative indole derivatives using both one-pot and stepwise variations of classic and modern methods. These examples have been selected to provide a comparative overview of the performance of each method under specific, reported conditions.

MethodProcedure TypeStarting MaterialsKey Reagents/CatalystTimeYield (%)Atom EconomyReference
Fischer Indole Synthesis StepwisePhenylhydrazine, AcetophenoneZinc chloride> 1 hour72-80Moderate[8]
Fischer Indole Synthesis One-Pot (Microwave)Phenylhydrazine, Cyclohexanonep-Toluenesulfonic acid3 min91High[9]
Larock Indole Synthesis Stepwiseo-Iodoaniline, Disubstituted alkynePalladium(II) acetate, K₂CO₃6-24 hoursGood to ExcellentModerate[8][10]
Larock Indole Synthesis One-Poto-Bromoaniline, Serine-derived alkynePd[P(tBu)₃]₂Not Specified85High[11]
Domino Reaction One-Pot2-Methoxytoluene, NitrilesMixed BaseNot Specifiedup to 99High[1][12]

Atom Economy is a theoretical calculation of the mass of starting materials that ends up in the desired product.[13] One-pot reactions generally exhibit higher atom economy by minimizing the use of auxiliary reagents for workup and purification of intermediates.

In-Depth Analysis of Key Indole Syntheses

The Fischer Indole Synthesis: A Classic Revisited

The Fischer indole synthesis, discovered in 1883, remains one of the most robust and widely used methods for constructing the indole core from an arylhydrazine and a carbonyl compound under acidic conditions.[14][15]

Stepwise Approach:

The traditional Fischer synthesis is often performed in a stepwise manner, involving the initial formation and isolation of the phenylhydrazone intermediate, followed by acid-catalyzed cyclization.[8] This approach allows for the purification of the hydrazone, which can be crucial for achieving high yields and purity in the final indole product, especially when dealing with sensitive substrates.

One-Pot Advancement:

One-pot variations of the Fischer synthesis are particularly attractive as they reduce reaction time, minimize waste, and simplify the purification process.[4][14] Microwave-assisted one-pot Fischer indole synthesis has emerged as a highly efficient method, often leading to significantly higher yields in a fraction of the time compared to conventional heating.[9] For instance, the reaction of phenylhydrazine and cyclohexanone under microwave irradiation in the presence of p-toluenesulfonic acid yields 1,2,3,4-tetrahydrocarbazole in 91% yield in just 3 minutes.[9]

G cluster_fischer Fischer Indole Synthesis arylhydrazine Arylhydrazine hydrazone Phenylhydrazone Formation arylhydrazine->hydrazone carbonyl Aldehyde or Ketone carbonyl->hydrazone acid Acid Catalyst acid->hydrazone tautomerization Ene-hydrazine Tautomerization hydrazone->tautomerization rearrangement [5][5]-Sigmatropic Rearrangement tautomerization->rearrangement cyclization Aromatic Cyclization rearrangement->cyclization elimination Ammonia Elimination cyclization->elimination indole Indole Product elimination->indole

The Larock Indole Synthesis: A Modern Palladium-Catalyzed Approach

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction that produces indoles from an ortho-iodoaniline and a disubstituted alkyne.[10][16]

Stepwise Protocol:

The original Larock protocol is typically a stepwise, one-pot reaction where the components are mixed and heated. However, the synthesis of the requisite substituted anilines and alkynes often constitutes separate synthetic steps. The reaction itself involves a catalytic cycle with several distinct mechanistic steps: oxidative addition, alkyne insertion, intramolecular cyclization, and reductive elimination.[16]

One-Pot Enhancements:

Recent advancements have focused on developing milder and more general one-pot protocols. For example, the use of a Pd(0)/P(tBu)₃ catalyst system enables the efficient coupling of o-bromoanilines at lower temperatures (60 °C), which mitigates side reactions and expands the substrate scope to include a broader range of unnatural tryptophans.[11] This improved one-pot procedure demonstrates the power of catalyst development in enhancing the efficiency and applicability of established reactions.

Domino Reactions: The Epitome of One-Pot Efficiency

Domino reactions, also referred to as cascade or tandem reactions, represent a highly sophisticated form of one-pot synthesis where a single event triggers a series of subsequent intramolecular transformations.[17] A notable example is the synthesis of 2-arylindoles from 2-methoxytoluene and nitriles.[1][12] This metal-free, one-pot reaction proceeds via a mixed base-promoted benzylic C-H deprotonation, addition to the nitrile, and a subsequent intramolecular nucleophilic aromatic substitution (SNAr) to afford a diverse array of 2-arylindoles in good to excellent yields (up to 99%).[1][12] Such domino strategies offer exceptional atom and step economy, making them highly attractive from a green chemistry perspective.[18]

Experimental Protocols

Stepwise Fischer Indole Synthesis of 2-Phenylindole[8]

Step 1: Formation of Acetophenone Phenylhydrazone

  • A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for 1 hour.

  • The hot mixture is dissolved in 80 mL of 95% ethanol, and crystallization is induced by agitation.

  • The resulting acetophenone phenylhydrazone is collected by filtration and washed with cold ethanol. The yield is 87-91%.

Step 2: Cyclization to 2-Phenylindole

  • An intimate mixture of freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) is placed in a tall 1-L beaker.

  • The beaker is immersed in an oil bath at 170°C, and the mixture is stirred vigorously. The mass becomes liquid after 3-4 minutes.

  • The beaker is removed from the bath, and the mixture is stirred for 5 minutes.

  • To prevent solidification, 200 g of clean sand is stirred into the reaction mixture.

  • After cooling, the 2-phenylindole is collected and washed with cold ethanol. The total yield is 72-80%.

One-Pot Microwave-Assisted Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole[9]
  • A mixture of phenylhydrazine, cyclohexanone, and a catalytic amount of p-toluenesulfonic acid (p-TSA) is prepared.

  • The mixture is subjected to microwave irradiation at 600 W for 3 minutes.

  • After the reaction is complete, the product is extracted and purified to yield 1,2,3,4-tetrahydrocarbazole (91% yield).

Stepwise Larock Indole Synthesis[8]
  • A mixture of the o-iodoaniline (1.0 equiv), the internal alkyne (1.1-1.5 equiv), palladium(II) acetate (1-5 mol %), lithium chloride (1.0 equiv), and potassium carbonate (2.0 equiv) in DMF is heated at 100°C for 6-24 hours.

  • Upon completion, the reaction mixture is cooled, diluted with an appropriate solvent, and washed with water.

  • The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Conclusion: A Strategic Decision for Optimal Outcomes

The choice between one-pot and stepwise procedures for indole synthesis is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific goals of the synthesis.

  • Stepwise procedures offer unparalleled control, allowing for the optimization of each individual step and the purification of intermediates, which can be critical for the synthesis of complex, sensitive molecules.

  • One-pot procedures , particularly domino reactions and microwave-assisted methods, provide significant advantages in terms of efficiency, sustainability, and resource management.[3][19] They reduce reaction times, minimize waste, and often lead to higher overall yields by avoiding losses associated with intermediate workup and purification.[5]

For researchers in drug development and process chemistry, the allure of one-pot synthesis is undeniable due to its potential for accelerating discovery and reducing manufacturing costs. However, the robustness and predictability of a well-designed stepwise synthesis remain invaluable, especially in the context of complex natural product synthesis. Ultimately, a deep understanding of the underlying reaction mechanisms and the compatibility of reagents and intermediates is paramount to making an informed and effective choice.

References

A Comparative Guide to the Efficacy of Palladium-Catalyzed Modifications of the Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the indole scaffold remains a cornerstone of innovation. Its prevalence in pharmaceuticals and biologically active natural products necessitates robust and versatile synthetic methodologies. The classical Fischer indole synthesis, a venerable reaction dating back to 1883, has long been a workhorse for constructing this privileged heterocycle. However, its often harsh conditions, including high temperatures and strong acids, and its limitations regarding functional group tolerance, have spurred the development of more refined and efficient alternatives. This guide provides an in-depth, objective comparison of the classical Fischer indole synthesis with modern palladium-catalyzed modifications, offering supporting experimental data and field-proven insights to inform your synthetic strategies.

The Classical Fischer Indole Synthesis: A Benchmark with Limitations

First discovered by Emil Fischer, this reaction proceeds by heating a phenylhydrazine and an aldehyde or ketone in the presence of an acid catalyst.[1][2][3] The mechanism, a testament to classical organic chemistry, involves the formation of a phenylhydrazone, which then undergoes a[4][4]-sigmatropic rearrangement to forge the indole ring.[1][2]

While undeniably powerful, the classical Fischer indole synthesis is not without its drawbacks:

  • Harsh Reaction Conditions: The reaction often requires high temperatures and the use of strong Brønsted or Lewis acids (e.g., HCl, H₂SO₄, ZnCl₂, BF₃), which can be detrimental to sensitive functional groups.[1][3]

  • Limited Substrate Scope: Certain substitution patterns on the starting materials can lead to failed reactions or the formation of undesired side products.[5]

  • Poor Regioselectivity: Unsymmetrical ketones can lead to the formation of regioisomeric indole products.[6]

These limitations have driven the exploration of transition metal-catalyzed alternatives, with palladium emerging as a particularly effective catalyst for overcoming these challenges.

The Dawn of Palladium Catalysis in Indole Synthesis: A Paradigm Shift

Palladium catalysis has revolutionized indole synthesis by offering milder reaction conditions, broader functional group tolerance, and novel mechanistic pathways.[7] These methods can be broadly categorized into several key approaches, each with its own set of advantages and mechanistic nuances.

The Buchwald-Hartwig Approach: A Gateway to Diverse Hydrazones

A significant advancement in palladium-catalyzed indole synthesis is the application of the Buchwald-Hartwig amination to prepare N-aryl benzophenone hydrazones, which are key precursors for the Fischer indolization.[2] This method involves the palladium-catalyzed cross-coupling of an aryl bromide or triflate with a hydrazone.[2] The resulting N-arylhydrazone can then be hydrolyzed in situ and subsequently cyclized to the desired indole in the presence of a ketone.[8]

This two-step, one-pot approach circumvents the need for harsh conditions often required for the direct synthesis of substituted phenylhydrazines, thereby expanding the scope of accessible indole products.[2]

Intramolecular Heck Reaction: A Powerful Cyclization Strategy

The palladium-catalyzed intramolecular Heck reaction provides a direct route to indoles from readily available starting materials.[9][10] This reaction typically involves the cyclization of an N-alkenyl or N-allyl haloaniline. The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity.[9]

C-H Activation: A Modern Frontier in Indole Synthesis

Direct C-H activation has emerged as a highly efficient and atom-economical strategy for indole synthesis.[4][7][11] Palladium catalysts can mediate the direct coupling of an aryl C-H bond with an internal C-C or C-N bond, leading to the formation of the indole ring system. These methods often proceed under relatively mild conditions and tolerate a wide range of functional groups.[11]

Comparative Analysis: Classical vs. Palladium-Catalyzed Methods

To provide a clear and objective comparison, the following table summarizes the performance of the classical Fischer indole synthesis against various palladium-catalyzed modifications for the synthesis of 2-phenylindole.

MethodStarting MaterialsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Citation
Classical Fischer Phenylhydrazine, AcetophenoneZinc chloride (ZnCl₂)None1700.172-80[5]
Buchwald-Hartwig Precursor Aryl bromide, Benzophenone hydrazonePd₂(dba)₃, BINAP, NaOtBuToluene80-11012-24High (for precursor)[2]
Intramolecular Heck 2-Iodo-N-allylanilinePdCl₂(PCy₃)₂, P(OPh)₃, K₂CO₃DMF9024~86[9]
Pd-Catalyzed C-H Activation 2-Iodostyrene, Di-t-butyldiaziridinonePd(TFA)₂, dppf, PivOHToluene10048up to 91[5]

As the data illustrates, palladium-catalyzed methods, while sometimes requiring longer reaction times, generally proceed under significantly milder temperature conditions and can offer comparable or even superior yields. The true advantage, however, lies in their expanded substrate scope and functional group tolerance, which are not fully captured in this single example.

Mechanistic Insights and Rationale for Catalyst Selection

The efficacy of palladium-catalyzed indole synthesis is deeply rooted in the intricacies of the catalytic cycles and the judicious selection of catalysts and ligands.

General Catalytic Cycle of Palladium-Catalyzed Indole Synthesis

The following diagram illustrates a generalized catalytic cycle for a palladium-catalyzed indole synthesis involving C-H activation.

G Pd(0) Pd(0) Aryl-Pd(II)-X Aryl-Pd(II)-X Pd(0)->Aryl-Pd(II)-X Oxidative Addition (Ar-X) Palladacycle Palladacycle Aryl-Pd(II)-X->Palladacycle C-H Activation Indole-Pd(II) Indole-Pd(II) Palladacycle->Indole-Pd(II) Annulation Indole-Pd(II)->Pd(0) Reductive Elimination Indole Indole Indole-Pd(II)->Indole

Caption: Generalized catalytic cycle for Pd-catalyzed indole synthesis via C-H activation.

The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more critically, the ligand, dictates the efficiency and selectivity of the reaction. Bulky, electron-rich phosphine ligands, such as those of the Buchwald-type, are often employed in Buchwald-Hartwig aminations to facilitate the crucial C-N bond formation.[12] For C-H activation and intramolecular Heck reactions, a wider variety of phosphine and N-heterocyclic carbene (NHC) ligands are utilized to tune the reactivity and stability of the palladium catalyst.[7][12]

Experimental Protocols: A Validated Approach

To ensure the reproducibility and reliability of these methods, detailed, step-by-step protocols are essential.

Protocol for Palladium-Catalyzed Intramolecular Heck Reaction

This protocol describes the synthesis of 3-methylindole from 2-iodo-N-allylaniline.[9]

Materials:

  • 2-Iodo-N-allylaniline (0.3 mmol)

  • PdCl₂(PCy₃)₂ (4 mol%)

  • Triphenyl phosphite (P(OPh)₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (4 equiv)

  • Dimethylformamide (DMF) (2 mL)

  • Schlenk tube

Procedure:

  • To a Schlenk tube, add 2-iodo-N-allylaniline (0.3 mmol), PdCl₂(PCy₃)₂ (4 mol%), P(OPh)₃ (4 mol%), and K₂CO₃ (4 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Add DMF (2 mL) via syringe.

  • Stir the reaction mixture at 90 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford 3-methylindole.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Reactants Add 2-iodo-N-allylaniline, PdCl₂(PCy₃)₂, P(OPh)₃, K₂CO₃ to Schlenk tube Inert_Atmosphere Evacuate and backfill with inert gas Reactants->Inert_Atmosphere Solvent Add DMF Inert_Atmosphere->Solvent Heating Stir at 90°C for 24h Solvent->Heating Quench_Extract Cool, dilute with water, extract with ethyl acetate Heating->Quench_Extract Dry_Concentrate Dry organic layers, filter, and concentrate Quench_Extract->Dry_Concentrate Purify Purify by flash chromatography Dry_Concentrate->Purify Product 3-Methylindole Purify->Product

Caption: Experimental workflow for the intramolecular Heck synthesis of 3-methylindole.

Troubleshooting and Optimization Strategies

Despite the advantages of palladium-catalyzed methods, challenges can arise. A common issue is low or no product yield.

  • Problem: Low or no yield in a palladium-catalyzed indole synthesis.

  • Potential Causes & Solutions:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. If using a Pd(0) source, ensure it has not been oxidized. Consider using a pre-catalyst that is activated in situ.

    • Ligand Degradation: Some phosphine ligands can be sensitive to air and moisture. Handle ligands under an inert atmosphere.

    • Incorrect Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction. Screen a range of solvents to find the optimal one for your specific substrate.

    • Base Incompatibility: The choice of base is critical. Ensure the base is strong enough to effect the desired transformation but not so strong that it causes side reactions.

    • Atmospheric Moisture: Some palladium-catalyzed reactions are sensitive to moisture. Use dry solvents and an inert atmosphere.[13]

Conclusion and Future Outlook

Palladium-catalyzed modifications of the Fischer indole synthesis represent a significant advancement in the field of heterocyclic chemistry. These methods offer milder reaction conditions, broader functional group tolerance, and access to a wider range of indole derivatives compared to the classical approach. The continued development of new palladium catalysts and ligands, particularly in the area of C-H activation, promises to further enhance the efficiency and versatility of indole synthesis. As our understanding of the underlying reaction mechanisms deepens, we can expect to see even more sophisticated and selective methods emerge, empowering researchers to construct increasingly complex and medicinally relevant indole-containing molecules.

References

Safety Operating Guide

Navigating the Disposal of (2-Methoxyethyl)hydrazine Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of (2-Methoxyethyl)hydrazine dihydrochloride, a substituted hydrazine derivative. By understanding the chemical principles behind these procedures, laboratories can ensure the safety of their personnel and maintain environmental stewardship.

This compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2] As a member of the hydrazine family, it is crucial to handle it with the utmost care, recognizing the potential hazards associated with this class of compounds, which can include toxicity and carcinogenicity.[3] This guide is designed to provide clear, actionable steps for the safe management and disposal of this specific chemical.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, a thorough understanding of the immediate safety precautions is paramount. All handling of this compound, whether in pure form or in solution, must be conducted in a certified chemical fume hood.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartProtectionRationale
Eyes Safety goggles with side shields or a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.[1][2]
Hands Chemical-resistant gloves (e.g., nitrile, neoprene)Prevents skin contact, which can lead to irritation.[1][2]
Body Lab coatProvides a barrier against spills and contamination of personal clothing.
Spill Response

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: Non-essential personnel should evacuate the immediate area.

  • Ventilate: Ensure the chemical fume hood is operating correctly to contain vapors.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance. Avoid combustible materials like paper towels.

  • Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontamination solution (a dilute solution of a weak acid, like acetic acid, can be used to neutralize any remaining hydrazine), followed by a thorough wash with soap and water.

  • Dispose: The collected waste and any contaminated cleaning materials must be disposed of as hazardous waste.

The Chemistry of Disposal: Neutralization and Oxidation

The core principle for the disposal of hydrazine and its derivatives is chemical inactivation through neutralization and oxidation. Hydrazines are basic and are also reducing agents. The dihydrochloride salt form of (2-Methoxyethyl)hydrazine means it will form an acidic solution in water. However, the hydrazine moiety itself can still be oxidized.

The goal of the disposal procedure is to convert the hazardous hydrazine derivative into less harmful, more stable compounds. A common method for hydrazine disposal involves oxidation, which can be achieved using various oxidizing agents.

References

Navigating the Safe Handling of (2-Methoxyethyl)hydrazine Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the ability to handle specialized chemical reagents with confidence and precision is paramount. (2-Methoxyethyl)hydrazine dihydrochloride, a valuable building block in synthetic chemistry, requires a nuanced understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of research. This guide moves beyond generic safety protocols to provide a detailed, experience-driven framework for the safe handling, use, and disposal of this compound, empowering you to work with assurance and control.

Understanding the Hazard Profile: More Than Just a Hydrazine Derivative

While belonging to the hydrazine family, this compound presents a specific hazard profile that must be respected. It is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2] The primary routes of exposure are inhalation, ingestion, and skin/eye contact. Beyond these immediate hazards, it is prudent to treat all hydrazine derivatives with caution due to the potential for more severe long-term health effects associated with the parent compound, hydrazine, which is a suspected carcinogen and sensitizer.[3] Therefore, our approach to handling this compound is rooted in the principle of minimizing all potential exposures.

GHS Hazard Classification for this compound:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation
(Source: PubChem CID 45791445)[2]

The Core of Safety: A Multi-Layered Personal Protective Equipment (PPE) Strategy

A robust PPE strategy is not merely a checklist; it is a dynamic system that adapts to the specific task at hand. The following recommendations are based on a risk assessment of common laboratory procedures involving this compound.

Engineering Controls: Your First Line of Defense

All work with this compound, from weighing to reaction quenching, must be conducted within a properly functioning chemical fume hood.[4][5] This is non-negotiable. The fume hood contains vapors and dust, preventing inhalation, which is a primary exposure route. Ensure the sash is positioned at the lowest practical height to maximize capture efficiency. For larger-scale operations or if there's a risk of splashing, a glove box may provide an even higher level of containment.[6]

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is critical for preventing direct contact. The following table outlines the recommended PPE for various laboratory tasks involving this compound.

TaskEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) ANSI Z87.1-compliant safety gogglesDouble gloving: Inner nitrile glove, outer butyl rubber or Viton®/butyl rubber gloveFlame-resistant lab coat, long pants, closed-toe shoesNot required if performed in a certified chemical fume hood
Solution Preparation and Transfers Safety goggles and a face shieldDouble gloving: Inner nitrile glove, outer butyl rubber or Viton®/butyl rubber gloveFlame-resistant lab coat over a chemical-resistant apron, long pants, closed-toe shoesNot required if performed in a certified chemical fume hood
Running Reactions Safety goggles and a face shieldDouble gloving: Inner nitrile glove, outer butyl rubber or Viton®/butyl rubber gloveFlame-resistant lab coat over a chemical-resistant apron, long pants, closed-toe shoesNot required if performed in a certified chemical fume hood
Spill Cleanup Safety goggles and a face shieldHeavy-duty butyl rubber or Viton®/butyl rubber glovesChemical-resistant suit or coveralls, chemical-resistant bootsAir-purifying respirator with an appropriate cartridge for organic vapors and acid gases

Glove Selection: A Critical Choice

While nitrile gloves are common in laboratories, for handling hydrazine derivatives, a more robust barrier is necessary, especially for prolonged tasks or potential for splashes.[4][5]

  • Inner Glove (Nitrile): Provides a base layer of protection and is useful for tasks requiring high dexterity.

  • Outer Glove (Butyl Rubber or Viton®/butyl rubber): These materials offer superior resistance to hydrazines.[7][8][9][10] Always consult the glove manufacturer's specific chemical resistance data.[8][11]

The following diagram illustrates the decision-making process for PPE selection based on the operational risk level.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Work Execution Start Start: Handling (2-Methoxyethyl)hydrazine dihydrochloride AssessTask Assess Task: - Weighing - Solution Prep - Reaction - Spill Cleanup Start->AssessTask Weighing Weighing (Solid): - Goggles - Double Gloves (Nitrile/Butyl) - Lab Coat AssessTask->Weighing Low Risk Solution Solution Prep/Reaction: - Goggles & Face Shield - Double Gloves (Nitrile/Butyl) - Lab Coat & Apron AssessTask->Solution Medium Risk Spill Spill Cleanup: - Goggles & Face Shield - Heavy Butyl/Viton Gloves - Chemical Suit - Respirator AssessTask->Spill High Risk Proceed Proceed with Caution in Fume Hood Weighing->Proceed Solution->Proceed Spill->Proceed

Caption: PPE selection workflow based on task-specific risk assessment.

Operational Plan: From Receipt to Disposal

A meticulous operational plan minimizes the risk of exposure and ensures procedural consistency.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[6]

  • The storage area should be clearly labeled as containing a toxic and irritant chemical.[4]

  • Utilize secondary containment to mitigate the impact of any potential spills.[6]

Step-by-Step Handling Procedure (Weighing and Solution Preparation)
  • Preparation: Don all required PPE as outlined in the table above. Ensure the chemical fume hood is operational and the work area is clear of unnecessary items.

  • Weighing:

    • Tare a clean, dry weighing vessel on an analytical balance inside the fume hood.

    • Carefully transfer the desired amount of solid this compound to the weighing vessel using a clean spatula. Avoid creating dust.

    • Securely close the primary container immediately after dispensing.

  • Solution Preparation:

    • Place a stir bar in the reaction vessel containing the chosen solvent.

    • Slowly add the weighed solid to the solvent while stirring to ensure dissolution. Be mindful of any potential exothermic reactions, although with the dihydrochloride salt, this is less likely than with the free base.

    • Rinse the weighing vessel with a small amount of the solvent and add it to the reaction vessel to ensure a complete transfer.

  • Post-Handling:

    • Decontaminate the spatula and weighing vessel with an appropriate solvent (e.g., isopropanol), followed by soap and water. Collect the rinsate as hazardous waste.

    • Carefully remove the outer gloves, followed by the inner gloves, avoiding contact with the skin.

    • Wash hands thoroughly with soap and water.

Emergency and Disposal Plans: Preparedness is Key

Even with the best precautions, accidents can happen. A well-defined emergency and disposal plan is crucial.

Spill Response

For any spill, the immediate priority is to ensure the safety of all personnel.

  • Minor Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE (including a respirator if there is a risk of dust inhalation), cover the spill with an inert absorbent material like vermiculite or sand.

    • Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste.

    • Decontaminate the spill area with a soap and water solution, collecting the cleaning materials as hazardous waste.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team and inform them of the nature of the spill.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.[4]

Exposure Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Disposal

All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.[4][12]

  • Collect all waste in clearly labeled, sealed containers. The label should read "Hazardous Waste" and include the chemical name.[12]

  • Follow your institution's specific guidelines for hazardous waste pickup and disposal. Do not dispose of this chemical down the drain or in the regular trash.[12] For dilute aqueous solutions, neutralization with dilute sulfuric acid or oxidation with sodium hypochlorite can be considered, but only by trained personnel following established protocols.[3][13]

By integrating these detailed safety and handling protocols into your daily laboratory practices, you can confidently and responsibly utilize this compound in your research endeavors, ensuring a safe environment for yourself and your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.